Ocifisertib
Beschreibung
Eigenschaften
IUPAC Name |
(2'S,3R)-2'-[3-[(E)-2-[4-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O3/c1-20-17-37(18-21(2)40-20)19-23-6-4-22(5-7-23)8-12-29-26-11-9-24(14-31(26)36-35-29)28-16-33(28)27-15-25(39-3)10-13-30(27)34-32(33)38/h4-15,20-21,28H,16-19H2,1-3H3,(H,34,38)(H,35,36)/b12-8+/t20-,21+,28-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADASRPKWOGKCU-FVTQAUBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)/C=C/C3=NNC4=C3C=CC(=C4)[C@@H]5C[C@]56C7=C(C=CC(=C7)OC)NC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338806-73-7 | |
| Record name | CFI-400945 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338806737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ocifisertib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL1UD860AA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ocifisertib (CFI-400945): A Novel PLK4 Inhibitor for the Treatment of Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Ocifisertib (formerly CFI-400945) is a first-in-class, orally bioavailable, and highly potent inhibitor of Polo-like Kinase 4 (PLK4). Contrary to initial inquiries which may have suggested a role as a SYK inhibitor, this compound's mechanism of action is centered on the disruption of centriole duplication through the targeted inhibition of PLK4. This guide provides a comprehensive technical overview of this compound's mechanism of action in Acute Myeloid Leukemia (AML), summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing the associated signaling pathways. Recent clinical investigations and a Fast Track designation by the FDA for relapsed or refractory AML underscore the potential of this novel therapeutic agent.[1]
Introduction: The Role of PLK4 in AML
Polo-like Kinase 4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle. Aberrant expression of PLK4 is a feature of various cancers, including AML, and is often associated with centrosome amplification, genomic instability, and tumor progression.[2] In the context of AML, particularly in subtypes with TP53 mutations, PLK4 has been identified as a critical vulnerability and a promising therapeutic target.[3] this compound has demonstrated potent and selective inhibition of PLK4, leading to antileukemic activity.
Mechanism of Action of this compound in AML
The primary mechanism of action of this compound in AML is the inhibition of PLK4's kinase activity. This targeted inhibition disrupts the tightly regulated process of centriole duplication, leading to a cascade of events that culminate in cancer cell death. The key downstream effects of this compound in AML cells include:
-
Dysregulation of Centriole Duplication: this compound's inhibition of PLK4 leads to faulty centriole formation, resulting in mitotic defects.
-
Induction of Genomic Instability: The mitotic errors caused by this compound treatment intensify genomic instability within the cancer cells.
-
Cell Cycle Arrest and Apoptosis: The cellular stress induced by genomic instability triggers cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[4]
-
Activation of the cGAS-STING Pathway: In TP53-mutated AML, the combined effects of histone modification and polyploidy resulting from PLK4 inhibition activate the cGAS-STING pathway, which in turn triggers an immune response against the leukemic cells.[3]
The PLK4 Signaling Pathway in AML
The following diagram illustrates the central role of PLK4 in centriole duplication and the downstream consequences of its inhibition by this compound in AML.
Caption: PLK4 signaling and the effects of this compound in AML.
Quantitative Data
Preclinical Activity of this compound
This compound has demonstrated potent inhibitory activity against PLK4 and growth inhibition across a range of cancer cell lines.
| Parameter | Value | Cell Line/System | Reference |
| PLK4 Ki | 0.26 nM | Biochemical Assay | [5] |
| PLK4 IC50 | 2.8 nM | Biochemical Assay | [5] |
| PLK4 Autophosphorylation EC50 | 12.3 nM | PLK4 overexpressing cells | [5] |
| Cell Viability IC50 | 0.004 µM | HCT116+/+ (Colon) | [5] |
| 0.005 µM | A549 (Lung) | [5] | |
| 0.017 µM | Colo-205 (Colon) | [5] | |
| 0.018 µM | OVCAR-3 (Ovarian) | [5] | |
| 0.058 µM | BT-20 (Breast) | [5] | |
| 0.26 µM | Cal-51 (Breast) | [5] | |
| 0.38 µM | SW620 (Colon) | [5] | |
| 5.3 µM | SKBr-3 (Breast) | [5] |
Clinical Trial Data for this compound in AML
Preliminary data from the Phase 1b/2 TWT-202 study (NCT04730258) in patients with relapsed/refractory AML, myelodysplastic syndrome (MDS), or chronic myelomonocytic leukemia (CMML) has been reported.[2]
| Parameter | Value |
| Study Design | Open-label, multicenter, dose optimization |
| Patient Population (n=9) | 4 AML, 3 MDS, 2 CMML |
| Median Age | 69 (range 22-75) |
| Prior Therapies | Data not specified |
| Dosing Regimen | 32mg (n=5), 48mg (n=4) daily, 21 days on/7 days off |
| Dose-Limiting Toxicities (DLTs) | None reported at these doses |
| Serious Adverse Events (SAEs) >2 pts | Febrile neutropenia (6 pts), pneumonia (2 pts) |
| Efficacy | Responses seen in high-risk patients with adverse cytogenetics, including TP53 mutations |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from a study on the effects of the PLK4 inhibitor Centrinone on AML cell lines.[4]
-
Cell Seeding: Seed AML cells (e.g., OCI-AML3) in 96-well plates at a density of 5x104 cells/well.
-
Drug Treatment: Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells and determine the IC50 values.
Apoptosis Assay (Annexin V Staining)
The following is a general protocol for Annexin V staining to detect apoptosis by flow cytometry.[6][7][8][9]
-
Cell Harvesting: Collect 1-5 x 105 cells following treatment with this compound.
-
Washing: Wash cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of ~1x106 cells/mL.
-
Annexin V Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of fluorochrome-conjugated Annexin V.
-
Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.
-
Propidium (B1200493) Iodide (PI) Staining: Add 5 µL of PI staining solution.
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes cell cycle analysis using propidium iodide (PI) staining and flow cytometry.[10]
-
Cell Fixation: Harvest and wash cells, then fix in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate on ice for at least 2 hours.
-
Washing: Centrifuge and wash the cells once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of 0.1 mg/mL PI solution containing 0.6% NP-40.
-
RNase Treatment: Add 500 µL of 2 mg/mL RNase solution, vortex gently, and incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Immunofluorescence for Centrosome Analysis
This is a general protocol for immunofluorescence staining to visualize centrosomes.[11][12][13][14][15]
-
Cell Preparation: Grow AML cells on polylysine-coated coverslips.
-
Fixation: Fix cells with ice-cold methanol (B129727) at -20°C for 10 minutes.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., 2% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against a centrosomal marker (e.g., γ-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI and image using a fluorescence microscope.
cGAS-STING Pathway Activation Assay
This protocol outlines a method to assess the activation of the cGAS-STING pathway by western blotting for phosphorylated STING (p-STING).[16][17][18][19]
-
Cell Lysis: Lyse this compound-treated and control AML cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STING overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations of Experimental Workflows
Apoptosis Assay Workflow
Caption: Workflow for assessing apoptosis using Annexin V staining.
Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using Propidium Iodide staining.
Conclusion
This compound represents a promising novel therapeutic agent for the treatment of AML, particularly in high-risk populations such as those with TP53 mutations. Its mechanism of action, centered on the inhibition of PLK4 and the subsequent disruption of centriole duplication and induction of an anti-tumor immune response, offers a targeted approach to combating this aggressive hematological malignancy. The preclinical and early clinical data are encouraging, and ongoing clinical trials will further elucidate the safety and efficacy of this compound in AML. This technical guide provides a foundational understanding of this compound's mechanism of action and the experimental approaches used to characterize its effects, serving as a valuable resource for the scientific and drug development communities.
References
- 1. targetedonc.com [targetedonc.com]
- 2. ashpublications.org [ashpublications.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. The Centre for Flow Cytometry & Scanning Microscopy (CCSM) - Research [research.sunnybrook.ca]
- 16. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Ocifisertib (CFI-400945): A Novel PLK4 Inhibitor for the Treatment of Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Ocifisertib (formerly CFI-400945) is a first-in-class, orally bioavailable, and highly potent inhibitor of Polo-like Kinase 4 (PLK4). Contrary to initial inquiries which may have suggested a role as a SYK inhibitor, this compound's mechanism of action is centered on the disruption of centriole duplication through the targeted inhibition of PLK4. This guide provides a comprehensive technical overview of this compound's mechanism of action in Acute Myeloid Leukemia (AML), summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing the associated signaling pathways. Recent clinical investigations and a Fast Track designation by the FDA for relapsed or refractory AML underscore the potential of this novel therapeutic agent.[1]
Introduction: The Role of PLK4 in AML
Polo-like Kinase 4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle. Aberrant expression of PLK4 is a feature of various cancers, including AML, and is often associated with centrosome amplification, genomic instability, and tumor progression.[2] In the context of AML, particularly in subtypes with TP53 mutations, PLK4 has been identified as a critical vulnerability and a promising therapeutic target.[3] this compound has demonstrated potent and selective inhibition of PLK4, leading to antileukemic activity.
Mechanism of Action of this compound in AML
The primary mechanism of action of this compound in AML is the inhibition of PLK4's kinase activity. This targeted inhibition disrupts the tightly regulated process of centriole duplication, leading to a cascade of events that culminate in cancer cell death. The key downstream effects of this compound in AML cells include:
-
Dysregulation of Centriole Duplication: this compound's inhibition of PLK4 leads to faulty centriole formation, resulting in mitotic defects.
-
Induction of Genomic Instability: The mitotic errors caused by this compound treatment intensify genomic instability within the cancer cells.
-
Cell Cycle Arrest and Apoptosis: The cellular stress induced by genomic instability triggers cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[4]
-
Activation of the cGAS-STING Pathway: In TP53-mutated AML, the combined effects of histone modification and polyploidy resulting from PLK4 inhibition activate the cGAS-STING pathway, which in turn triggers an immune response against the leukemic cells.[3]
The PLK4 Signaling Pathway in AML
The following diagram illustrates the central role of PLK4 in centriole duplication and the downstream consequences of its inhibition by this compound in AML.
Caption: PLK4 signaling and the effects of this compound in AML.
Quantitative Data
Preclinical Activity of this compound
This compound has demonstrated potent inhibitory activity against PLK4 and growth inhibition across a range of cancer cell lines.
| Parameter | Value | Cell Line/System | Reference |
| PLK4 Ki | 0.26 nM | Biochemical Assay | [5] |
| PLK4 IC50 | 2.8 nM | Biochemical Assay | [5] |
| PLK4 Autophosphorylation EC50 | 12.3 nM | PLK4 overexpressing cells | [5] |
| Cell Viability IC50 | 0.004 µM | HCT116+/+ (Colon) | [5] |
| 0.005 µM | A549 (Lung) | [5] | |
| 0.017 µM | Colo-205 (Colon) | [5] | |
| 0.018 µM | OVCAR-3 (Ovarian) | [5] | |
| 0.058 µM | BT-20 (Breast) | [5] | |
| 0.26 µM | Cal-51 (Breast) | [5] | |
| 0.38 µM | SW620 (Colon) | [5] | |
| 5.3 µM | SKBr-3 (Breast) | [5] |
Clinical Trial Data for this compound in AML
Preliminary data from the Phase 1b/2 TWT-202 study (NCT04730258) in patients with relapsed/refractory AML, myelodysplastic syndrome (MDS), or chronic myelomonocytic leukemia (CMML) has been reported.[2]
| Parameter | Value |
| Study Design | Open-label, multicenter, dose optimization |
| Patient Population (n=9) | 4 AML, 3 MDS, 2 CMML |
| Median Age | 69 (range 22-75) |
| Prior Therapies | Data not specified |
| Dosing Regimen | 32mg (n=5), 48mg (n=4) daily, 21 days on/7 days off |
| Dose-Limiting Toxicities (DLTs) | None reported at these doses |
| Serious Adverse Events (SAEs) >2 pts | Febrile neutropenia (6 pts), pneumonia (2 pts) |
| Efficacy | Responses seen in high-risk patients with adverse cytogenetics, including TP53 mutations |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from a study on the effects of the PLK4 inhibitor Centrinone on AML cell lines.[4]
-
Cell Seeding: Seed AML cells (e.g., OCI-AML3) in 96-well plates at a density of 5x104 cells/well.
-
Drug Treatment: Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells and determine the IC50 values.
Apoptosis Assay (Annexin V Staining)
The following is a general protocol for Annexin V staining to detect apoptosis by flow cytometry.[6][7][8][9]
-
Cell Harvesting: Collect 1-5 x 105 cells following treatment with this compound.
-
Washing: Wash cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of ~1x106 cells/mL.
-
Annexin V Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of fluorochrome-conjugated Annexin V.
-
Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.
-
Propidium Iodide (PI) Staining: Add 5 µL of PI staining solution.
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes cell cycle analysis using propidium iodide (PI) staining and flow cytometry.[10]
-
Cell Fixation: Harvest and wash cells, then fix in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 2 hours.
-
Washing: Centrifuge and wash the cells once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of 0.1 mg/mL PI solution containing 0.6% NP-40.
-
RNase Treatment: Add 500 µL of 2 mg/mL RNase solution, vortex gently, and incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Immunofluorescence for Centrosome Analysis
This is a general protocol for immunofluorescence staining to visualize centrosomes.[11][12][13][14][15]
-
Cell Preparation: Grow AML cells on polylysine-coated coverslips.
-
Fixation: Fix cells with ice-cold methanol at -20°C for 10 minutes.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., 2% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against a centrosomal marker (e.g., γ-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI and image using a fluorescence microscope.
cGAS-STING Pathway Activation Assay
This protocol outlines a method to assess the activation of the cGAS-STING pathway by western blotting for phosphorylated STING (p-STING).[16][17][18][19]
-
Cell Lysis: Lyse this compound-treated and control AML cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STING overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations of Experimental Workflows
Apoptosis Assay Workflow
Caption: Workflow for assessing apoptosis using Annexin V staining.
Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using Propidium Iodide staining.
Conclusion
This compound represents a promising novel therapeutic agent for the treatment of AML, particularly in high-risk populations such as those with TP53 mutations. Its mechanism of action, centered on the inhibition of PLK4 and the subsequent disruption of centriole duplication and induction of an anti-tumor immune response, offers a targeted approach to combating this aggressive hematological malignancy. The preclinical and early clinical data are encouraging, and ongoing clinical trials will further elucidate the safety and efficacy of this compound in AML. This technical guide provides a foundational understanding of this compound's mechanism of action and the experimental approaches used to characterize its effects, serving as a valuable resource for the scientific and drug development communities.
References
- 1. targetedonc.com [targetedonc.com]
- 2. ashpublications.org [ashpublications.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. The Centre for Flow Cytometry & Scanning Microscopy (CCSM) - Research [research.sunnybrook.ca]
- 16. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Discovery and Development of CFI-400945: A PLK4 Inhibitor for Cancer Therapy
An In-depth Technical Guide
Polo-like kinase 4 (PLK4) has emerged as a promising therapeutic target in oncology due to its critical role as a master regulator of centriole duplication during the cell cycle. Its aberrant expression is linked to tumorigenesis and poor prognosis in various cancers, including breast, colorectal, and lung cancer. This has spurred the development of targeted inhibitors, among which CFI-400945 stands out as a first-in-class, potent, and selective oral inhibitor of PLK4. Developed through a systematic drug discovery program, CFI-400945 has demonstrated significant antitumor activity in preclinical models and is currently under investigation in multiple clinical trials for both solid and hematological malignancies.
This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical data, and clinical development of CFI-400945, intended for researchers, scientists, and professionals in the field of drug development.
Discovery of CFI-400945
The journey to identify CFI-400945 began with a systematic approach combining RNA interference (RNAi) screening and gene expression analysis in breast cancer cell lines and patient tumors to identify novel therapeutic targets. This unbiased functional screening identified PLK4 as a kinase essential for the survival of a significant subset of breast cancer cells, particularly triple-negative breast cancer (TNBC).
Following the validation of PLK4 as a promising target, a drug discovery program was initiated. The search for potent and selective inhibitors initially yielded (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones, which were later optimized to a bioisosteric 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one scaffold. This new scaffold offered improved drug-like properties. Subsequent optimization of this series for potency and oral pharmacokinetic properties in rodents and dogs led to the identification of compound 48, designated CFI-400945, as a clinical candidate for cancer therapy.
Caption: Logical workflow for the discovery and development of CFI-400945.
Mechanism of Action
CFI-400945 is an ATP-competitive inhibitor that potently and selectively targets the kinase domain of PLK4. The primary function of PLK4 is to phosphorylate its substrates to initiate the formation of new centrioles, a process tightly regulated to occur only once per cell cycle. By inhibiting the enzymatic activity of PLK4, CFI-400945 disrupts this precise regulation.
The cellular consequences of PLK4 inhibition by CFI-400945 are dose-dependent, exhibiting a bimodal effect:
-
Low Concentrations: Partial inhibition of PLK4 prevents its auto-phosphorylation, a signal for its own degradation. This stabilization paradoxically leads to an accumulation of active PLK4, resulting in centriole overduplication and the formation of supernumerary centrosomes.
-
High Concentrations: Complete inhibition of PLK4 activity blocks centriole duplication altogether.
In both scenarios, the aberrant number of centrosomes leads to catastrophic mitotic events in rapidly dividing cancer cells. These include the formation of multipolar spindles, chromosome mis-segregation, and cytokinesis failure. This severe genomic instability ultimately triggers cell cycle arrest and apoptotic cell death. While highly selective for PLK4 over other PLK family members, CFI-400945 also shows some activity against other kinases like AURKB, TRKA, TRKB, and Tie2/TEK at higher concentrations, which may contribute to its overall antitumor effect, particularly the observed cytokinesis defects.
Caption: PLK4 signaling pathway and the inhibitory action of CFI-400945.
Quantitative Data
The preclinical efficacy of CFI-400945 has been extensively characterized through in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibitory Activity of CFI-400945
| Kinase Target | IC50 (nM) | Ki (nM) | Selectivity Note |
| PLK4 | 2.8 | 0.26 | Primary Target |
| PLK1 | >50,000 | N/A | >17,800-fold selective vs. PLK1-3 |
| PLK2 | >50,000 | N/A | Highly selective within the PLK family |
| PLK3 | >50,000 | N/A | Highly selective within the PLK family |
| AURKB | 98 | N/A | Secondary target at higher concentrations |
Data sourced from multiple preclinical characterization studies.
Table 2: Cellular Growth Inhibition (GI50) by CFI-400945
| Cell Line | Cancer Type | PTEN Status | GI50 (nM) |
| A549 | Lung Cancer | Wild-Type | 5 |
| MDA-MB-468 | Breast Cancer (TNBC) | Null | 10 - 50 |
| MDA-MB-231 | Breast Cancer (TNBC) | Wild-Type | 10 - 50 |
| HCT116 | Colorectal Cancer | Wild-Type | ~50 |
| HCT116 PTEN-/- | Colorectal Cancer | Null | <50 |
GI50 values can vary based on assay conditions and duration (typically 5 days).
Table 3: In Vivo Antitumor Efficacy of CFI-400945 in Xenograft Models
| Model | Cancer Type | Dosing Schedule (Oral) | Outcome |
| MDA-MB-468 (PTEN-null) | Breast Cancer | 3 - 9.4 mg/kg, intermittent | Dose-dependent tumor growth inhibition. Higher sensitivity observed. |
| HCT116 (PTEN-null) | Colorectal Cancer | Intermittent | Greater tumor growth inhibition compared to PTEN wild-type. |
| Patient-Derived (TNBC, PTEN-null) | Breast Cancer | 9.4 mg/kg, intermittent | Marked tumor regression, with complete responses in 3 of 5 animals. |
| Syngeneic Lung Cancer | Lung Cancer | 7.5 mg/kg | Significant inhibition of lung tumor growth. |
Data compiled from various in vivo studies demonstrating the oral activity and tolerability of CFI-400945.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are protocols for key experiments used in the characterization of CFI-400945.
Kinase Inhibition Assay (Generic Protocol)
-
Objective: To determine the concentration of CFI-400945 required to inhibit 50% of PLK4 enzymatic activity (IC50).
-
Materials: Recombinant human PLK4 enzyme, appropriate kinase buffer, ATP, a suitable peptide substrate, and detection reagents.
-
Procedure:
-
Prepare a serial dilution of CFI-400945 in DMSO and then dilute in kinase buffer.
-
In a microplate, add the PLK4 enzyme to each well containing the diluted inhibitor or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay or fluorescence).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell Growth Inhibition Assay (Sulforhodamine B - SRB)
-
Objective: To measure the effect of CFI-400945 on the viability and proliferation of cancer cell lines.
-
Materials: Cancer cell lines, 96-well plates, cell culture medium, CFI-400945, trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base.
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to attach for 24 hours.
-
Treat the cells with a serial dilution of CFI-400945 (e.g., 10 nM to 50 µM) or vehicle control.
-
Incubate the plates for a period of 5 days at 37°C and 5% CO2.
-
Fix the cells by gently removing the media and adding 50 µL of ice-cold 10% TCA to each well, followed by incubation at 4°C for 30-60 minutes.
-
Wash the plates five times with water and allow them to air-dry.
-
Stain the cellular proteins by adding 50 µL of 0.4% SRB solution in 1% acetic acid to each well and incubating for 30 minutes at room temperature.
-
Remove the unbound dye by washing the plates four times with 1% acetic acid and allow to air-dry.
-
Solubilize the bound SRB stain by adding 100 µL of 10 mM Tris base (pH 10.5) to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass.
-
Calculate the percentage of growth inhibition relative to vehicle-treated control cells and determine the GI50 value.
-
In Vivo Human Tumor Xenograft Study
-
Objective: To evaluate the antitumor efficacy of orally administered CFI-400945 in an animal model.
-
Model: Immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Procedure:
-
Subcutaneously implant human cancer cells (e.g., MDA-MB-468) or patient-derived tumor fragments into the flank of the mice.
-
Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomize the animals into treatment and control groups.
-
Administer CFI-400945, formulated for oral gavage, according to a predetermined dose and schedule (e.g., daily or intermittent). The control group receives the vehicle.
-
Monitor tumor volume (typically measured with calipers) and body weight regularly throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., immunohistochemistry for mitotic markers).
-
Analyze the data to determine the extent of tumor growth inhibition or regression.
-
Clinical Development
The promising preclinical activity and favorable safety profile of CFI-400945 supported its advancement into clinical trials.
-
Phase I: The first-in-human Phase I trial (NCT01954316) was a dose-escalation study in patients with advanced solid tumors. This trial established the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D) of CFI-400945. The RP2D was determined to be 64 mg/day, with dose-dependent neutropenia being the most common high-grade adverse event. The drug was generally well-tolerated and demonstrated a half-life of approximately 9 hours.
-
Further Studies: Following the initial Phase I study, CFI-400945 has been advanced into multiple investigator-initiated and company-sponsored trials for various malignancies, including:
-
Relapsed or refractory Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), where it received Fast Track Designation from the FDA.
-
Metastatic Castrate-Resistant Prostate Cancer (mCRPC).
-
Advanced Triple-Negative Breast Cancer (TNBC), in combination with immunotherapy agents like durvalumab (NCT04176848).
-
These trials are designed to evaluate the efficacy of CFI-400945 as a monotherapy and in combination with other anticancer agents in specific patient populations.
Conclusion
CFI-400945 is a potent, selective, and orally bioavailable inhibitor of PLK4 that was rationally designed and developed from target identification through to clinical evaluation. Its unique mechanism of action, which induces mitotic catastrophe in cancer cells by disrupting centriole duplication, has shown significant promise in a range of preclinical cancer models, particularly those with underlying genetic defects such as PTEN deficiency. Ongoing clinical trials will further define its therapeutic potential and role in the treatment of various solid and hematological cancers, representing a novel and targeted approach to cancer therapy.
The Discovery and Development of CFI-400945: A PLK4 Inhibitor for Cancer Therapy
An In-depth Technical Guide
Polo-like kinase 4 (PLK4) has emerged as a promising therapeutic target in oncology due to its critical role as a master regulator of centriole duplication during the cell cycle. Its aberrant expression is linked to tumorigenesis and poor prognosis in various cancers, including breast, colorectal, and lung cancer. This has spurred the development of targeted inhibitors, among which CFI-400945 stands out as a first-in-class, potent, and selective oral inhibitor of PLK4. Developed through a systematic drug discovery program, CFI-400945 has demonstrated significant antitumor activity in preclinical models and is currently under investigation in multiple clinical trials for both solid and hematological malignancies.
This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical data, and clinical development of CFI-400945, intended for researchers, scientists, and professionals in the field of drug development.
Discovery of CFI-400945
The journey to identify CFI-400945 began with a systematic approach combining RNA interference (RNAi) screening and gene expression analysis in breast cancer cell lines and patient tumors to identify novel therapeutic targets. This unbiased functional screening identified PLK4 as a kinase essential for the survival of a significant subset of breast cancer cells, particularly triple-negative breast cancer (TNBC).
Following the validation of PLK4 as a promising target, a drug discovery program was initiated. The search for potent and selective inhibitors initially yielded (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones, which were later optimized to a bioisosteric 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one scaffold. This new scaffold offered improved drug-like properties. Subsequent optimization of this series for potency and oral pharmacokinetic properties in rodents and dogs led to the identification of compound 48, designated CFI-400945, as a clinical candidate for cancer therapy.
Caption: Logical workflow for the discovery and development of CFI-400945.
Mechanism of Action
CFI-400945 is an ATP-competitive inhibitor that potently and selectively targets the kinase domain of PLK4. The primary function of PLK4 is to phosphorylate its substrates to initiate the formation of new centrioles, a process tightly regulated to occur only once per cell cycle. By inhibiting the enzymatic activity of PLK4, CFI-400945 disrupts this precise regulation.
The cellular consequences of PLK4 inhibition by CFI-400945 are dose-dependent, exhibiting a bimodal effect:
-
Low Concentrations: Partial inhibition of PLK4 prevents its auto-phosphorylation, a signal for its own degradation. This stabilization paradoxically leads to an accumulation of active PLK4, resulting in centriole overduplication and the formation of supernumerary centrosomes.
-
High Concentrations: Complete inhibition of PLK4 activity blocks centriole duplication altogether.
In both scenarios, the aberrant number of centrosomes leads to catastrophic mitotic events in rapidly dividing cancer cells. These include the formation of multipolar spindles, chromosome mis-segregation, and cytokinesis failure. This severe genomic instability ultimately triggers cell cycle arrest and apoptotic cell death. While highly selective for PLK4 over other PLK family members, CFI-400945 also shows some activity against other kinases like AURKB, TRKA, TRKB, and Tie2/TEK at higher concentrations, which may contribute to its overall antitumor effect, particularly the observed cytokinesis defects.
Caption: PLK4 signaling pathway and the inhibitory action of CFI-400945.
Quantitative Data
The preclinical efficacy of CFI-400945 has been extensively characterized through in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibitory Activity of CFI-400945
| Kinase Target | IC50 (nM) | Ki (nM) | Selectivity Note |
| PLK4 | 2.8 | 0.26 | Primary Target |
| PLK1 | >50,000 | N/A | >17,800-fold selective vs. PLK1-3 |
| PLK2 | >50,000 | N/A | Highly selective within the PLK family |
| PLK3 | >50,000 | N/A | Highly selective within the PLK family |
| AURKB | 98 | N/A | Secondary target at higher concentrations |
Data sourced from multiple preclinical characterization studies.
Table 2: Cellular Growth Inhibition (GI50) by CFI-400945
| Cell Line | Cancer Type | PTEN Status | GI50 (nM) |
| A549 | Lung Cancer | Wild-Type | 5 |
| MDA-MB-468 | Breast Cancer (TNBC) | Null | 10 - 50 |
| MDA-MB-231 | Breast Cancer (TNBC) | Wild-Type | 10 - 50 |
| HCT116 | Colorectal Cancer | Wild-Type | ~50 |
| HCT116 PTEN-/- | Colorectal Cancer | Null | <50 |
GI50 values can vary based on assay conditions and duration (typically 5 days).
Table 3: In Vivo Antitumor Efficacy of CFI-400945 in Xenograft Models
| Model | Cancer Type | Dosing Schedule (Oral) | Outcome |
| MDA-MB-468 (PTEN-null) | Breast Cancer | 3 - 9.4 mg/kg, intermittent | Dose-dependent tumor growth inhibition. Higher sensitivity observed. |
| HCT116 (PTEN-null) | Colorectal Cancer | Intermittent | Greater tumor growth inhibition compared to PTEN wild-type. |
| Patient-Derived (TNBC, PTEN-null) | Breast Cancer | 9.4 mg/kg, intermittent | Marked tumor regression, with complete responses in 3 of 5 animals. |
| Syngeneic Lung Cancer | Lung Cancer | 7.5 mg/kg | Significant inhibition of lung tumor growth. |
Data compiled from various in vivo studies demonstrating the oral activity and tolerability of CFI-400945.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are protocols for key experiments used in the characterization of CFI-400945.
Kinase Inhibition Assay (Generic Protocol)
-
Objective: To determine the concentration of CFI-400945 required to inhibit 50% of PLK4 enzymatic activity (IC50).
-
Materials: Recombinant human PLK4 enzyme, appropriate kinase buffer, ATP, a suitable peptide substrate, and detection reagents.
-
Procedure:
-
Prepare a serial dilution of CFI-400945 in DMSO and then dilute in kinase buffer.
-
In a microplate, add the PLK4 enzyme to each well containing the diluted inhibitor or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay or fluorescence).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell Growth Inhibition Assay (Sulforhodamine B - SRB)
-
Objective: To measure the effect of CFI-400945 on the viability and proliferation of cancer cell lines.
-
Materials: Cancer cell lines, 96-well plates, cell culture medium, CFI-400945, trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base.
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to attach for 24 hours.
-
Treat the cells with a serial dilution of CFI-400945 (e.g., 10 nM to 50 µM) or vehicle control.
-
Incubate the plates for a period of 5 days at 37°C and 5% CO2.
-
Fix the cells by gently removing the media and adding 50 µL of ice-cold 10% TCA to each well, followed by incubation at 4°C for 30-60 minutes.
-
Wash the plates five times with water and allow them to air-dry.
-
Stain the cellular proteins by adding 50 µL of 0.4% SRB solution in 1% acetic acid to each well and incubating for 30 minutes at room temperature.
-
Remove the unbound dye by washing the plates four times with 1% acetic acid and allow to air-dry.
-
Solubilize the bound SRB stain by adding 100 µL of 10 mM Tris base (pH 10.5) to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass.
-
Calculate the percentage of growth inhibition relative to vehicle-treated control cells and determine the GI50 value.
-
In Vivo Human Tumor Xenograft Study
-
Objective: To evaluate the antitumor efficacy of orally administered CFI-400945 in an animal model.
-
Model: Immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Procedure:
-
Subcutaneously implant human cancer cells (e.g., MDA-MB-468) or patient-derived tumor fragments into the flank of the mice.
-
Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomize the animals into treatment and control groups.
-
Administer CFI-400945, formulated for oral gavage, according to a predetermined dose and schedule (e.g., daily or intermittent). The control group receives the vehicle.
-
Monitor tumor volume (typically measured with calipers) and body weight regularly throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., immunohistochemistry for mitotic markers).
-
Analyze the data to determine the extent of tumor growth inhibition or regression.
-
Clinical Development
The promising preclinical activity and favorable safety profile of CFI-400945 supported its advancement into clinical trials.
-
Phase I: The first-in-human Phase I trial (NCT01954316) was a dose-escalation study in patients with advanced solid tumors. This trial established the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D) of CFI-400945. The RP2D was determined to be 64 mg/day, with dose-dependent neutropenia being the most common high-grade adverse event. The drug was generally well-tolerated and demonstrated a half-life of approximately 9 hours.
-
Further Studies: Following the initial Phase I study, CFI-400945 has been advanced into multiple investigator-initiated and company-sponsored trials for various malignancies, including:
-
Relapsed or refractory Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), where it received Fast Track Designation from the FDA.
-
Metastatic Castrate-Resistant Prostate Cancer (mCRPC).
-
Advanced Triple-Negative Breast Cancer (TNBC), in combination with immunotherapy agents like durvalumab (NCT04176848).
-
These trials are designed to evaluate the efficacy of CFI-400945 as a monotherapy and in combination with other anticancer agents in specific patient populations.
Conclusion
CFI-400945 is a potent, selective, and orally bioavailable inhibitor of PLK4 that was rationally designed and developed from target identification through to clinical evaluation. Its unique mechanism of action, which induces mitotic catastrophe in cancer cells by disrupting centriole duplication, has shown significant promise in a range of preclinical cancer models, particularly those with underlying genetic defects such as PTEN deficiency. Ongoing clinical trials will further define its therapeutic potential and role in the treatment of various solid and hematological cancers, representing a novel and targeted approach to cancer therapy.
Investigating the Antineoplastic Activity of Ocifisertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocifisertib (formerly CFI-400945) is a first-in-class, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[2] Its overexpression has been observed in various cancer types and is associated with poor prognosis.[3] By selectively inhibiting PLK4, this compound disrupts mitosis, leading to mitotic defects, aneuploidy, and ultimately, apoptotic cell death in cancer cells.[2][4] This technical guide provides a comprehensive overview of the preclinical and clinical investigations into the antineoplastic activity of this compound, with a focus on its mechanism of action, quantitative data, and detailed experimental methodologies.
Mechanism of Action
This compound exerts its antineoplastic effects by potently and selectively inhibiting the kinase activity of PLK4.[5] This inhibition disrupts the tightly regulated process of centriole duplication, a critical step for the formation of a bipolar mitotic spindle.[2] The consequences of PLK4 inhibition in cancer cells include:
-
Dysregulated Centriole Duplication: Leading to an abnormal number of centrosomes.[4]
-
Mitotic Defects: Formation of monopolar or multipolar spindles, resulting in improper chromosome segregation.[4]
-
Cell Cycle Arrest and Apoptosis: The mitotic errors trigger cell cycle checkpoints, ultimately leading to programmed cell death.[4]
Interestingly, this compound has shown increased antitumor activity in cancer cells with PTEN deficiency.[1][2]
Preclinical Antineoplastic Activity
In Vitro Kinase Inhibitory Activity
This compound has demonstrated high potency and selectivity for PLK4 in biochemical assays. The table below summarizes its inhibitory activity against PLK4 and a panel of other kinases.
| Kinase | Kᵢ (nM) | IC₅₀ (nM) |
| PLK4 | 0.26 | 2.8 |
| TRKA | - | 6 |
| TRKB | - | 9 |
| TIE2/TEK | - | 22 |
| AURKB/INCENP | - | 98 |
| AURKA | - | 140 |
| Table 1: In vitro kinase inhibitory activity of this compound. Data sourced from MedChemExpress.[1][2] |
In Vitro Cellular Activity
The anti-proliferative effects of this compound have been evaluated in a variety of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are presented in the following table.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116+/+ | Colon | 0.004 |
| A549 | Lung | 0.005 |
| Colo-205 | Colon | 0.017 |
| OVCAR-3 | Ovarian | 0.018 |
| BT-20 | Breast | 0.058 |
| Cal-51 | Breast | 0.26 |
| SW620 | Colon | 0.38 |
| SKBr-3 | Breast | 5.3 |
| Table 2: In vitro anti-proliferative activity of this compound in various cancer cell lines. Data sourced from MedChemExpress.[1][2] |
In cells overexpressing PLK4, this compound was found to inhibit the autophosphorylation of PLK4 at serine 305 with an EC₅₀ value of 12.3 nM.[1]
In Vivo Antineoplastic Efficacy
Oral administration of this compound to mice bearing human cancer xenografts resulted in significant and well-tolerated tumor growth inhibition.[1][2] A study on human AML xenografts in SCID mice demonstrated that this compound at 7.5 mg/kg daily by oral gavage led to 100% tumor growth inhibition, with 6 out of 6 mice showing tumor regression.[6] Another dosing regimen of 13.5 mg/kg orally for 2 days on/5 days off also resulted in 100% tumor growth inhibition and regression in all treated mice.[6] The maximum tolerated dose for once-daily administration in mice is estimated to be between 7.5 and 9.5 mg/kg.[1][2]
| Xenograft Model | Treatment and Dose | Outcome |
| Human AML (MV4-11) | 7.5 mg/kg, PO, daily | 100% Tumor Growth Inhibition, 6/6 regressions |
| Human AML (MV4-11) | 13.5 mg/kg, PO, 2 days on/5 days off | 100% Tumor Growth Inhibition, 6/6 regressions |
| Human Cancer Xenografts | 3.0 mg/kg and 9.4 mg/kg, PO | Significant tumor growth inhibition |
| Table 3: In vivo efficacy of this compound in xenograft models. Data sourced from MedChemExpress and a research publication.[1][2][6] |
Clinical Development
This compound is currently under investigation in several clinical trials for both solid and hematological malignancies. Notably, it has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of Acute Myeloid Leukemia (AML).[7]
Phase 1 Study in Advanced Solid Tumors (NCT01954316)
A Phase 1 dose-escalation trial evaluated the safety and tolerability of continuous daily oral dosing of this compound in patients with advanced solid tumors.[8] Dose-limiting toxicities were observed at 96 mg and 72 mg, establishing 64 mg as the recommended Phase 2 dose.[8]
Phase 1/2 Study in Hematological Malignancies (NCT03187288 & NCT04730258)
A Phase 1 study (NCT03187288) in patients with relapsed/refractory AML and myelodysplastic syndrome (MDS) showed promising clinical activity.[9] In this study, 3 out of 9 evaluable AML patients achieved a complete remission (CR).[9] A subsequent and ongoing Phase 1b/2 study (TWT-202; NCT04730258) is further evaluating this compound as a single agent and in combination with azacitidine in patients with AML, MDS, and chronic myelomonocytic leukemia (CMML).[3][10] Preliminary results from this study have shown that this compound is generally well-tolerated, with responses observed in patients with AML, including those with TP53 mutations.[3][9]
Experimental Protocols
In Vitro Kinase Assay (Representative Protocol)
The inhibitory activity of this compound against PLK4 and other kinases is typically determined using a FRET-based homogeneous assay.
-
Reagents and Materials:
-
Purified recombinant human kinases (e.g., PLK4, AURKA, etc.)
-
Fluorescently labeled kinase substrate peptide
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound stock solution (in DMSO)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the kinase, fluorescently labeled substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value using a suitable data analysis software.
-
Cell Viability Assay (Sulforhodamine B - SRB Assay)
The anti-proliferative effects of this compound on cancer cell lines can be assessed using the SRB assay.
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells by adding SRB solution to each well and incubate for 10 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding Tris-base solution to each well.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
-
In Vivo Human Tumor Xenograft Study (Representative Protocol)
The in vivo antitumor efficacy of this compound is evaluated using human tumor xenograft models in immunocompromised mice.
-
Animals and Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Human cancer cell line (e.g., MV4-11 for AML)
-
Matrigel (or similar basement membrane matrix)
-
This compound formulation for oral gavage
-
Vehicle control (e.g., water)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant human cancer cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally by gavage at the desired dose and schedule. The control group receives the vehicle.
-
Measure tumor volume using calipers (Volume = (length × width²)/2) and monitor the body weight of the mice regularly (e.g., twice weekly).
-
Continue treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Conclusion
This compound is a promising, potent, and selective PLK4 inhibitor with demonstrated antineoplastic activity in a range of preclinical models and early-phase clinical trials. Its mechanism of action, centered on the disruption of centriole duplication and subsequent mitotic catastrophe, provides a clear rationale for its development as a cancer therapeutic. The quantitative data from in vitro and in vivo studies highlight its potential, particularly in hematological malignancies like AML. Ongoing clinical investigations will further delineate the safety and efficacy profile of this compound, both as a monotherapy and in combination with other agents, and will be crucial in determining its future role in the oncology treatment landscape.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Study of CFI-400945 With or Without Azacitidine in Patients With AML, MDS or CMML [clin.larvol.com]
- 4. CFI-400945 (this compound) | PLK4 inhibitor | Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Investigating the Antineoplastic Activity of Ocifisertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocifisertib (formerly CFI-400945) is a first-in-class, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[2] Its overexpression has been observed in various cancer types and is associated with poor prognosis.[3] By selectively inhibiting PLK4, this compound disrupts mitosis, leading to mitotic defects, aneuploidy, and ultimately, apoptotic cell death in cancer cells.[2][4] This technical guide provides a comprehensive overview of the preclinical and clinical investigations into the antineoplastic activity of this compound, with a focus on its mechanism of action, quantitative data, and detailed experimental methodologies.
Mechanism of Action
This compound exerts its antineoplastic effects by potently and selectively inhibiting the kinase activity of PLK4.[5] This inhibition disrupts the tightly regulated process of centriole duplication, a critical step for the formation of a bipolar mitotic spindle.[2] The consequences of PLK4 inhibition in cancer cells include:
-
Dysregulated Centriole Duplication: Leading to an abnormal number of centrosomes.[4]
-
Mitotic Defects: Formation of monopolar or multipolar spindles, resulting in improper chromosome segregation.[4]
-
Cell Cycle Arrest and Apoptosis: The mitotic errors trigger cell cycle checkpoints, ultimately leading to programmed cell death.[4]
Interestingly, this compound has shown increased antitumor activity in cancer cells with PTEN deficiency.[1][2]
Preclinical Antineoplastic Activity
In Vitro Kinase Inhibitory Activity
This compound has demonstrated high potency and selectivity for PLK4 in biochemical assays. The table below summarizes its inhibitory activity against PLK4 and a panel of other kinases.
| Kinase | Kᵢ (nM) | IC₅₀ (nM) |
| PLK4 | 0.26 | 2.8 |
| TRKA | - | 6 |
| TRKB | - | 9 |
| TIE2/TEK | - | 22 |
| AURKB/INCENP | - | 98 |
| AURKA | - | 140 |
| Table 1: In vitro kinase inhibitory activity of this compound. Data sourced from MedChemExpress.[1][2] |
In Vitro Cellular Activity
The anti-proliferative effects of this compound have been evaluated in a variety of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are presented in the following table.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116+/+ | Colon | 0.004 |
| A549 | Lung | 0.005 |
| Colo-205 | Colon | 0.017 |
| OVCAR-3 | Ovarian | 0.018 |
| BT-20 | Breast | 0.058 |
| Cal-51 | Breast | 0.26 |
| SW620 | Colon | 0.38 |
| SKBr-3 | Breast | 5.3 |
| Table 2: In vitro anti-proliferative activity of this compound in various cancer cell lines. Data sourced from MedChemExpress.[1][2] |
In cells overexpressing PLK4, this compound was found to inhibit the autophosphorylation of PLK4 at serine 305 with an EC₅₀ value of 12.3 nM.[1]
In Vivo Antineoplastic Efficacy
Oral administration of this compound to mice bearing human cancer xenografts resulted in significant and well-tolerated tumor growth inhibition.[1][2] A study on human AML xenografts in SCID mice demonstrated that this compound at 7.5 mg/kg daily by oral gavage led to 100% tumor growth inhibition, with 6 out of 6 mice showing tumor regression.[6] Another dosing regimen of 13.5 mg/kg orally for 2 days on/5 days off also resulted in 100% tumor growth inhibition and regression in all treated mice.[6] The maximum tolerated dose for once-daily administration in mice is estimated to be between 7.5 and 9.5 mg/kg.[1][2]
| Xenograft Model | Treatment and Dose | Outcome |
| Human AML (MV4-11) | 7.5 mg/kg, PO, daily | 100% Tumor Growth Inhibition, 6/6 regressions |
| Human AML (MV4-11) | 13.5 mg/kg, PO, 2 days on/5 days off | 100% Tumor Growth Inhibition, 6/6 regressions |
| Human Cancer Xenografts | 3.0 mg/kg and 9.4 mg/kg, PO | Significant tumor growth inhibition |
| Table 3: In vivo efficacy of this compound in xenograft models. Data sourced from MedChemExpress and a research publication.[1][2][6] |
Clinical Development
This compound is currently under investigation in several clinical trials for both solid and hematological malignancies. Notably, it has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of Acute Myeloid Leukemia (AML).[7]
Phase 1 Study in Advanced Solid Tumors (NCT01954316)
A Phase 1 dose-escalation trial evaluated the safety and tolerability of continuous daily oral dosing of this compound in patients with advanced solid tumors.[8] Dose-limiting toxicities were observed at 96 mg and 72 mg, establishing 64 mg as the recommended Phase 2 dose.[8]
Phase 1/2 Study in Hematological Malignancies (NCT03187288 & NCT04730258)
A Phase 1 study (NCT03187288) in patients with relapsed/refractory AML and myelodysplastic syndrome (MDS) showed promising clinical activity.[9] In this study, 3 out of 9 evaluable AML patients achieved a complete remission (CR).[9] A subsequent and ongoing Phase 1b/2 study (TWT-202; NCT04730258) is further evaluating this compound as a single agent and in combination with azacitidine in patients with AML, MDS, and chronic myelomonocytic leukemia (CMML).[3][10] Preliminary results from this study have shown that this compound is generally well-tolerated, with responses observed in patients with AML, including those with TP53 mutations.[3][9]
Experimental Protocols
In Vitro Kinase Assay (Representative Protocol)
The inhibitory activity of this compound against PLK4 and other kinases is typically determined using a FRET-based homogeneous assay.
-
Reagents and Materials:
-
Purified recombinant human kinases (e.g., PLK4, AURKA, etc.)
-
Fluorescently labeled kinase substrate peptide
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound stock solution (in DMSO)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the kinase, fluorescently labeled substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value using a suitable data analysis software.
-
Cell Viability Assay (Sulforhodamine B - SRB Assay)
The anti-proliferative effects of this compound on cancer cell lines can be assessed using the SRB assay.
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells by adding SRB solution to each well and incubate for 10 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding Tris-base solution to each well.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
-
In Vivo Human Tumor Xenograft Study (Representative Protocol)
The in vivo antitumor efficacy of this compound is evaluated using human tumor xenograft models in immunocompromised mice.
-
Animals and Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Human cancer cell line (e.g., MV4-11 for AML)
-
Matrigel (or similar basement membrane matrix)
-
This compound formulation for oral gavage
-
Vehicle control (e.g., water)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant human cancer cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally by gavage at the desired dose and schedule. The control group receives the vehicle.
-
Measure tumor volume using calipers (Volume = (length × width²)/2) and monitor the body weight of the mice regularly (e.g., twice weekly).
-
Continue treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Conclusion
This compound is a promising, potent, and selective PLK4 inhibitor with demonstrated antineoplastic activity in a range of preclinical models and early-phase clinical trials. Its mechanism of action, centered on the disruption of centriole duplication and subsequent mitotic catastrophe, provides a clear rationale for its development as a cancer therapeutic. The quantitative data from in vitro and in vivo studies highlight its potential, particularly in hematological malignancies like AML. Ongoing clinical investigations will further delineate the safety and efficacy profile of this compound, both as a monotherapy and in combination with other agents, and will be crucial in determining its future role in the oncology treatment landscape.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Study of CFI-400945 With or Without Azacitidine in Patients With AML, MDS or CMML [clin.larvol.com]
- 4. CFI-400945 (this compound) | PLK4 inhibitor | Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Ocifisertib (CFI-400945): A Technical Guide to its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocifisertib (CFI-400945) is a potent and orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4). PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, a fundamental process in cell division. Dysregulation of PLK4 has been implicated in tumorigenesis, making it an attractive target for cancer therapy. This technical guide provides an in-depth overview of the target selectivity profile of this compound, including its activity against its primary target and a panel of other kinases. Detailed methodologies for key experimental assays are also presented to aid researchers in their evaluation of this compound.
Target Selectivity Profile
This compound is a highly potent inhibitor of PLK4 with a Ki of 0.26 nM and an IC50 of 2.8 nM in biochemical assays. The compound exhibits selectivity for PLK4 over other members of the Polo-like kinase family. While highly selective, this compound has been shown to inhibit other kinases at nanomolar concentrations. The following tables summarize the known inhibitory activities of this compound against various kinases and its anti-proliferative effects in different cancer cell lines.
Table 1: Biochemical Inhibition of Kinases by this compound
| Target Kinase | IC50 (nM) | Ki (nM) |
| PLK4 | 2.8 | 0.26 |
| TRKA | 6 | - |
| TRKB | 9 | - |
| TIE2/TEK | 22 | - |
| AURKB/INCENP | 98 | - |
| AURKA | 140 | - |
Data compiled from multiple sources.
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116+/+ | Colon Cancer | 0.004 |
| A549 | Lung Cancer | 0.005 |
| Colo-205 | Colon Cancer | 0.017 |
| OVCAR-3 | Ovarian Cancer | 0.018 |
| BT-20 | Breast Cancer | 0.058 |
| Cal-51 | Breast Cancer | 0.26 |
| SW620 | Colon Cancer | 0.38 |
| SKBr-3 | Breast Cancer | 5.3 |
Data compiled from multiple sources.
Signaling Pathway
This compound exerts its primary pharmacological effect through the inhibition of the PLK4 signaling pathway, which is crucial for centriole duplication and the maintenance of genomic stability. The diagram below illustrates the central role of PLK4 in this process and its interaction with upstream and downstream signaling components.
Caption: The PLK4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections provide generalized methodologies for key assays used to characterize the activity of this compound. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method for quantifying the binding of an inhibitor to a kinase.
Caption: General workflow for a biochemical kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer. Prepare a mixture of the target kinase (e.g., recombinant human PLK4) and a europium-labeled anti-tag antibody. Prepare the Alexa Fluor™ labeled kinase tracer.
-
Assay Plate Setup: Add the this compound dilutions to the wells of a microtiter plate.
-
Kinase/Antibody Addition: Add the kinase/antibody mixture to each well.
-
Tracer Addition: Add the tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Signal Detection: Read the plate on a FRET-capable plate reader, measuring the emission from both the europium donor and the Alexa Fluor™ acceptor.
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the signal ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number, based on the measurement of cellular protein content.
Caption: General workflow for a cell-based proliferation (SRB) assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each drug concentration and determine the IC50 value by plotting the percentage of inhibition against the drug concentration.
Conclusion
This compound (CFI-400945) is a potent and selective inhibitor of PLK4 with significant anti-proliferative activity in various cancer cell lines. Its well-characterized mechanism of action, centered on the disruption of centriole duplication, makes it a valuable tool for cancer research and a promising candidate for clinical development. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound.
Ocifisertib (CFI-400945): A Technical Guide to its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocifisertib (CFI-400945) is a potent and orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4). PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, a fundamental process in cell division. Dysregulation of PLK4 has been implicated in tumorigenesis, making it an attractive target for cancer therapy. This technical guide provides an in-depth overview of the target selectivity profile of this compound, including its activity against its primary target and a panel of other kinases. Detailed methodologies for key experimental assays are also presented to aid researchers in their evaluation of this compound.
Target Selectivity Profile
This compound is a highly potent inhibitor of PLK4 with a Ki of 0.26 nM and an IC50 of 2.8 nM in biochemical assays. The compound exhibits selectivity for PLK4 over other members of the Polo-like kinase family. While highly selective, this compound has been shown to inhibit other kinases at nanomolar concentrations. The following tables summarize the known inhibitory activities of this compound against various kinases and its anti-proliferative effects in different cancer cell lines.
Table 1: Biochemical Inhibition of Kinases by this compound
| Target Kinase | IC50 (nM) | Ki (nM) |
| PLK4 | 2.8 | 0.26 |
| TRKA | 6 | - |
| TRKB | 9 | - |
| TIE2/TEK | 22 | - |
| AURKB/INCENP | 98 | - |
| AURKA | 140 | - |
Data compiled from multiple sources.
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116+/+ | Colon Cancer | 0.004 |
| A549 | Lung Cancer | 0.005 |
| Colo-205 | Colon Cancer | 0.017 |
| OVCAR-3 | Ovarian Cancer | 0.018 |
| BT-20 | Breast Cancer | 0.058 |
| Cal-51 | Breast Cancer | 0.26 |
| SW620 | Colon Cancer | 0.38 |
| SKBr-3 | Breast Cancer | 5.3 |
Data compiled from multiple sources.
Signaling Pathway
This compound exerts its primary pharmacological effect through the inhibition of the PLK4 signaling pathway, which is crucial for centriole duplication and the maintenance of genomic stability. The diagram below illustrates the central role of PLK4 in this process and its interaction with upstream and downstream signaling components.
Caption: The PLK4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections provide generalized methodologies for key assays used to characterize the activity of this compound. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method for quantifying the binding of an inhibitor to a kinase.
Caption: General workflow for a biochemical kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer. Prepare a mixture of the target kinase (e.g., recombinant human PLK4) and a europium-labeled anti-tag antibody. Prepare the Alexa Fluor™ labeled kinase tracer.
-
Assay Plate Setup: Add the this compound dilutions to the wells of a microtiter plate.
-
Kinase/Antibody Addition: Add the kinase/antibody mixture to each well.
-
Tracer Addition: Add the tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Signal Detection: Read the plate on a FRET-capable plate reader, measuring the emission from both the europium donor and the Alexa Fluor™ acceptor.
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the signal ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number, based on the measurement of cellular protein content.
Caption: General workflow for a cell-based proliferation (SRB) assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each drug concentration and determine the IC50 value by plotting the percentage of inhibition against the drug concentration.
Conclusion
This compound (CFI-400945) is a potent and selective inhibitor of PLK4 with significant anti-proliferative activity in various cancer cell lines. Its well-characterized mechanism of action, centered on the disruption of centriole duplication, makes it a valuable tool for cancer research and a promising candidate for clinical development. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound.
The Pharmacodynamics of Ocifisertib: A Technical Guide for Cancer Researchers
An In-depth Analysis of the First-in-Class PLK4 Inhibitor in Oncology
Introduction
Ocifisertib (formerly CFI-400945) is a pioneering, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that serves as a master regulator of centriole duplication.[1] Given the critical role of centrioles in the formation of the mitotic spindle and the maintenance of genomic stability, PLK4 has emerged as a compelling therapeutic target in oncology. Overexpression of PLK4 is observed in various malignancies, including breast and prostate cancers, and is often associated with poor prognosis.[2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in cancer cell lines, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.
Mechanism of Action
This compound is a potent and selective ATP-competitive inhibitor of PLK4.[4] Its primary mechanism of action involves the disruption of the normal centriole duplication cycle. By inhibiting the kinase activity of PLK4, this compound prevents the phosphorylation of key substrates required for the formation of new centrioles. This leads to a failure in procentriole assembly, resulting in a gradual loss of centrioles in proliferating cancer cells. The depletion of centrioles causes defects in mitotic spindle formation, leading to mitotic arrest, aneuploidy, and ultimately, apoptotic cell death.[1]
Interestingly, the cellular response to this compound is dose-dependent. At low concentrations, incomplete inhibition of PLK4 can lead to centriole overduplication, resulting in centrosome amplification and multipolar spindle formation, which also culminates in mitotic catastrophe and cell death.[5] At higher, clinically relevant concentrations, this compound predominantly causes a depletion of centrioles.[5]
Quantitative Pharmacodynamic Data
The following tables summarize the key in vitro potency and cellular activity of this compound across various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| PLK4 | 2.8 |
| TRKA | 6 |
| TRKB | 9 |
| TIE2/TEK | 22 |
| AURKB/INCENP | 98 |
| AURKA | 140 |
| Data compiled from multiple sources.[4] |
Table 2: In Vitro Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 (µM) |
| HCT116+/+ | Colon Cancer | 0.004 |
| A549 | Lung Cancer | 0.005 |
| Colo-205 | Colon Cancer | 0.017 |
| OVCAR-3 | Ovarian Cancer | 0.018 |
| BT-20 | Breast Cancer | 0.058 |
| Cal-51 | Breast Cancer | 0.26 |
| SW620 | Colon Cancer | 0.38 |
| SKBr-3 | Breast Cancer | 5.3 |
| Data compiled from multiple sources. |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacodynamics of this compound.
Cell Viability and Growth Inhibition Assays
Sulforhodamine B (SRB) Assay: This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,500-6,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 10 nM to 50 µM) for 5 days.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 50 µL of ice-cold 10% trichloroacetic acid (TCA) to each well and incubating at 4°C for 30 minutes.
-
Washing: Wash the plates five times with water and allow them to air-dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.
-
Solubilization: Solubilize the bound SRB dye by adding 100 µL of 10 mM Tris base (pH 10.5) to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The percentage of growth inhibition is calculated relative to untreated control cells.[6]
Analysis of Mitotic Defects and Centriole Number
Immunofluorescence Microscopy: This technique is used to visualize centrioles and mitotic spindles within cells.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with desired concentrations of this compound for a specified duration (e.g., 48 hours).
-
Fixation and Permeabilization: Fix the cells with ice-cold methanol (B129727) and permeabilize with a solution containing Triton X-100.
-
Blocking: Block non-specific antibody binding using a blocking buffer (e.g., PBS with bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody targeting a centriolar marker, such as anti-gamma-tubulin, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
DNA Staining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The number of centrioles per cell and the presence of mitotic defects (e.g., multipolar spindles, misaligned chromosomes) can then be quantified.[5]
Cell Cycle Analysis
Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Harvesting and Fixation: Treat cells with this compound, then harvest and fix them in ice-cold 70% ethanol, typically for at least 2 hours at 4°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment and PI Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the staining solution, protected from light.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[2]
Apoptosis Assay
Annexin V-FITC/PI Staining: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a membrane-impermeant dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols described above.
References
- 1. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
The Pharmacodynamics of Ocifisertib: A Technical Guide for Cancer Researchers
An In-depth Analysis of the First-in-Class PLK4 Inhibitor in Oncology
Introduction
Ocifisertib (formerly CFI-400945) is a pioneering, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that serves as a master regulator of centriole duplication.[1] Given the critical role of centrioles in the formation of the mitotic spindle and the maintenance of genomic stability, PLK4 has emerged as a compelling therapeutic target in oncology. Overexpression of PLK4 is observed in various malignancies, including breast and prostate cancers, and is often associated with poor prognosis.[2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in cancer cell lines, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.
Mechanism of Action
This compound is a potent and selective ATP-competitive inhibitor of PLK4.[4] Its primary mechanism of action involves the disruption of the normal centriole duplication cycle. By inhibiting the kinase activity of PLK4, this compound prevents the phosphorylation of key substrates required for the formation of new centrioles. This leads to a failure in procentriole assembly, resulting in a gradual loss of centrioles in proliferating cancer cells. The depletion of centrioles causes defects in mitotic spindle formation, leading to mitotic arrest, aneuploidy, and ultimately, apoptotic cell death.[1]
Interestingly, the cellular response to this compound is dose-dependent. At low concentrations, incomplete inhibition of PLK4 can lead to centriole overduplication, resulting in centrosome amplification and multipolar spindle formation, which also culminates in mitotic catastrophe and cell death.[5] At higher, clinically relevant concentrations, this compound predominantly causes a depletion of centrioles.[5]
Quantitative Pharmacodynamic Data
The following tables summarize the key in vitro potency and cellular activity of this compound across various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| PLK4 | 2.8 |
| TRKA | 6 |
| TRKB | 9 |
| TIE2/TEK | 22 |
| AURKB/INCENP | 98 |
| AURKA | 140 |
| Data compiled from multiple sources.[4] |
Table 2: In Vitro Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 (µM) |
| HCT116+/+ | Colon Cancer | 0.004 |
| A549 | Lung Cancer | 0.005 |
| Colo-205 | Colon Cancer | 0.017 |
| OVCAR-3 | Ovarian Cancer | 0.018 |
| BT-20 | Breast Cancer | 0.058 |
| Cal-51 | Breast Cancer | 0.26 |
| SW620 | Colon Cancer | 0.38 |
| SKBr-3 | Breast Cancer | 5.3 |
| Data compiled from multiple sources. |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacodynamics of this compound.
Cell Viability and Growth Inhibition Assays
Sulforhodamine B (SRB) Assay: This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,500-6,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 10 nM to 50 µM) for 5 days.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 50 µL of ice-cold 10% trichloroacetic acid (TCA) to each well and incubating at 4°C for 30 minutes.
-
Washing: Wash the plates five times with water and allow them to air-dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.
-
Solubilization: Solubilize the bound SRB dye by adding 100 µL of 10 mM Tris base (pH 10.5) to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The percentage of growth inhibition is calculated relative to untreated control cells.[6]
Analysis of Mitotic Defects and Centriole Number
Immunofluorescence Microscopy: This technique is used to visualize centrioles and mitotic spindles within cells.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with desired concentrations of this compound for a specified duration (e.g., 48 hours).
-
Fixation and Permeabilization: Fix the cells with ice-cold methanol and permeabilize with a solution containing Triton X-100.
-
Blocking: Block non-specific antibody binding using a blocking buffer (e.g., PBS with bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody targeting a centriolar marker, such as anti-gamma-tubulin, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
DNA Staining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The number of centrioles per cell and the presence of mitotic defects (e.g., multipolar spindles, misaligned chromosomes) can then be quantified.[5]
Cell Cycle Analysis
Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Harvesting and Fixation: Treat cells with this compound, then harvest and fix them in ice-cold 70% ethanol, typically for at least 2 hours at 4°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment and PI Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the staining solution, protected from light.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[2]
Apoptosis Assay
Annexin V-FITC/PI Staining: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a membrane-impermeant dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols described above.
References
- 1. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Ocifisertib: A Deep Dive into Its Induction of Apoptotic Pathways
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Ocifisertib (CFI-400945) is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a crucial regulator of centriole duplication. Its mechanism of action disrupts the fidelity of mitosis, leading to genomic instability and, ultimately, programmed cell death, or apoptosis, in cancer cells. This technical guide provides an in-depth exploration of the apoptotic pathways triggered by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.
Introduction to this compound and its Target: PLK4
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in the biogenesis of centrioles, the core components of centrosomes. In many cancers, including breast, lung, and ovarian cancers, as well as acute myeloid leukemia (AML), PLK4 is overexpressed, contributing to aberrant cell division and tumor progression. This compound, an orally bioavailable small molecule, selectively inhibits PLK4's kinase activity. This inhibition disrupts the normal process of centriole duplication, leading to mitotic errors, the formation of polyploid cells, and the induction of apoptosis, making it a promising therapeutic agent in oncology.[1]
Quantitative Analysis of this compound's Anti-proliferative and Pro-apoptotic Activity
The efficacy of this compound has been demonstrated across a range of cancer cell lines, with potent growth-inhibitory effects observed at nanomolar to low micromolar concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | 0.005 | [2] |
| HCT116+/+ | Colon Cancer | 0.004 | [2] |
| Colo-205 | Colon Cancer | 0.017 | [2] |
| OVCAR-3 | Ovarian Cancer | 0.018 | [2] |
| BT-20 | Breast Cancer | 0.058 | [2] |
| Cal-51 | Breast Cancer | 0.26 | [2] |
| SW620 | Colon Cancer | 0.38 | [2] |
| SKBr-3 | Breast Cancer | 5.3 | [2] |
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and varied efficacy of this compound across different cancer types.
The Intrinsic Pathway: this compound's Primary Route to Apoptosis
Current research indicates that this compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is initiated by intracellular stress, such as the genomic instability caused by PLK4 inhibition.
A key signaling cascade implicated in this compound-induced apoptosis involves the PI3K/AKT pathway. Inhibition of PLK4 by this compound has been shown to suppress the phosphorylation of AKT, a central kinase that promotes cell survival.[3] Deactivation of AKT signaling leads to the activation of the pro-apoptotic machinery, culminating in the activation of initiator caspase-9 and executioner caspase-3.
Figure 1: this compound-induced intrinsic apoptosis pathway. this compound inhibits PLK4, leading to the deactivation of the pro-survival AKT pathway and subsequent activation of the caspase cascade.
Further evidence for the involvement of the intrinsic pathway comes from studies on other PLK4 inhibitors, which have demonstrated similar mechanisms. For instance, the PLK4 inhibitor Centrinone B has been shown to induce apoptosis in keloid fibroblasts via the caspase-9/3 pathway. This suggests a common mechanism for PLK4 inhibitors in triggering this apoptotic cascade.
Key Molecular Events in this compound-Induced Apoptosis
The commitment to apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. While direct evidence of this compound's effect on the expression of all Bcl-2 family members is still emerging, the activation of the caspase-9/3 cascade strongly implies a shift in the balance towards pro-apoptotic signals at the mitochondrial level.
A critical downstream event in the execution phase of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. Activated caspase-3 cleaves PARP, rendering it inactive and preventing DNA repair, thus ensuring the finality of the apoptotic process. The detection of cleaved PARP is a widely accepted marker of apoptosis.[4][5][6]
Figure 2: Detailed workflow of this compound-induced apoptosis. This diagram illustrates the key molecular events from initial drug treatment to the final stages of programmed cell death.
Experimental Protocols
To facilitate further research into the apoptotic mechanisms of this compound, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the indicated times.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.[7][8][9][10]
Western Blot Analysis for Apoptosis Markers
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, PARP, Bax, and Bcl-2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound's targeted inhibition of PLK4 represents a promising strategy for cancer therapy. Its ability to induce apoptosis, primarily through the intrinsic pathway involving the suppression of AKT signaling and the activation of the caspase-9/3 cascade, underscores its potential as a potent anti-cancer agent. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers dedicated to further elucidating the molecular mechanisms of this compound and advancing its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Purified Mouse Anti-Cleaved PARP (Asp214) [bdbiosciences.com]
- 5. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
Ocifisertib: A Deep Dive into Its Induction of Apoptotic Pathways
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Ocifisertib (CFI-400945) is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a crucial regulator of centriole duplication. Its mechanism of action disrupts the fidelity of mitosis, leading to genomic instability and, ultimately, programmed cell death, or apoptosis, in cancer cells. This technical guide provides an in-depth exploration of the apoptotic pathways triggered by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.
Introduction to this compound and its Target: PLK4
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in the biogenesis of centrioles, the core components of centrosomes. In many cancers, including breast, lung, and ovarian cancers, as well as acute myeloid leukemia (AML), PLK4 is overexpressed, contributing to aberrant cell division and tumor progression. This compound, an orally bioavailable small molecule, selectively inhibits PLK4's kinase activity. This inhibition disrupts the normal process of centriole duplication, leading to mitotic errors, the formation of polyploid cells, and the induction of apoptosis, making it a promising therapeutic agent in oncology.[1]
Quantitative Analysis of this compound's Anti-proliferative and Pro-apoptotic Activity
The efficacy of this compound has been demonstrated across a range of cancer cell lines, with potent growth-inhibitory effects observed at nanomolar to low micromolar concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | 0.005 | [2] |
| HCT116+/+ | Colon Cancer | 0.004 | [2] |
| Colo-205 | Colon Cancer | 0.017 | [2] |
| OVCAR-3 | Ovarian Cancer | 0.018 | [2] |
| BT-20 | Breast Cancer | 0.058 | [2] |
| Cal-51 | Breast Cancer | 0.26 | [2] |
| SW620 | Colon Cancer | 0.38 | [2] |
| SKBr-3 | Breast Cancer | 5.3 | [2] |
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and varied efficacy of this compound across different cancer types.
The Intrinsic Pathway: this compound's Primary Route to Apoptosis
Current research indicates that this compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is initiated by intracellular stress, such as the genomic instability caused by PLK4 inhibition.
A key signaling cascade implicated in this compound-induced apoptosis involves the PI3K/AKT pathway. Inhibition of PLK4 by this compound has been shown to suppress the phosphorylation of AKT, a central kinase that promotes cell survival.[3] Deactivation of AKT signaling leads to the activation of the pro-apoptotic machinery, culminating in the activation of initiator caspase-9 and executioner caspase-3.
Figure 1: this compound-induced intrinsic apoptosis pathway. this compound inhibits PLK4, leading to the deactivation of the pro-survival AKT pathway and subsequent activation of the caspase cascade.
Further evidence for the involvement of the intrinsic pathway comes from studies on other PLK4 inhibitors, which have demonstrated similar mechanisms. For instance, the PLK4 inhibitor Centrinone B has been shown to induce apoptosis in keloid fibroblasts via the caspase-9/3 pathway. This suggests a common mechanism for PLK4 inhibitors in triggering this apoptotic cascade.
Key Molecular Events in this compound-Induced Apoptosis
The commitment to apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. While direct evidence of this compound's effect on the expression of all Bcl-2 family members is still emerging, the activation of the caspase-9/3 cascade strongly implies a shift in the balance towards pro-apoptotic signals at the mitochondrial level.
A critical downstream event in the execution phase of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. Activated caspase-3 cleaves PARP, rendering it inactive and preventing DNA repair, thus ensuring the finality of the apoptotic process. The detection of cleaved PARP is a widely accepted marker of apoptosis.[4][5][6]
Figure 2: Detailed workflow of this compound-induced apoptosis. This diagram illustrates the key molecular events from initial drug treatment to the final stages of programmed cell death.
Experimental Protocols
To facilitate further research into the apoptotic mechanisms of this compound, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the indicated times.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.[7][8][9][10]
Western Blot Analysis for Apoptosis Markers
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, PARP, Bax, and Bcl-2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound's targeted inhibition of PLK4 represents a promising strategy for cancer therapy. Its ability to induce apoptosis, primarily through the intrinsic pathway involving the suppression of AKT signaling and the activation of the caspase-9/3 cascade, underscores its potential as a potent anti-cancer agent. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers dedicated to further elucidating the molecular mechanisms of this compound and advancing its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Purified Mouse Anti-Cleaved PARP (Asp214) [bdbiosciences.com]
- 5. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
Preclinical Profile of Ocifisertib: A PLK4 Inhibitor for Solid Tumor Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Ocifisertib (CFI-400945) is a first-in-class, orally bioavailable, and potent inhibitor of Polo-like kinase 4 (PLK4).[1][2][3][4] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability.[2][5][6] In numerous cancer types, PLK4 is overexpressed, and its elevated expression is often associated with poor prognosis.[3][7] By inhibiting PLK4, this compound disrupts centriole duplication, leading to mitotic errors, aneuploidy, and ultimately, cancer cell death.[2][4][8] This technical guide provides a comprehensive overview of the preclinical data for this compound in solid tumors, focusing on its mechanism of action, in vitro and in vivo efficacy, and associated experimental methodologies.
Mechanism of Action: Targeting Centriole Duplication
This compound is an ATP-competitive inhibitor of PLK4.[6][9] Its primary mechanism of action involves the inhibition of PLK4's kinase activity, which is essential for the initiation of centriole duplication during the cell cycle.[6] Inhibition of PLK4 by this compound leads to a cascade of cellular events, including:
-
Dysregulated Centriole Duplication: Cancer cells treated with this compound exhibit a failure in proper centriole formation.[4]
-
Mitotic Defects: The absence of correctly formed centrosomes leads to aberrant mitotic spindle formation and subsequent errors in chromosome segregation.[4][10]
-
Cell Death: The accumulation of mitotic errors and genomic instability triggers apoptotic cell death.[4][8]
The following diagram illustrates the signaling pathway and the mechanism of action of this compound.
Quantitative In Vitro Efficacy
This compound has demonstrated potent and selective inhibitory activity against PLK4 and has shown significant anti-proliferative effects across a range of solid tumor cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference |
| PLK4 | Ki | 0.26 nM | [4] |
| PLK4 | IC50 | 2.8 nM | [4] |
| PLK4 Autophosphorylation | EC50 | 12.3 nM | [4] |
| AURKA | EC50 | 510 nM | [11] |
| AURKB | EC50 | 102 nM | [11] |
| TRKA | EC50 | 84 nM | [11] |
| TRKB | EC50 | 88 nM | [11] |
| TIE2/TEK | EC50 | 117 nM | [11] |
Table 2: Anti-proliferative Activity of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| A549 | Lung | 0.005 | [4] |
| HCT116+/+ | Colon | 0.004 | [4] |
| Colo-205 | Colon | 0.017 | [4] |
| SW620 | Colon | 0.38 | [4] |
| OVCAR-3 | Ovarian | 0.018 | [4] |
| BT-20 | Breast | 0.058 | [4] |
| Cal-51 | Breast | 0.26 | [4] |
| SKBr-3 | Breast | 5.3 | [4] |
In Vivo Preclinical Studies in Solid Tumors
Oral administration of this compound has been shown to significantly inhibit tumor growth in various human cancer xenograft models in mice.
Table 3: Summary of In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Key Findings | Reference |
| Human Cancer Xenografts | Multiple | 3.0, 9.4 mg/kg (oral) | Significant tumor growth inhibition at well-tolerated doses. | [4] |
| PTEN-deficient vs. PTEN wild-type | Colon | Not specified | Increased antitumor activity in PTEN-deficient tumors. | [4] |
| Patient-Derived Xenografts | Pancreatic | 52 mg/kg (single dose) | Reduced tumor growth and prolonged survival in 4 out of 6 models. | [12] |
| H460 and A549 | Lung | Not specified | Enhanced radiation-induced tumor growth delay. | [13] |
The maximum tolerated dose (MTD) for once-daily oral administration of this compound in mice is estimated to be between 7.5 and 9.5 mg/kg.[4]
Experimental Protocols
The following sections provide an overview of the methodologies typically employed in the preclinical evaluation of this compound.
Cell Viability Assay
A common method to assess the anti-proliferative effects of this compound is the Cell Counting Kit-8 (CCK-8) assay.
Protocol Outline:
-
Cell Plating: Seed cells in 96-well plates at a density of 1 x 104 cells per well and allow them to adhere for a few hours.
-
Compound Treatment: Expose the cells to a serial dilution of this compound for 72 hours.
-
Reagent Incubation: Add CCK-8 reagent to each well and incubate for 4 hours at 37°C.
-
Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Analysis: Calculate the GI50 values from the dose-response curves.
Western Blotting
Western blotting is used to confirm the inhibition of PLK4 and to assess the expression of downstream signaling molecules.
Protocol Outline:
-
Cell Lysis: Treat cells with this compound for a specified duration (e.g., 4 hours), then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate 10-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies (e.g., anti-PLK4, anti-phospho-PLK4) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL detection reagent.
In Vivo Xenograft Studies
Patient-derived or cell-line-derived xenograft models in immunocompromised mice are used to evaluate the in vivo anti-tumor activity of this compound.
Protocol Outline:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
The following diagram illustrates a typical experimental workflow for preclinical studies of this compound.
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent for solid tumors. Its potent and selective inhibition of PLK4 translates to significant anti-proliferative activity in a variety of cancer cell lines and robust anti-tumor efficacy in in vivo models. The observation of enhanced activity in PTEN-deficient tumors suggests a potential biomarker for patient selection.[4] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of solid malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. CFI-400945 | TargetMol [targetmol.com]
- 12. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Preclinical Profile of Ocifisertib: A PLK4 Inhibitor for Solid Tumor Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Ocifisertib (CFI-400945) is a first-in-class, orally bioavailable, and potent inhibitor of Polo-like kinase 4 (PLK4).[1][2][3][4] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability.[2][5][6] In numerous cancer types, PLK4 is overexpressed, and its elevated expression is often associated with poor prognosis.[3][7] By inhibiting PLK4, this compound disrupts centriole duplication, leading to mitotic errors, aneuploidy, and ultimately, cancer cell death.[2][4][8] This technical guide provides a comprehensive overview of the preclinical data for this compound in solid tumors, focusing on its mechanism of action, in vitro and in vivo efficacy, and associated experimental methodologies.
Mechanism of Action: Targeting Centriole Duplication
This compound is an ATP-competitive inhibitor of PLK4.[6][9] Its primary mechanism of action involves the inhibition of PLK4's kinase activity, which is essential for the initiation of centriole duplication during the cell cycle.[6] Inhibition of PLK4 by this compound leads to a cascade of cellular events, including:
-
Dysregulated Centriole Duplication: Cancer cells treated with this compound exhibit a failure in proper centriole formation.[4]
-
Mitotic Defects: The absence of correctly formed centrosomes leads to aberrant mitotic spindle formation and subsequent errors in chromosome segregation.[4][10]
-
Cell Death: The accumulation of mitotic errors and genomic instability triggers apoptotic cell death.[4][8]
The following diagram illustrates the signaling pathway and the mechanism of action of this compound.
Quantitative In Vitro Efficacy
This compound has demonstrated potent and selective inhibitory activity against PLK4 and has shown significant anti-proliferative effects across a range of solid tumor cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference |
| PLK4 | Ki | 0.26 nM | [4] |
| PLK4 | IC50 | 2.8 nM | [4] |
| PLK4 Autophosphorylation | EC50 | 12.3 nM | [4] |
| AURKA | EC50 | 510 nM | [11] |
| AURKB | EC50 | 102 nM | [11] |
| TRKA | EC50 | 84 nM | [11] |
| TRKB | EC50 | 88 nM | [11] |
| TIE2/TEK | EC50 | 117 nM | [11] |
Table 2: Anti-proliferative Activity of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| A549 | Lung | 0.005 | [4] |
| HCT116+/+ | Colon | 0.004 | [4] |
| Colo-205 | Colon | 0.017 | [4] |
| SW620 | Colon | 0.38 | [4] |
| OVCAR-3 | Ovarian | 0.018 | [4] |
| BT-20 | Breast | 0.058 | [4] |
| Cal-51 | Breast | 0.26 | [4] |
| SKBr-3 | Breast | 5.3 | [4] |
In Vivo Preclinical Studies in Solid Tumors
Oral administration of this compound has been shown to significantly inhibit tumor growth in various human cancer xenograft models in mice.
Table 3: Summary of In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Key Findings | Reference |
| Human Cancer Xenografts | Multiple | 3.0, 9.4 mg/kg (oral) | Significant tumor growth inhibition at well-tolerated doses. | [4] |
| PTEN-deficient vs. PTEN wild-type | Colon | Not specified | Increased antitumor activity in PTEN-deficient tumors. | [4] |
| Patient-Derived Xenografts | Pancreatic | 52 mg/kg (single dose) | Reduced tumor growth and prolonged survival in 4 out of 6 models. | [12] |
| H460 and A549 | Lung | Not specified | Enhanced radiation-induced tumor growth delay. | [13] |
The maximum tolerated dose (MTD) for once-daily oral administration of this compound in mice is estimated to be between 7.5 and 9.5 mg/kg.[4]
Experimental Protocols
The following sections provide an overview of the methodologies typically employed in the preclinical evaluation of this compound.
Cell Viability Assay
A common method to assess the anti-proliferative effects of this compound is the Cell Counting Kit-8 (CCK-8) assay.
Protocol Outline:
-
Cell Plating: Seed cells in 96-well plates at a density of 1 x 104 cells per well and allow them to adhere for a few hours.
-
Compound Treatment: Expose the cells to a serial dilution of this compound for 72 hours.
-
Reagent Incubation: Add CCK-8 reagent to each well and incubate for 4 hours at 37°C.
-
Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Analysis: Calculate the GI50 values from the dose-response curves.
Western Blotting
Western blotting is used to confirm the inhibition of PLK4 and to assess the expression of downstream signaling molecules.
Protocol Outline:
-
Cell Lysis: Treat cells with this compound for a specified duration (e.g., 4 hours), then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate 10-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies (e.g., anti-PLK4, anti-phospho-PLK4) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL detection reagent.
In Vivo Xenograft Studies
Patient-derived or cell-line-derived xenograft models in immunocompromised mice are used to evaluate the in vivo anti-tumor activity of this compound.
Protocol Outline:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
The following diagram illustrates a typical experimental workflow for preclinical studies of this compound.
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent for solid tumors. Its potent and selective inhibition of PLK4 translates to significant anti-proliferative activity in a variety of cancer cell lines and robust anti-tumor efficacy in in vivo models. The observation of enhanced activity in PTEN-deficient tumors suggests a potential biomarker for patient selection.[4] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of solid malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. CFI-400945 | TargetMol [targetmol.com]
- 12. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Understanding the Molecular Targets of Ocifisertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocifisertib, also known as CFI-400945, is a potent and selective, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[3] Aberrant expression of PLK4 is frequently observed in various cancers and is associated with tumorigenesis and poor prognosis.[1][3] this compound has demonstrated significant anti-tumor activity in both preclinical models and clinical trials, making it a promising therapeutic agent for various malignancies, including breast cancer, acute myeloid leukemia (AML), and myelodysplastic syndromes (MDS).[4][5][6] This technical guide provides an in-depth overview of the molecular targets of this compound, its mechanism of action, and the experimental protocols used to characterize its activity.
Molecular Targets of this compound
This compound is a highly potent inhibitor of PLK4. However, it also exhibits activity against a panel of other kinases. The following tables summarize the in vitro and cellular potency of this compound against its primary and secondary targets.
In Vitro Kinase Inhibitory Activity
| Target | Kᵢ (nM) | IC₅₀ (nM) |
| PLK4 | 0.26 [1][2] | 2.8 [1][2] |
| TRKA | 6[1] | |
| TRKB | 9[1] | |
| TIE2/TEK | 22[1] | |
| AURKB/INCENP | 98[1] | |
| AURKA | 140[1] |
Table 1: In vitro inhibitory activity of this compound against various kinases. Data compiled from multiple sources.
Cellular Inhibitory Activity
| Target | EC₅₀ (nM) |
| PLK4 Autophosphorylation (S305) | 12.3 [1] |
| TRKA | 84[1] |
| TRKB | 88[1] |
| TIE2/TEK | 117[1] |
| AURKB/INCENP | 102[1] |
| AURKA | 510[1] |
Table 2: Cellular inhibitory activity of this compound. EC₅₀ values represent the effective concentration required to inhibit the target's activity by 50% in a cellular context.
Inhibitory Effects on Cancer Cell Line Growth (GI₅₀)
| Cell Line | Cancer Type | GI₅₀ (µM) |
| HCT116+/+ | Colon Cancer | 0.004[1] |
| A549 | Lung Cancer | 0.005[1] |
| Colo-205 | Colon Cancer | 0.017[1] |
| OVCAR-3 | Ovarian Cancer | 0.018[1] |
| BT-20 | Breast Cancer | 0.058[1] |
| Cal-51 | Breast Cancer | 0.26[1] |
| SW620 | Colon Cancer | 0.38[1] |
| SKBr-3 | Breast Cancer | 5.3[1] |
Table 3: Growth inhibitory (GI₅₀) concentrations of this compound in various human cancer cell lines.
Signaling Pathways and Mechanism of Action
PLK4 is a critical regulator of centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation during cell division. Overexpression of PLK4 in cancer cells leads to centrosome amplification, which can result in mitotic errors, aneuploidy, and genomic instability, thereby promoting tumor progression.
This compound exerts its anti-cancer effects by inhibiting the kinase activity of PLK4. This inhibition disrupts the process of centriole duplication, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular targets and cellular effects of this compound.
In Vitro Kinase Inhibition Assay (FRET-based)
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against PLK4 and other kinases using a Fluorescence Resonance Energy Transfer (FRET)-based assay.
-
Reagents and Materials:
-
Recombinant human kinases (PLK4, AURKA, etc.)
-
Kinase-specific peptide substrate labeled with a FRET donor (e.g., coumarin)
-
Phospho-specific antibody labeled with a FRET acceptor (e.g., fluorescein)
-
ATP
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ for each respective kinase.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a development solution containing the phospho-specific antibody.
-
Incubate for another 60 minutes at room temperature to allow for antibody binding.
-
Measure the FRET signal using a plate reader (e.g., excitation at 400 nm, emission at 465 nm and 535 nm).
-
Calculate the ratio of acceptor to donor emission. The IC₅₀ value is determined by plotting the percent inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol outlines a method to determine the effect of this compound on the viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Fix the cells by gently adding cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells by adding 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye by adding 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells. The GI₅₀ value is determined by plotting the percentage of growth inhibition against the log concentration of this compound.
-
Conclusion
This compound is a potent inhibitor of PLK4 with demonstrated anti-cancer activity across a range of tumor types. Its primary mechanism of action involves the disruption of centriole duplication, leading to mitotic catastrophe and apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and develop this promising therapeutic agent. The provided diagrams of the signaling pathway and experimental workflow serve to visually summarize the key concepts and procedures. Further investigation into the off-target effects and potential resistance mechanisms will be crucial for the successful clinical application of this compound.
References
- 1. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CFI-400945 free base | PLK4 inhibitor | TargetMol [targetmol.com]
Understanding the Molecular Targets of Ocifisertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocifisertib, also known as CFI-400945, is a potent and selective, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[3] Aberrant expression of PLK4 is frequently observed in various cancers and is associated with tumorigenesis and poor prognosis.[1][3] this compound has demonstrated significant anti-tumor activity in both preclinical models and clinical trials, making it a promising therapeutic agent for various malignancies, including breast cancer, acute myeloid leukemia (AML), and myelodysplastic syndromes (MDS).[4][5][6] This technical guide provides an in-depth overview of the molecular targets of this compound, its mechanism of action, and the experimental protocols used to characterize its activity.
Molecular Targets of this compound
This compound is a highly potent inhibitor of PLK4. However, it also exhibits activity against a panel of other kinases. The following tables summarize the in vitro and cellular potency of this compound against its primary and secondary targets.
In Vitro Kinase Inhibitory Activity
| Target | Kᵢ (nM) | IC₅₀ (nM) |
| PLK4 | 0.26 [1][2] | 2.8 [1][2] |
| TRKA | 6[1] | |
| TRKB | 9[1] | |
| TIE2/TEK | 22[1] | |
| AURKB/INCENP | 98[1] | |
| AURKA | 140[1] |
Table 1: In vitro inhibitory activity of this compound against various kinases. Data compiled from multiple sources.
Cellular Inhibitory Activity
| Target | EC₅₀ (nM) |
| PLK4 Autophosphorylation (S305) | 12.3 [1] |
| TRKA | 84[1] |
| TRKB | 88[1] |
| TIE2/TEK | 117[1] |
| AURKB/INCENP | 102[1] |
| AURKA | 510[1] |
Table 2: Cellular inhibitory activity of this compound. EC₅₀ values represent the effective concentration required to inhibit the target's activity by 50% in a cellular context.
Inhibitory Effects on Cancer Cell Line Growth (GI₅₀)
| Cell Line | Cancer Type | GI₅₀ (µM) |
| HCT116+/+ | Colon Cancer | 0.004[1] |
| A549 | Lung Cancer | 0.005[1] |
| Colo-205 | Colon Cancer | 0.017[1] |
| OVCAR-3 | Ovarian Cancer | 0.018[1] |
| BT-20 | Breast Cancer | 0.058[1] |
| Cal-51 | Breast Cancer | 0.26[1] |
| SW620 | Colon Cancer | 0.38[1] |
| SKBr-3 | Breast Cancer | 5.3[1] |
Table 3: Growth inhibitory (GI₅₀) concentrations of this compound in various human cancer cell lines.
Signaling Pathways and Mechanism of Action
PLK4 is a critical regulator of centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation during cell division. Overexpression of PLK4 in cancer cells leads to centrosome amplification, which can result in mitotic errors, aneuploidy, and genomic instability, thereby promoting tumor progression.
This compound exerts its anti-cancer effects by inhibiting the kinase activity of PLK4. This inhibition disrupts the process of centriole duplication, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular targets and cellular effects of this compound.
In Vitro Kinase Inhibition Assay (FRET-based)
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against PLK4 and other kinases using a Fluorescence Resonance Energy Transfer (FRET)-based assay.
-
Reagents and Materials:
-
Recombinant human kinases (PLK4, AURKA, etc.)
-
Kinase-specific peptide substrate labeled with a FRET donor (e.g., coumarin)
-
Phospho-specific antibody labeled with a FRET acceptor (e.g., fluorescein)
-
ATP
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ for each respective kinase.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a development solution containing the phospho-specific antibody.
-
Incubate for another 60 minutes at room temperature to allow for antibody binding.
-
Measure the FRET signal using a plate reader (e.g., excitation at 400 nm, emission at 465 nm and 535 nm).
-
Calculate the ratio of acceptor to donor emission. The IC₅₀ value is determined by plotting the percent inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol outlines a method to determine the effect of this compound on the viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Fix the cells by gently adding cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells by adding 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye by adding 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells. The GI₅₀ value is determined by plotting the percentage of growth inhibition against the log concentration of this compound.
-
Conclusion
This compound is a potent inhibitor of PLK4 with demonstrated anti-cancer activity across a range of tumor types. Its primary mechanism of action involves the disruption of centriole duplication, leading to mitotic catastrophe and apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and develop this promising therapeutic agent. The provided diagrams of the signaling pathway and experimental workflow serve to visually summarize the key concepts and procedures. Further investigation into the off-target effects and potential resistance mechanisms will be crucial for the successful clinical application of this compound.
References
- 1. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CFI-400945 free base | PLK4 inhibitor | TargetMol [targetmol.com]
Ocifisertib's Impact on Genomic Instability in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genomic instability is a hallmark of cancer, driving tumor evolution, heterogeneity, and therapeutic resistance. Polo-like kinase 4 (PLK4) has emerged as a critical regulator of centriole duplication, a process fundamental to maintaining genomic integrity during cell division. Its overexpression in various cancers is linked to centrosome amplification, chromosomal instability, and poor prognosis. Ocifisertib (formerly CFI-400945) is a potent and selective, orally bioavailable inhibitor of PLK4 that has demonstrated significant anti-tumor activity in preclinical and clinical settings. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its impact on genomic instability in cancer cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Mechanism of Action: Inducing Mitotic Catastrophe through PLK4 Inhibition
This compound is an ATP-competitive inhibitor of PLK4 with high selectivity over other polo-like kinases.[1] The primary mechanism by which this compound induces genomic instability is through the disruption of centriole duplication. PLK4 is a master regulator of this process, ensuring that each cell replicates its centrosome exactly once per cell cycle.
Inhibition of PLK4 by this compound leads to a dose-dependent effect on centriole number. At lower concentrations, partial inhibition of PLK4 can paradoxically lead to centrosome amplification due to the stabilization of partially active kinase.[2] However, at therapeutic concentrations, this compound leads to a failure of centriole duplication, resulting in a decrease in centrosome number.[3]
This disruption of the centrosome cycle has profound consequences for mitotic progression. Cells entering mitosis with an abnormal number of centrosomes are prone to forming multipolar spindles, leading to chromosome mis-segregation and aneuploidy.[4] This aberrant mitosis often culminates in mitotic catastrophe, a form of cell death triggered by improper execution of mitosis.[5] Furthermore, the genomic instability induced by this compound can also trigger p53-dependent cell cycle arrest and apoptosis.[4]
Quantitative Data on this compound's Activity
The following tables summarize the quantitative data on the in vitro and in vivo activity of this compound from various preclinical and clinical studies.
Table 1: In Vitro Kinase Inhibition and Growth Inhibition of this compound
| Target/Cell Line | Assay Type | Value | Reference |
| PLK4 | Ki | 0.26 nM | [6] |
| PLK4 | IC50 | 2.8 nM | [6] |
| AURKB | IC50 | 98 nM | |
| TRKA | IC50 | 6 nM | |
| TRKB | IC50 | 9 nM | [6] |
| TIE2/TEK | IC50 | 22 nM | [6] |
| Growth Inhibition (GI50) | |||
| HCT116 (Colon) | SRB Assay (5 days) | 0.004 µM | [1] |
| A549 (Lung) | 0.005 µM | [6] | |
| OVCAR-3 (Ovarian) | 0.018 µM | [6] | |
| Colo-205 (Colon) | 0.017 µM | [6] | |
| BT-20 (Breast) | 0.058 µM | [6] | |
| Cal-51 (Breast) | 0.26 µM | [6] | |
| SW620 (Colon) | 0.38 µM | [6] | |
| SKBr-3 (Breast) | 5.3 µM | [6] |
Table 2: Preclinical Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Quantitative Data | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | DNA Damage | 2.2-fold increase in γ-H2AX foci at 24h | [5] |
| 5637 and MGHU3 | Bladder Cancer | Centrosome Amplification & Multipolar Spindles | Significant increase in cells with >2 centrosomes and multipolar spindles | [4] |
| DLBCL cell lines (LY8, LY3) | Diffuse Large B-cell Lymphoma | Cell Cycle Arrest | Increased G2/M population at 10, 20, 50 nM for 48h | [7] |
| Ewing's Sarcoma Cell Lines | Ewing's Sarcoma | Apoptosis | Concentration-dependent increase in apoptosis | [8] |
Table 3: Clinical Trial Data for this compound in Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS)
| Trial Identifier | Phase | Patient Population | Key Findings | Reference |
| NCT03187288 | Phase 1 | Relapsed/Refractory AML and high-risk MDS | 3 of 9 evaluable AML patients achieved complete remission. Responses observed in patients with TP53 mutations. | [9] |
| NCT04730258 | Phase 1/2 | AML, MDS, CMML | Ongoing study evaluating this compound with or without Azacitidine. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on genomic instability.
Immunofluorescence Staining for Centrosomes and Mitotic Spindles
This protocol is used to visualize and quantify centrosome number and mitotic spindle abnormalities in cancer cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., 5637, MGHU3)
-
This compound (CFI-400945)
-
Collagen-coated coverslips
-
Methanol (B129727), pre-chilled to -20°C
-
Phosphate-buffered saline (PBS)
-
Blocking buffer: 1% BSA in PBS
-
Primary antibodies:
-
Rat anti-α-tubulin (e.g., Bio-Rad, #MCA77G), diluted 1:500
-
Rabbit anti-γ-tubulin (a centrosome marker), appropriate dilution
-
-
Secondary antibodies:
-
Cy3-conjugated goat anti-rat (e.g., Jackson ImmunoResearch, #112-165-167), diluted 1:1000
-
FITC-conjugated goat anti-rabbit, appropriate dilution
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed cancer cells on collagen-coated coverslips in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) or DMSO (vehicle control) for 24-48 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 1 ml of pre-chilled methanol for 5 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Block the cells with 1% BSA in PBS for 20 minutes at room temperature.
-
Incubate the cells with primary antibodies (rat anti-α-tubulin and rabbit anti-γ-tubulin) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the coverslips three times with PBS.
-
Incubate the cells with secondary antibodies (Cy3-conjugated goat anti-rat and FITC-conjugated goat anti-rabbit) diluted in blocking buffer for 45 minutes at room temperature in the dark.
-
Wash the coverslips three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium containing DAPI.
-
Image the cells using a confocal microscope. Acquire Z-stacks to accurately determine centrosome number per cell.
-
Quantify the percentage of cells with supernumerary centrosomes (>2) and multipolar spindles.[4][10]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound (CFI-400945)
-
PBS
-
70% Ethanol (B145695), pre-chilled to -20°C
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., FlowJo) to gate the cell populations and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[11][12][13]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound (CFI-400945)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of live, early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[11][14]
Western Blotting for PLK4 Signaling Pathway Proteins
This protocol is used to assess the protein expression levels of key components of the PLK4 signaling pathway.
Materials:
-
Cancer cell lines
-
This compound (CFI-400945)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: p-p38, t-p38, p-p53, t-p53, p21, Cyclin D1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.[4][15]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.
Caption: this compound inhibits PLK4, leading to abnormal centrosome numbers, mitotic defects, and ultimately genomic instability and cell death.
Caption: this compound-mediated PLK4 inhibition can activate the p38/p53/p21 pathway, leading to G1 cell cycle arrest.
Caption: A typical experimental workflow to investigate the impact of this compound on cancer cell biology.
Conclusion
This compound represents a promising therapeutic strategy for cancers characterized by PLK4 overexpression and dependency. Its ability to induce profound genomic instability through the disruption of centriole duplication and subsequent mitotic catastrophe provides a strong rationale for its continued development. This technical guide has provided a comprehensive overview of the preclinical data, experimental methodologies, and underlying signaling pathways that define the mechanism of action of this compound. Further research will continue to elucidate the full potential of PLK4 inhibition as a targeted therapy for a range of malignancies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CFI-400945 is not a selective cellular PLK4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of effects of CFI-400945 and ionizing radiation on DNA damage response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. treadwelltx.com [treadwelltx.com]
- 9. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ocifisertib's Impact on Genomic Instability in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genomic instability is a hallmark of cancer, driving tumor evolution, heterogeneity, and therapeutic resistance. Polo-like kinase 4 (PLK4) has emerged as a critical regulator of centriole duplication, a process fundamental to maintaining genomic integrity during cell division. Its overexpression in various cancers is linked to centrosome amplification, chromosomal instability, and poor prognosis. Ocifisertib (formerly CFI-400945) is a potent and selective, orally bioavailable inhibitor of PLK4 that has demonstrated significant anti-tumor activity in preclinical and clinical settings. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its impact on genomic instability in cancer cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Mechanism of Action: Inducing Mitotic Catastrophe through PLK4 Inhibition
This compound is an ATP-competitive inhibitor of PLK4 with high selectivity over other polo-like kinases.[1] The primary mechanism by which this compound induces genomic instability is through the disruption of centriole duplication. PLK4 is a master regulator of this process, ensuring that each cell replicates its centrosome exactly once per cell cycle.
Inhibition of PLK4 by this compound leads to a dose-dependent effect on centriole number. At lower concentrations, partial inhibition of PLK4 can paradoxically lead to centrosome amplification due to the stabilization of partially active kinase.[2] However, at therapeutic concentrations, this compound leads to a failure of centriole duplication, resulting in a decrease in centrosome number.[3]
This disruption of the centrosome cycle has profound consequences for mitotic progression. Cells entering mitosis with an abnormal number of centrosomes are prone to forming multipolar spindles, leading to chromosome mis-segregation and aneuploidy.[4] This aberrant mitosis often culminates in mitotic catastrophe, a form of cell death triggered by improper execution of mitosis.[5] Furthermore, the genomic instability induced by this compound can also trigger p53-dependent cell cycle arrest and apoptosis.[4]
Quantitative Data on this compound's Activity
The following tables summarize the quantitative data on the in vitro and in vivo activity of this compound from various preclinical and clinical studies.
Table 1: In Vitro Kinase Inhibition and Growth Inhibition of this compound
| Target/Cell Line | Assay Type | Value | Reference |
| PLK4 | Ki | 0.26 nM | [6] |
| PLK4 | IC50 | 2.8 nM | [6] |
| AURKB | IC50 | 98 nM | |
| TRKA | IC50 | 6 nM | |
| TRKB | IC50 | 9 nM | [6] |
| TIE2/TEK | IC50 | 22 nM | [6] |
| Growth Inhibition (GI50) | |||
| HCT116 (Colon) | SRB Assay (5 days) | 0.004 µM | [1] |
| A549 (Lung) | 0.005 µM | [6] | |
| OVCAR-3 (Ovarian) | 0.018 µM | [6] | |
| Colo-205 (Colon) | 0.017 µM | [6] | |
| BT-20 (Breast) | 0.058 µM | [6] | |
| Cal-51 (Breast) | 0.26 µM | [6] | |
| SW620 (Colon) | 0.38 µM | [6] | |
| SKBr-3 (Breast) | 5.3 µM | [6] |
Table 2: Preclinical Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Quantitative Data | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | DNA Damage | 2.2-fold increase in γ-H2AX foci at 24h | [5] |
| 5637 and MGHU3 | Bladder Cancer | Centrosome Amplification & Multipolar Spindles | Significant increase in cells with >2 centrosomes and multipolar spindles | [4] |
| DLBCL cell lines (LY8, LY3) | Diffuse Large B-cell Lymphoma | Cell Cycle Arrest | Increased G2/M population at 10, 20, 50 nM for 48h | [7] |
| Ewing's Sarcoma Cell Lines | Ewing's Sarcoma | Apoptosis | Concentration-dependent increase in apoptosis | [8] |
Table 3: Clinical Trial Data for this compound in Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS)
| Trial Identifier | Phase | Patient Population | Key Findings | Reference |
| NCT03187288 | Phase 1 | Relapsed/Refractory AML and high-risk MDS | 3 of 9 evaluable AML patients achieved complete remission. Responses observed in patients with TP53 mutations. | [9] |
| NCT04730258 | Phase 1/2 | AML, MDS, CMML | Ongoing study evaluating this compound with or without Azacitidine. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on genomic instability.
Immunofluorescence Staining for Centrosomes and Mitotic Spindles
This protocol is used to visualize and quantify centrosome number and mitotic spindle abnormalities in cancer cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., 5637, MGHU3)
-
This compound (CFI-400945)
-
Collagen-coated coverslips
-
Methanol, pre-chilled to -20°C
-
Phosphate-buffered saline (PBS)
-
Blocking buffer: 1% BSA in PBS
-
Primary antibodies:
-
Rat anti-α-tubulin (e.g., Bio-Rad, #MCA77G), diluted 1:500
-
Rabbit anti-γ-tubulin (a centrosome marker), appropriate dilution
-
-
Secondary antibodies:
-
Cy3-conjugated goat anti-rat (e.g., Jackson ImmunoResearch, #112-165-167), diluted 1:1000
-
FITC-conjugated goat anti-rabbit, appropriate dilution
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed cancer cells on collagen-coated coverslips in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) or DMSO (vehicle control) for 24-48 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 1 ml of pre-chilled methanol for 5 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Block the cells with 1% BSA in PBS for 20 minutes at room temperature.
-
Incubate the cells with primary antibodies (rat anti-α-tubulin and rabbit anti-γ-tubulin) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the coverslips three times with PBS.
-
Incubate the cells with secondary antibodies (Cy3-conjugated goat anti-rat and FITC-conjugated goat anti-rabbit) diluted in blocking buffer for 45 minutes at room temperature in the dark.
-
Wash the coverslips three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium containing DAPI.
-
Image the cells using a confocal microscope. Acquire Z-stacks to accurately determine centrosome number per cell.
-
Quantify the percentage of cells with supernumerary centrosomes (>2) and multipolar spindles.[4][10]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound (CFI-400945)
-
PBS
-
70% Ethanol, pre-chilled to -20°C
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., FlowJo) to gate the cell populations and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[11][12][13]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound (CFI-400945)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of live, early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[11][14]
Western Blotting for PLK4 Signaling Pathway Proteins
This protocol is used to assess the protein expression levels of key components of the PLK4 signaling pathway.
Materials:
-
Cancer cell lines
-
This compound (CFI-400945)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: p-p38, t-p38, p-p53, t-p53, p21, Cyclin D1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.[4][15]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.
Caption: this compound inhibits PLK4, leading to abnormal centrosome numbers, mitotic defects, and ultimately genomic instability and cell death.
Caption: this compound-mediated PLK4 inhibition can activate the p38/p53/p21 pathway, leading to G1 cell cycle arrest.
Caption: A typical experimental workflow to investigate the impact of this compound on cancer cell biology.
Conclusion
This compound represents a promising therapeutic strategy for cancers characterized by PLK4 overexpression and dependency. Its ability to induce profound genomic instability through the disruption of centriole duplication and subsequent mitotic catastrophe provides a strong rationale for its continued development. This technical guide has provided a comprehensive overview of the preclinical data, experimental methodologies, and underlying signaling pathways that define the mechanism of action of this compound. Further research will continue to elucidate the full potential of PLK4 inhibition as a targeted therapy for a range of malignancies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CFI-400945 is not a selective cellular PLK4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of effects of CFI-400945 and ionizing radiation on DNA damage response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. treadwelltx.com [treadwelltx.com]
- 9. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Ocifisertib Treatment Protocol for In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocifisertib, also known as CFI-400945, is a potent and selective inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a master regulator of centriole duplication, a critical process in the formation of the mitotic spindle and the maintenance of genomic stability.[3] In many cancer cells, PLK4 is overexpressed, leading to centrosome amplification and aneuploidy, which are hallmarks of cancer.[3][4] this compound disrupts the kinase activity of PLK4, leading to defects in mitosis, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][4] These application notes provide detailed protocols for the in vitro use of this compound to assess its effects on cancer cell lines.
Mechanism of Action
This compound selectively inhibits PLK4, a serine/threonine kinase that plays a pivotal role in the initiation of centriole duplication during the S phase of the cell cycle.[2][3] Inhibition of PLK4 by this compound leads to a failure in the formation of new centrioles. This results in monopolar or abnormal mitotic spindles, causing mitotic arrest and subsequent cell death through apoptosis.[2][4]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its broad anti-cancer activity.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.004 |
| A549 | Lung Carcinoma | 0.005 |
| Colo-205 | Colorectal Adenocarcinoma | 0.017 |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.018 |
| BT-20 | Breast Carcinoma | 0.058 |
| Cal-51 | Breast Carcinoma | 0.26 |
| SW620 | Colorectal Adenocarcinoma | 0.38 |
| SKBr-3 | Breast Adenocarcinoma | 5.3 |
Experimental Protocols
Herein, we provide detailed protocols for assessing the in vitro effects of this compound on cancer cells.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5] c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to use a range of concentrations based on the known IC50 values (e.g., 0.001 µM to 10 µM). b. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions. d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
MTT Assay: a. After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[5] b. Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[5] c. Carefully remove the medium containing MTT without disturbing the formazan crystals. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells (medium and MTT only) from all other readings. b. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability). c. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density of 2 x 10^5 to 5 x 10^5 cells/well in 2 mL of complete culture medium. b. Incubate overnight to allow for attachment. c. Treat cells with various concentrations of this compound (e.g., IC50 concentration and 2x IC50) and a vehicle control (DMSO) for a predetermined time (e.g., 24 or 48 hours).[7]
-
Cell Harvesting: a. Collect both floating and adherent cells. b. For adherent cells, wash with PBS and detach using trypsin-EDTA. c. Centrifuge the cell suspension at 300 x g for 5 minutes. d. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8] e. Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Use appropriate single-color controls for compensation. c. Acquire at least 10,000 events per sample.
-
Data Analysis: a. Gate the cell population to exclude debris. b. Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis. c. Quantify the percentage of cells in each quadrant:
- Lower-left (Annexin V-/PI-): Live cells
- Lower-right (Annexin V+/PI-): Early apoptotic cells
- Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
- Upper-left (Annexin V-/PI+): Necrotic cells
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density of 2 x 10^5 to 5 x 10^5 cells/well. b. After overnight incubation, treat the cells with desired concentrations of this compound and a vehicle control for 24 or 48 hours.[9]
-
Cell Harvesting and Fixation: a. Harvest cells as described in the apoptosis protocol. b. Resuspend the cell pellet in 1 mL of cold PBS. c. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.[10] d. Incubate the cells on ice or at -20°C for at least 2 hours.[10]
-
Staining: a. Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.[10] b. Wash the cell pellet with PBS and centrifuge again. c. Resuspend the cell pellet in 500 µL of PI staining solution.[10] d. Incubate in the dark at room temperature for 30 minutes.[10]
-
Flow Cytometry Analysis: a. Analyze the stained cells on a flow cytometer. b. Use a linear scale for the PI fluorescence signal. c. Acquire at least 10,000 events per sample.
-
Data Analysis: a. Gate on single cells to exclude doublets. b. Generate a histogram of DNA content (PI fluorescence intensity). c. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: this compound inhibits PLK4, disrupting centriole formation and leading to mitotic defects and apoptosis.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. This compound | CFI-400945 free base | PLK4 inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 4. onclive.com [onclive.com]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Ocifisertib Treatment Protocol for In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocifisertib, also known as CFI-400945, is a potent and selective inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a master regulator of centriole duplication, a critical process in the formation of the mitotic spindle and the maintenance of genomic stability.[3] In many cancer cells, PLK4 is overexpressed, leading to centrosome amplification and aneuploidy, which are hallmarks of cancer.[3][4] this compound disrupts the kinase activity of PLK4, leading to defects in mitosis, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][4] These application notes provide detailed protocols for the in vitro use of this compound to assess its effects on cancer cell lines.
Mechanism of Action
This compound selectively inhibits PLK4, a serine/threonine kinase that plays a pivotal role in the initiation of centriole duplication during the S phase of the cell cycle.[2][3] Inhibition of PLK4 by this compound leads to a failure in the formation of new centrioles. This results in monopolar or abnormal mitotic spindles, causing mitotic arrest and subsequent cell death through apoptosis.[2][4]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its broad anti-cancer activity.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.004 |
| A549 | Lung Carcinoma | 0.005 |
| Colo-205 | Colorectal Adenocarcinoma | 0.017 |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.018 |
| BT-20 | Breast Carcinoma | 0.058 |
| Cal-51 | Breast Carcinoma | 0.26 |
| SW620 | Colorectal Adenocarcinoma | 0.38 |
| SKBr-3 | Breast Adenocarcinoma | 5.3 |
Experimental Protocols
Herein, we provide detailed protocols for assessing the in vitro effects of this compound on cancer cells.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5] c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to use a range of concentrations based on the known IC50 values (e.g., 0.001 µM to 10 µM). b. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions. d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
MTT Assay: a. After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[5] b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[5] c. Carefully remove the medium containing MTT without disturbing the formazan crystals. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells (medium and MTT only) from all other readings. b. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability). c. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density of 2 x 10^5 to 5 x 10^5 cells/well in 2 mL of complete culture medium. b. Incubate overnight to allow for attachment. c. Treat cells with various concentrations of this compound (e.g., IC50 concentration and 2x IC50) and a vehicle control (DMSO) for a predetermined time (e.g., 24 or 48 hours).[7]
-
Cell Harvesting: a. Collect both floating and adherent cells. b. For adherent cells, wash with PBS and detach using trypsin-EDTA. c. Centrifuge the cell suspension at 300 x g for 5 minutes. d. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8] e. Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Use appropriate single-color controls for compensation. c. Acquire at least 10,000 events per sample.
-
Data Analysis: a. Gate the cell population to exclude debris. b. Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis. c. Quantify the percentage of cells in each quadrant:
- Lower-left (Annexin V-/PI-): Live cells
- Lower-right (Annexin V+/PI-): Early apoptotic cells
- Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
- Upper-left (Annexin V-/PI+): Necrotic cells
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density of 2 x 10^5 to 5 x 10^5 cells/well. b. After overnight incubation, treat the cells with desired concentrations of this compound and a vehicle control for 24 or 48 hours.[9]
-
Cell Harvesting and Fixation: a. Harvest cells as described in the apoptosis protocol. b. Resuspend the cell pellet in 1 mL of cold PBS. c. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.[10] d. Incubate the cells on ice or at -20°C for at least 2 hours.[10]
-
Staining: a. Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.[10] b. Wash the cell pellet with PBS and centrifuge again. c. Resuspend the cell pellet in 500 µL of PI staining solution.[10] d. Incubate in the dark at room temperature for 30 minutes.[10]
-
Flow Cytometry Analysis: a. Analyze the stained cells on a flow cytometer. b. Use a linear scale for the PI fluorescence signal. c. Acquire at least 10,000 events per sample.
-
Data Analysis: a. Gate on single cells to exclude doublets. b. Generate a histogram of DNA content (PI fluorescence intensity). c. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: this compound inhibits PLK4, disrupting centriole formation and leading to mitotic defects and apoptosis.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. This compound | CFI-400945 free base | PLK4 inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 4. onclive.com [onclive.com]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for CFI-400945 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFI-400945 is a first-in-class, orally bioavailable, and highly potent small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic integrity.[2] Dysregulation of PLK4 is implicated in tumorigenesis, making it an attractive target for cancer therapy.[4] CFI-400945 has demonstrated robust anti-tumor activity in various preclinical cancer models, including patient-derived xenografts (PDX), by inducing mitotic defects, apoptosis, and polyploidy in cancer cells.[1][3][5] These application notes provide a detailed guide for the utilization of CFI-400945 in a mouse xenograft model, covering experimental design, detailed protocols, and data analysis.
Mechanism of Action
CFI-400945 is an ATP-competitive inhibitor of PLK4 with a high degree of selectivity over other PLK family members.[2] Inhibition of PLK4 by CFI-400945 disrupts the tightly regulated process of centriole duplication. This leads to an abnormal number of centrosomes, resulting in multipolar spindle formation during mitosis.[5] Consequently, cancer cells treated with CFI-400945 experience mitotic catastrophe, leading to cell cycle arrest and apoptotic cell death.[5] Interestingly, the effects of CFI-400945 can be dose-dependent; lower concentrations may lead to centriole overduplication, while higher concentrations can completely block centriole duplication. It is also important to note that CFI-400945 has some off-target activity against Aurora B kinase, which may contribute to its overall anti-tumor effect by inducing cytokinesis failure and subsequent polyploidy.
Signaling Pathway
Caption: Simplified signaling pathway of CFI-400945 action.
Preclinical Efficacy Data
The following tables summarize the anti-tumor activity of CFI-400945 in various mouse xenograft models as reported in preclinical studies.
Table 1: CFI-400945 Efficacy in Solid Tumor Xenograft Models
| Cancer Type | Xenograft Model | Dose and Schedule | Outcome | Reference |
| Breast Cancer | PTEN-deficient | Oral, daily | Significant tumor growth inhibition | [1] |
| Pancreatic Cancer | Patient-Derived Xenograft (PDX) | 52 mg/kg, single dose | Reduction in tumor-initiating cells | [6] |
| Lung Cancer | Syngeneic Xenograft | Oral, daily (well-tolerated dosages) | Significant inhibition of tumor growth | [5][7] |
| Uterine Leiomyosarcoma | SK-UT-1 Xenograft | 5 mg/kg and 7.5 mg/kg, oral | Dose-dependent tumor growth inhibition | [8] |
Table 2: CFI-400945 Efficacy in Hematological Malignancy Xenograft Models
| Cancer Type | Xenograft Model | Dose and Schedule | Outcome | Reference |
| Acute Myeloid Leukemia (AML) | MV4-11 Xenograft | 7.5 mg/kg, oral, daily | 100% Tumor Growth Inhibition (TGI), 6/6 regressions | |
| Acute Myeloid Leukemia (AML) | MV4-11 Xenograft | 13.5 mg/kg, oral, 2 days on/5 days off | 100% TGI, 6/6 regressions |
Experimental Protocols
Experimental Workflow
Caption: General workflow for a CFI-400945 mouse xenograft study.
Protocol 1: Subcutaneous Xenograft Model Establishment
-
Cell Culture: Culture the desired cancer cell line under standard conditions until a sufficient number of cells is obtained.
-
Cell Preparation:
-
Harvest cells using trypsinization and wash with sterile phosphate-buffered saline (PBS).
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in a mixture of sterile, serum-free medium and Matrigel® at a 1:1 ratio. The final cell concentration should be 5-10 x 10^6 cells per 100-200 µL. Keep the cell suspension on ice.[9]
-
-
Animal Handling: Use immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks old. Allow for at least one week of acclimatization.[9] All procedures should be performed in a sterile environment and in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.[9]
-
-
Tumor Monitoring:
-
Monitor the mice daily for general health and tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[10]
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[11]
-
Protocol 2: CFI-400945 Formulation and Administration
-
Formulation:
-
CFI-400945 is orally bioavailable. A suitable vehicle for oral gavage in mice can be a mixture of 10% Solutol HS-15 and 90% PEG 600. Another option is a formulation of 20% DMSO, 10% (1:1 DMSO:Cremophor EL), and 70% water for lower concentrations.[12]
-
Prepare the formulation fresh daily. Sonication may be required to achieve a homogenous suspension.
-
-
Administration:
-
Administer CFI-400945 via oral gavage using an appropriate gauge feeding needle.
-
The dosing volume should be calculated based on the individual mouse's body weight (typically 10 µL/g).
-
The control group should receive the vehicle only.
-
Dosing schedules can be daily or intermittent (e.g., 2 days on, 5 days off) based on the experimental design.
-
Protocol 3: Efficacy and Pharmacodynamic Analysis
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight 2-3 times per week throughout the study.
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as: % TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100 .
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss, ulceration).[9]
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, or at specific time points, euthanize the mice and harvest the tumors.
-
Fix a portion of the tumor in 10% neutral buffered formalin for 24-48 hours and then embed in paraffin (B1166041) for immunohistochemistry (IHC).
-
Snap-freeze another portion of the tumor in liquid nitrogen for protein or RNA analysis.
-
-
Immunohistochemistry for Ki-67 and Phospho-Histone H3 (pHH3):
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[13]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).[13]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.[13]
-
Primary Antibody Incubation: Incubate sections with primary antibodies against Ki-67 (a marker of proliferation) and pHH3 (a marker of mitosis) overnight at 4°C.[5]
-
Secondary Antibody and Detection: Use an appropriate HRP-conjugated secondary antibody and a DAB substrate kit for visualization.[14]
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.[13]
-
Analysis: Quantify the percentage of Ki-67 and pHH3 positive cells in multiple fields of view per tumor section. A decrease in Ki-67 and an increase in aberrant pHH3 staining would be consistent with CFI-400945 activity.[8]
-
Conclusion
CFI-400945 is a promising anti-cancer agent with a well-defined mechanism of action targeting the essential cell cycle regulator, PLK4. The protocols outlined in these application notes provide a comprehensive framework for conducting preclinical efficacy and pharmacodynamic studies of CFI-400945 in mouse xenograft models. Careful experimental design and adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further evaluate the therapeutic potential of this novel PLK4 inhibitor.
References
- 1. brd.nci.nih.gov [brd.nci.nih.gov]
- 2. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. cccells.org [cccells.org]
- 10. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 14. sysy-histosure.com [sysy-histosure.com]
Application Notes and Protocols for CFI-400945 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFI-400945 is a first-in-class, orally bioavailable, and highly potent small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic integrity.[2] Dysregulation of PLK4 is implicated in tumorigenesis, making it an attractive target for cancer therapy.[4] CFI-400945 has demonstrated robust anti-tumor activity in various preclinical cancer models, including patient-derived xenografts (PDX), by inducing mitotic defects, apoptosis, and polyploidy in cancer cells.[1][3][5] These application notes provide a detailed guide for the utilization of CFI-400945 in a mouse xenograft model, covering experimental design, detailed protocols, and data analysis.
Mechanism of Action
CFI-400945 is an ATP-competitive inhibitor of PLK4 with a high degree of selectivity over other PLK family members.[2] Inhibition of PLK4 by CFI-400945 disrupts the tightly regulated process of centriole duplication. This leads to an abnormal number of centrosomes, resulting in multipolar spindle formation during mitosis.[5] Consequently, cancer cells treated with CFI-400945 experience mitotic catastrophe, leading to cell cycle arrest and apoptotic cell death.[5] Interestingly, the effects of CFI-400945 can be dose-dependent; lower concentrations may lead to centriole overduplication, while higher concentrations can completely block centriole duplication. It is also important to note that CFI-400945 has some off-target activity against Aurora B kinase, which may contribute to its overall anti-tumor effect by inducing cytokinesis failure and subsequent polyploidy.
Signaling Pathway
Caption: Simplified signaling pathway of CFI-400945 action.
Preclinical Efficacy Data
The following tables summarize the anti-tumor activity of CFI-400945 in various mouse xenograft models as reported in preclinical studies.
Table 1: CFI-400945 Efficacy in Solid Tumor Xenograft Models
| Cancer Type | Xenograft Model | Dose and Schedule | Outcome | Reference |
| Breast Cancer | PTEN-deficient | Oral, daily | Significant tumor growth inhibition | [1] |
| Pancreatic Cancer | Patient-Derived Xenograft (PDX) | 52 mg/kg, single dose | Reduction in tumor-initiating cells | [6] |
| Lung Cancer | Syngeneic Xenograft | Oral, daily (well-tolerated dosages) | Significant inhibition of tumor growth | [5][7] |
| Uterine Leiomyosarcoma | SK-UT-1 Xenograft | 5 mg/kg and 7.5 mg/kg, oral | Dose-dependent tumor growth inhibition | [8] |
Table 2: CFI-400945 Efficacy in Hematological Malignancy Xenograft Models
| Cancer Type | Xenograft Model | Dose and Schedule | Outcome | Reference |
| Acute Myeloid Leukemia (AML) | MV4-11 Xenograft | 7.5 mg/kg, oral, daily | 100% Tumor Growth Inhibition (TGI), 6/6 regressions | |
| Acute Myeloid Leukemia (AML) | MV4-11 Xenograft | 13.5 mg/kg, oral, 2 days on/5 days off | 100% TGI, 6/6 regressions |
Experimental Protocols
Experimental Workflow
Caption: General workflow for a CFI-400945 mouse xenograft study.
Protocol 1: Subcutaneous Xenograft Model Establishment
-
Cell Culture: Culture the desired cancer cell line under standard conditions until a sufficient number of cells is obtained.
-
Cell Preparation:
-
Harvest cells using trypsinization and wash with sterile phosphate-buffered saline (PBS).
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in a mixture of sterile, serum-free medium and Matrigel® at a 1:1 ratio. The final cell concentration should be 5-10 x 10^6 cells per 100-200 µL. Keep the cell suspension on ice.[9]
-
-
Animal Handling: Use immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks old. Allow for at least one week of acclimatization.[9] All procedures should be performed in a sterile environment and in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.[9]
-
-
Tumor Monitoring:
-
Monitor the mice daily for general health and tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[10]
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[11]
-
Protocol 2: CFI-400945 Formulation and Administration
-
Formulation:
-
CFI-400945 is orally bioavailable. A suitable vehicle for oral gavage in mice can be a mixture of 10% Solutol HS-15 and 90% PEG 600. Another option is a formulation of 20% DMSO, 10% (1:1 DMSO:Cremophor EL), and 70% water for lower concentrations.[12]
-
Prepare the formulation fresh daily. Sonication may be required to achieve a homogenous suspension.
-
-
Administration:
-
Administer CFI-400945 via oral gavage using an appropriate gauge feeding needle.
-
The dosing volume should be calculated based on the individual mouse's body weight (typically 10 µL/g).
-
The control group should receive the vehicle only.
-
Dosing schedules can be daily or intermittent (e.g., 2 days on, 5 days off) based on the experimental design.
-
Protocol 3: Efficacy and Pharmacodynamic Analysis
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight 2-3 times per week throughout the study.
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as: % TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100 .
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss, ulceration).[9]
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, or at specific time points, euthanize the mice and harvest the tumors.
-
Fix a portion of the tumor in 10% neutral buffered formalin for 24-48 hours and then embed in paraffin for immunohistochemistry (IHC).
-
Snap-freeze another portion of the tumor in liquid nitrogen for protein or RNA analysis.
-
-
Immunohistochemistry for Ki-67 and Phospho-Histone H3 (pHH3):
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.[13]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[13]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.[13]
-
Primary Antibody Incubation: Incubate sections with primary antibodies against Ki-67 (a marker of proliferation) and pHH3 (a marker of mitosis) overnight at 4°C.[5]
-
Secondary Antibody and Detection: Use an appropriate HRP-conjugated secondary antibody and a DAB substrate kit for visualization.[14]
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.[13]
-
Analysis: Quantify the percentage of Ki-67 and pHH3 positive cells in multiple fields of view per tumor section. A decrease in Ki-67 and an increase in aberrant pHH3 staining would be consistent with CFI-400945 activity.[8]
-
Conclusion
CFI-400945 is a promising anti-cancer agent with a well-defined mechanism of action targeting the essential cell cycle regulator, PLK4. The protocols outlined in these application notes provide a comprehensive framework for conducting preclinical efficacy and pharmacodynamic studies of CFI-400945 in mouse xenograft models. Careful experimental design and adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further evaluate the therapeutic potential of this novel PLK4 inhibitor.
References
- 1. brd.nci.nih.gov [brd.nci.nih.gov]
- 2. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. cccells.org [cccells.org]
- 10. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 14. sysy-histosure.com [sysy-histosure.com]
Application Notes and Protocols: Determining the Optimal Concentration of Ocifisertib for Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of Ocifisertib (also known as CFI-400945), a first-in-class Polo-like kinase 4 (PLK4) inhibitor, for treating various leukemia cell lines. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to this compound
This compound is an investigational, orally bioavailable small molecule that potently and selectively inhibits PLK4.[1][2] PLK4 is a crucial regulator of centriole duplication during the cell cycle.[3][4] In many cancers, including acute myeloid leukemia (AML), PLK4 is overexpressed, and its inhibition with this compound leads to mitotic errors, genomic instability, and ultimately, cancer cell death.[3][4] Recently, the U.S. Food and Drug Administration (FDA) granted orphan drug designation to this compound for the treatment of AML.[3][4][5]
Quantitative Data Summary
The following tables summarize the in vitro potency and growth inhibitory effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value |
| PLK4 | IC₅₀ | 2.8 nM |
| PLK4 | Kᵢ | 0.26 nM |
| PLK4 (autophosphorylation in cells) | EC₅₀ | 12.3 nM |
| TRKA | IC₅₀ | 6 nM |
| TRKB | IC₅₀ | 9 nM |
| AURKA | IC₅₀ | 140 nM |
| AURKB/INCENP | IC₅₀ | 98 nM |
| TIE2/TEK | IC₅₀ | 22 nM |
| Data sourced from MedChemExpress and TargetMol.[1][2][6] |
Table 2: Growth Inhibition (IC₅₀) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116+/+ | Colon Cancer | 0.004 |
| A549 | Lung Cancer | 0.005 |
| Colo-205 | Colon Cancer | 0.017 |
| OVCAR-3 | Ovarian Cancer | 0.018 |
| BT-20 | Breast Cancer | 0.058 |
| Cal-51 | Breast Cancer | 0.26 |
| SW620 | Colon Cancer | 0.38 |
| SKBr-3 | Breast Cancer | 5.3 |
| Data sourced from MedChemExpress.[6] Note: Specific data for leukemia cell lines from this source is not available, but the provided data gives a general indication of the effective concentration range. |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the inhibition of PLK4, which disrupts the normal process of centriole duplication, leading to mitotic catastrophe and apoptosis in cancer cells.
Caption: this compound inhibits PLK4, leading to apoptosis.
Experimental Protocols
To determine the optimal concentration of this compound for specific leukemia cell lines, a series of in vitro experiments should be conducted.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the concentration of this compound that inhibits cell proliferation.
Workflow:
Caption: Workflow for determining cell viability.
Protocol:
-
Cell Seeding: Seed leukemia cell lines (e.g., MOLM-14, MV4-11, KG-1a, THP-1) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[2] Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Measurement:
-
For MTT assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to measure luminescence, which correlates with ATP levels and cell viability.
-
-
Analysis: Plot the percentage of cell viability against the log of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Seed 1 x 10⁶ leukemia cells in a T25 flask and treat with this compound at concentrations around the predetermined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 48 hours.[7][8]
-
Cell Harvesting: Collect both floating and adherent cells, wash twice with cold PBS, and centrifuge at 670 x g for 5 minutes.[8]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8][10]
Western Blot Analysis
This technique is used to analyze the effect of this compound on the expression and phosphorylation of key proteins in the PLK4 signaling pathway.
Protocol:
-
Protein Extraction: Treat leukemia cells with varying concentrations of this compound for 4-24 hours.[11][12] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies to consider include:
-
Phospho-PLK4 (to assess target engagement)
-
Total PLK4
-
Cleaved PARP (an apoptosis marker)
-
Cleaved Caspase-3 (an apoptosis marker)
-
γH2AX (a marker of DNA damage)
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The provided protocols and data serve as a starting point for investigating the effects of this compound on leukemia cell lines. The optimal concentration will be cell-line dependent. It is recommended to perform dose-response studies for each specific cell line to determine the most effective concentration for inducing the desired biological effect, whether it be cell growth inhibition or apoptosis. The IC₅₀ values from the cell viability assays will be a crucial determinant for the concentrations used in subsequent mechanistic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CFI-400945 free base | PLK4 inhibitor | TargetMol [targetmol.com]
- 3. onclive.com [onclive.com]
- 4. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 5. treadwelltx.com [treadwelltx.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. escholarship.org [escholarship.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X‐linked inhibitor of apoptosis protein represents a promising therapeutic target for relapsed/refractory ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. haematologica.org [haematologica.org]
Application Notes and Protocols: Determining the Optimal Concentration of Ocifisertib for Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of Ocifisertib (also known as CFI-400945), a first-in-class Polo-like kinase 4 (PLK4) inhibitor, for treating various leukemia cell lines. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to this compound
This compound is an investigational, orally bioavailable small molecule that potently and selectively inhibits PLK4.[1][2] PLK4 is a crucial regulator of centriole duplication during the cell cycle.[3][4] In many cancers, including acute myeloid leukemia (AML), PLK4 is overexpressed, and its inhibition with this compound leads to mitotic errors, genomic instability, and ultimately, cancer cell death.[3][4] Recently, the U.S. Food and Drug Administration (FDA) granted orphan drug designation to this compound for the treatment of AML.[3][4][5]
Quantitative Data Summary
The following tables summarize the in vitro potency and growth inhibitory effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value |
| PLK4 | IC₅₀ | 2.8 nM |
| PLK4 | Kᵢ | 0.26 nM |
| PLK4 (autophosphorylation in cells) | EC₅₀ | 12.3 nM |
| TRKA | IC₅₀ | 6 nM |
| TRKB | IC₅₀ | 9 nM |
| AURKA | IC₅₀ | 140 nM |
| AURKB/INCENP | IC₅₀ | 98 nM |
| TIE2/TEK | IC₅₀ | 22 nM |
| Data sourced from MedChemExpress and TargetMol.[1][2][6] |
Table 2: Growth Inhibition (IC₅₀) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116+/+ | Colon Cancer | 0.004 |
| A549 | Lung Cancer | 0.005 |
| Colo-205 | Colon Cancer | 0.017 |
| OVCAR-3 | Ovarian Cancer | 0.018 |
| BT-20 | Breast Cancer | 0.058 |
| Cal-51 | Breast Cancer | 0.26 |
| SW620 | Colon Cancer | 0.38 |
| SKBr-3 | Breast Cancer | 5.3 |
| Data sourced from MedChemExpress.[6] Note: Specific data for leukemia cell lines from this source is not available, but the provided data gives a general indication of the effective concentration range. |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the inhibition of PLK4, which disrupts the normal process of centriole duplication, leading to mitotic catastrophe and apoptosis in cancer cells.
Caption: this compound inhibits PLK4, leading to apoptosis.
Experimental Protocols
To determine the optimal concentration of this compound for specific leukemia cell lines, a series of in vitro experiments should be conducted.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the concentration of this compound that inhibits cell proliferation.
Workflow:
Caption: Workflow for determining cell viability.
Protocol:
-
Cell Seeding: Seed leukemia cell lines (e.g., MOLM-14, MV4-11, KG-1a, THP-1) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[2] Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Measurement:
-
For MTT assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to measure luminescence, which correlates with ATP levels and cell viability.
-
-
Analysis: Plot the percentage of cell viability against the log of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Seed 1 x 10⁶ leukemia cells in a T25 flask and treat with this compound at concentrations around the predetermined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 48 hours.[7][8]
-
Cell Harvesting: Collect both floating and adherent cells, wash twice with cold PBS, and centrifuge at 670 x g for 5 minutes.[8]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8][10]
Western Blot Analysis
This technique is used to analyze the effect of this compound on the expression and phosphorylation of key proteins in the PLK4 signaling pathway.
Protocol:
-
Protein Extraction: Treat leukemia cells with varying concentrations of this compound for 4-24 hours.[11][12] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies to consider include:
-
Phospho-PLK4 (to assess target engagement)
-
Total PLK4
-
Cleaved PARP (an apoptosis marker)
-
Cleaved Caspase-3 (an apoptosis marker)
-
γH2AX (a marker of DNA damage)
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The provided protocols and data serve as a starting point for investigating the effects of this compound on leukemia cell lines. The optimal concentration will be cell-line dependent. It is recommended to perform dose-response studies for each specific cell line to determine the most effective concentration for inducing the desired biological effect, whether it be cell growth inhibition or apoptosis. The IC₅₀ values from the cell viability assays will be a crucial determinant for the concentrations used in subsequent mechanistic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CFI-400945 free base | PLK4 inhibitor | TargetMol [targetmol.com]
- 3. onclive.com [onclive.com]
- 4. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 5. treadwelltx.com [treadwelltx.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. escholarship.org [escholarship.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X‐linked inhibitor of apoptosis protein represents a promising therapeutic target for relapsed/refractory ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. haematologica.org [haematologica.org]
Application Notes and Protocols: Measuring PLK4 Inhibition by Ocifisertib Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of centrosomes and bipolar spindles during mitosis.[1][2] Dysregulation of PLK4 expression or activity can lead to centrosome amplification, genomic instability, and aneuploidy, which are hallmarks of cancer.[3] Consequently, PLK4 has emerged as a promising therapeutic target in oncology.[2]
Ocifisertib (CFI-400945) is a potent and selective, orally bioavailable small-molecule inhibitor of PLK4.[4][5][6] It has demonstrated significant antitumor activity in preclinical models of various cancers, including breast, lung, ovarian, and colon cancers, as well as acute myeloid leukemia (AML).[4][7][8] The mechanism of action of this compound involves the inhibition of PLK4 kinase activity, leading to dysregulated centriole duplication, mitotic defects, and ultimately, cancer cell death.[4][5] A key pharmacodynamic biomarker of PLK4 inhibition is the stabilization of PLK4 protein levels, as its degradation is dependent on its own kinase activity.[9]
This document provides a detailed protocol for assessing the inhibition of PLK4 by this compound in cancer cell lines using Western blotting.
Data Presentation
Table 1: Inhibitory Activity of this compound (CFI-400945) in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of this compound in different cancer cell lines, demonstrating its potent anti-proliferative and PLK4-inhibitory effects.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HCT116+/+ | Colon Cancer | IC50 | 0.004 µM | [4][5] |
| A549 | Lung Cancer | IC50 | 0.005 µM | [4] |
| Colo-205 | Colon Cancer | IC50 | 0.017 µM | [4][5] |
| OVCAR-3 | Ovarian Cancer | IC50 | 0.018 µM | [4][5] |
| BT-20 | Breast Cancer | IC50 | 0.058 µM | [4][5] |
| Cal-51 | Breast Cancer | IC50 | 0.26 µM | [4][5] |
| SW620 | Colon Cancer | IC50 | 0.38 µM | [4][5] |
| SKBr-3 | Breast Cancer | IC50 | 5.3 µM | [4][5] |
| PLK4 Overexpressing Cells | - | EC50 (for inhibition of PLK4 autophosphorylation at Ser305) | 12.3 nM | [4][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PLK4 signaling pathway and the experimental workflow for the Western blot protocol.
Caption: PLK4 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis of PLK4.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A549 (lung carcinoma), HCT116 (colorectal carcinoma), or other cancer cell lines with known sensitivity to this compound.
-
This compound (CFI-400945): Prepare a stock solution in DMSO.
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE Gels.
-
PVDF Membranes.
-
Transfer Buffer.
-
Tris-Buffered Saline with Tween 20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6.
-
Blocking Buffer: 5% non-fat dry milk in TBST.
-
Primary Antibody: Rabbit anti-PLK4 polyclonal antibody (e.g., from Novus Biologicals, Cat# NBP1-33402) or mouse anti-PLK4 monoclonal antibody.[10] A dilution of 1:1000 to 1:10000 is recommended for Western Blot.[10]
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG or goat anti-mouse IgG.
-
Chemiluminescent Substrate.
Procedure
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[12]
-
Incubate on ice for 30 minutes.[11]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary anti-PLK4 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the PLK4 band intensity to the corresponding loading control (e.g., β-actin or GAPDH).
-
Expected Results
Treatment of sensitive cancer cell lines with this compound is expected to lead to a concentration-dependent increase in the total PLK4 protein levels, as inhibition of its kinase activity prevents its autophosphorylation-mediated degradation.[9] This paradoxical increase in total PLK4 protein upon treatment with a PLK4 inhibitor serves as a key indicator of target engagement and inhibition. For quantitative analysis, a decrease in the ratio of phosphorylated PLK4 (p-PLK4 at Ser305) to total PLK4 can also be measured if a specific antibody for the phosphorylated form is used.
Troubleshooting
-
No or Weak PLK4 Signal:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration.
-
Ensure efficient protein transfer.
-
Check the activity of the secondary antibody and detection reagent.
-
-
High Background:
-
Increase the number and duration of washing steps.
-
Optimize the blocking conditions (e.g., increase blocking time or use a different blocking agent).
-
Decrease the primary and/or secondary antibody concentrations.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Optimize antibody dilutions.
-
Ensure the purity of the protein lysate.
-
By following this detailed protocol, researchers can effectively measure the inhibition of PLK4 by this compound and gain valuable insights into its mechanism of action in cancer cells.
References
- 1. Anti-PLK4 antibody [OTI3B10] (ab236514) | Abcam [abcam.com]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CFI-400945 free base | PLK4 inhibitor | TargetMol [targetmol.com]
- 7. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 8. treadwelltx.com [treadwelltx.com]
- 9. PLK4 (E6A7R) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. PLK4 Antibody (NBP1-33402): Novus Biologicals [novusbio.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 13. origene.com [origene.com]
- 14. addgene.org [addgene.org]
- 15. mybiosource.com [mybiosource.com]
Application Notes and Protocols: Measuring PLK4 Inhibition by Ocifisertib Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of centrosomes and bipolar spindles during mitosis.[1][2] Dysregulation of PLK4 expression or activity can lead to centrosome amplification, genomic instability, and aneuploidy, which are hallmarks of cancer.[3] Consequently, PLK4 has emerged as a promising therapeutic target in oncology.[2]
Ocifisertib (CFI-400945) is a potent and selective, orally bioavailable small-molecule inhibitor of PLK4.[4][5][6] It has demonstrated significant antitumor activity in preclinical models of various cancers, including breast, lung, ovarian, and colon cancers, as well as acute myeloid leukemia (AML).[4][7][8] The mechanism of action of this compound involves the inhibition of PLK4 kinase activity, leading to dysregulated centriole duplication, mitotic defects, and ultimately, cancer cell death.[4][5] A key pharmacodynamic biomarker of PLK4 inhibition is the stabilization of PLK4 protein levels, as its degradation is dependent on its own kinase activity.[9]
This document provides a detailed protocol for assessing the inhibition of PLK4 by this compound in cancer cell lines using Western blotting.
Data Presentation
Table 1: Inhibitory Activity of this compound (CFI-400945) in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of this compound in different cancer cell lines, demonstrating its potent anti-proliferative and PLK4-inhibitory effects.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HCT116+/+ | Colon Cancer | IC50 | 0.004 µM | [4][5] |
| A549 | Lung Cancer | IC50 | 0.005 µM | [4] |
| Colo-205 | Colon Cancer | IC50 | 0.017 µM | [4][5] |
| OVCAR-3 | Ovarian Cancer | IC50 | 0.018 µM | [4][5] |
| BT-20 | Breast Cancer | IC50 | 0.058 µM | [4][5] |
| Cal-51 | Breast Cancer | IC50 | 0.26 µM | [4][5] |
| SW620 | Colon Cancer | IC50 | 0.38 µM | [4][5] |
| SKBr-3 | Breast Cancer | IC50 | 5.3 µM | [4][5] |
| PLK4 Overexpressing Cells | - | EC50 (for inhibition of PLK4 autophosphorylation at Ser305) | 12.3 nM | [4][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PLK4 signaling pathway and the experimental workflow for the Western blot protocol.
Caption: PLK4 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis of PLK4.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A549 (lung carcinoma), HCT116 (colorectal carcinoma), or other cancer cell lines with known sensitivity to this compound.
-
This compound (CFI-400945): Prepare a stock solution in DMSO.
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE Gels.
-
PVDF Membranes.
-
Transfer Buffer.
-
Tris-Buffered Saline with Tween 20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6.
-
Blocking Buffer: 5% non-fat dry milk in TBST.
-
Primary Antibody: Rabbit anti-PLK4 polyclonal antibody (e.g., from Novus Biologicals, Cat# NBP1-33402) or mouse anti-PLK4 monoclonal antibody.[10] A dilution of 1:1000 to 1:10000 is recommended for Western Blot.[10]
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG or goat anti-mouse IgG.
-
Chemiluminescent Substrate.
Procedure
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[12]
-
Incubate on ice for 30 minutes.[11]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary anti-PLK4 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the PLK4 band intensity to the corresponding loading control (e.g., β-actin or GAPDH).
-
Expected Results
Treatment of sensitive cancer cell lines with this compound is expected to lead to a concentration-dependent increase in the total PLK4 protein levels, as inhibition of its kinase activity prevents its autophosphorylation-mediated degradation.[9] This paradoxical increase in total PLK4 protein upon treatment with a PLK4 inhibitor serves as a key indicator of target engagement and inhibition. For quantitative analysis, a decrease in the ratio of phosphorylated PLK4 (p-PLK4 at Ser305) to total PLK4 can also be measured if a specific antibody for the phosphorylated form is used.
Troubleshooting
-
No or Weak PLK4 Signal:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration.
-
Ensure efficient protein transfer.
-
Check the activity of the secondary antibody and detection reagent.
-
-
High Background:
-
Increase the number and duration of washing steps.
-
Optimize the blocking conditions (e.g., increase blocking time or use a different blocking agent).
-
Decrease the primary and/or secondary antibody concentrations.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Optimize antibody dilutions.
-
Ensure the purity of the protein lysate.
-
By following this detailed protocol, researchers can effectively measure the inhibition of PLK4 by this compound and gain valuable insights into its mechanism of action in cancer cells.
References
- 1. Anti-PLK4 antibody [OTI3B10] (ab236514) | Abcam [abcam.com]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CFI-400945 free base | PLK4 inhibitor | TargetMol [targetmol.com]
- 7. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 8. treadwelltx.com [treadwelltx.com]
- 9. PLK4 (E6A7R) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. PLK4 Antibody (NBP1-33402): Novus Biologicals [novusbio.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 13. origene.com [origene.com]
- 14. addgene.org [addgene.org]
- 15. mybiosource.com [mybiosource.com]
Application Notes and Protocols for the Combined Administration of Ocifisertib and Azacitidine in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale, clinical trial data, and detailed protocols for the investigational use of ocifisertib in combination with azacitidine. This information is intended to guide research and development efforts for this combination therapy in hematological malignancies.
Scientific Rationale for the Combination
This compound (CFI-400945) is a first-in-class, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[2] Overexpression of PLK4 is common in various cancers and is associated with genomic instability and poor prognosis.[2][3] By inhibiting PLK4, this compound disrupts centriole duplication, leading to mitotic errors, aneuploidy, and ultimately, cancer cell death, a process known as mitotic catastrophe.[2][4]
Azacitidine is a hypomethylating agent that functions as a cytidine (B196190) nucleoside analog.[5] It is incorporated into DNA and RNA, where it inhibits DNA methyltransferases (DNMTs).[5] This inhibition leads to a reduction in DNA methylation, which can reactivate tumor suppressor genes that have been silenced by hypermethylation, a common epigenetic alteration in cancer.[5]
The combination of this compound and azacitidine is hypothesized to exert a synergistic anti-tumor effect through complementary mechanisms of action. While this compound directly induces mitotic catastrophe in rapidly dividing cancer cells, azacitidine may re-sensitize cancer cells to therapy by altering their epigenetic landscape.
Clinical Investigation: The TWT-202 Trial
The combination of this compound and azacitidine is being formally investigated in a Phase 1b/2 clinical trial, TWT-202 (NCT04730258).[6][7] This open-label, multicenter study is evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound as a single agent and in combination with azacitidine in patients with Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), or Chronic Myelomonocytic Leukemia (CMML).[6][7]
Data Presentation
Table 1: this compound Monotherapy Dose Escalation in the TWT-202 Trial[6]
| Dose Level | Dosing Schedule | Number of Patients |
| 32 mg | 21 days on / 7 days off | 5 |
| 48 mg | 21 days on / 7 days off | 4 |
| 64 mg | 21 days on / 7 days off | 3 |
| 80 mg | 21 days on / 7 days off | 5 |
| 96 mg | 21 days on / 7 days off | 9 |
| 96 mg | 28 days on / 0 days off | 3 |
Table 2: Preliminary Efficacy of this compound Monotherapy in AML (TWT-202 Trial)[4]
| Dose Level | Evaluable Patients | Responses | Response Type |
| 96 mg (21/7 schedule) | 6 | 3 (50%) | 2 Morphologic Leukemia-Free State (MLFS), 1 Complete Remission with incomplete hematologic recovery (CRi) |
Table 3: Preliminary Efficacy of this compound and Azacitidine Combination (TWT-202 Trial)[8]
| This compound Dose | Azacitidine Dose | Patient Population | Responses |
| 80 mg daily | Standard Labeled Dose* | AML | 1 MLFS, 2 CRs (in 2 patients who became transplant eligible) |
*The standard labeled dose for azacitidine in AML/MDS is 75 mg/m² daily for 7 days, every 28 days.[8][9]
Table 4: Common Treatment-Emergent Adverse Events (≥20%) with this compound Monotherapy (All Grades, All Doses) in the TWT-202 Trial[4]
| Adverse Event | Frequency |
| Febrile Neutropenia | 58% |
| Nausea | 42% |
| Diarrhea | 39% |
| Vomiting | 39% |
| Hypokalemia | 35% |
| Dyspnea | 31% |
| Hypophosphatemia | 31% |
| Anemia | 27% |
| Abdominal Pain | 23% |
| Fatigue | 23% |
| Hypomagnesemia | 23% |
| Pneumonia | 23% |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Clinical Protocol: Administration of this compound and Azacitidine in the TWT-202 Trial
This protocol is based on the design of the TWT-202 clinical trial (NCT04730258).
1. Patient Population:
-
Adults with relapsed/refractory AML, or untreated/relapsed/refractory MDS or CMML.[6]
2. Treatment Regimen:
-
This compound Administration: 80 mg administered orally once daily on days 1 through 28 of each cycle.[10]
-
Azacitidine Administration: 75 mg/m² administered subcutaneously (SC) or intravenously (IV) once daily on days 1 through 7 of each cycle.[8][9]
3. Monitoring and Assessments:
-
Safety Monitoring: Complete blood counts (CBC) with differential, serum chemistries, and liver function tests should be monitored at baseline and regularly throughout treatment.[9]
-
Efficacy Assessment: Bone marrow biopsies and aspirates should be performed at baseline and as clinically indicated to assess response according to standard criteria (e.g., International Working Group criteria).
4. Dose Modifications:
-
Dose adjustments for both this compound and azacitidine should be made based on hematologic and non-hematologic toxicities as specified in the clinical trial protocol.
In Vitro Protocol: Assessment of Synergy between this compound and Azacitidine
This protocol provides a general framework for assessing the synergistic effects of this compound and azacitidine in AML cell lines.
1. Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
This compound (powder, to be dissolved in DMSO).
-
Azacitidine (powder, to be dissolved in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTS or MTT).
-
Microplate reader.
-
Synergy analysis software (e.g., CompuSyn).
2. Methods:
-
Cell Culture:
-
Maintain AML cell lines in a humidified incubator at 37°C and 5% CO₂.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and azacitidine in DMSO (e.g., 10 mM).
-
Perform serial dilutions of each drug and the combination in complete culture medium to achieve the desired final concentrations.
-
-
Cell Seeding:
-
Count the cells and adjust the density to seed approximately 5,000-10,000 cells per well in a 96-well plate.
-
Allow cells to adhere or stabilize for a few hours before adding the drugs.
-
-
Drug Treatment:
-
Treat cells with a range of concentrations of this compound alone, azacitidine alone, and the combination of both drugs at a constant ratio.
-
Include a vehicle control (DMSO) and untreated control.
-
-
Incubation:
-
Incubate the treated plates for 72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Assay:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) for each drug alone and in combination.
-
Use the Chou-Talalay method and software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Conclusion
The combination of this compound and azacitidine represents a promising therapeutic strategy for patients with hematological malignancies. The ongoing TWT-202 clinical trial will provide more definitive data on the safety and efficacy of this combination. The protocols and data presented here are intended to serve as a valuable resource for researchers and clinicians working to advance this novel therapeutic approach.
References
- 1. drugs.com [drugs.com]
- 2. Azacitidine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Paper: Preliminary Results from a Phase 1b/2 Open-Label, Multicenter, Dose Optimization Clinical Study of the Safety, Tolerability, and Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles of Cfi-400945 As a Single Agent or in Combination with Azacitidine in Patients (Pts) with Acute Myeloid Leukemia, Myelodysplastic Syndrome or Chronic Myelomonocytic Leukemia (TWT-202) [ash.confex.com]
- 5. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 6. onclive.com [onclive.com]
- 7. Phase 1b/2 Open-Label Multicenter, Dose Optimization Clinical Study of Safety, Tolerability, Pharmacokinetic & Pharmacodynamic Profiles of CFI-400945 as a Single Agent or in Combination with Azacitidine or Decitabine in Patients With AML, MDS, or CMML | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 8. Systematic review of azacitidine regimens in myelodysplastic syndrome and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. A Study of CFI-400945 With or Without Azacitidine in Patients With AML, MDS or CMML [clin.larvol.com]
Application Notes and Protocols for the Combined Administration of Ocifisertib and Azacitidine in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale, clinical trial data, and detailed protocols for the investigational use of ocifisertib in combination with azacitidine. This information is intended to guide research and development efforts for this combination therapy in hematological malignancies.
Scientific Rationale for the Combination
This compound (CFI-400945) is a first-in-class, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[2] Overexpression of PLK4 is common in various cancers and is associated with genomic instability and poor prognosis.[2][3] By inhibiting PLK4, this compound disrupts centriole duplication, leading to mitotic errors, aneuploidy, and ultimately, cancer cell death, a process known as mitotic catastrophe.[2][4]
Azacitidine is a hypomethylating agent that functions as a cytidine nucleoside analog.[5] It is incorporated into DNA and RNA, where it inhibits DNA methyltransferases (DNMTs).[5] This inhibition leads to a reduction in DNA methylation, which can reactivate tumor suppressor genes that have been silenced by hypermethylation, a common epigenetic alteration in cancer.[5]
The combination of this compound and azacitidine is hypothesized to exert a synergistic anti-tumor effect through complementary mechanisms of action. While this compound directly induces mitotic catastrophe in rapidly dividing cancer cells, azacitidine may re-sensitize cancer cells to therapy by altering their epigenetic landscape.
Clinical Investigation: The TWT-202 Trial
The combination of this compound and azacitidine is being formally investigated in a Phase 1b/2 clinical trial, TWT-202 (NCT04730258).[6][7] This open-label, multicenter study is evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound as a single agent and in combination with azacitidine in patients with Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), or Chronic Myelomonocytic Leukemia (CMML).[6][7]
Data Presentation
Table 1: this compound Monotherapy Dose Escalation in the TWT-202 Trial[6]
| Dose Level | Dosing Schedule | Number of Patients |
| 32 mg | 21 days on / 7 days off | 5 |
| 48 mg | 21 days on / 7 days off | 4 |
| 64 mg | 21 days on / 7 days off | 3 |
| 80 mg | 21 days on / 7 days off | 5 |
| 96 mg | 21 days on / 7 days off | 9 |
| 96 mg | 28 days on / 0 days off | 3 |
Table 2: Preliminary Efficacy of this compound Monotherapy in AML (TWT-202 Trial)[4]
| Dose Level | Evaluable Patients | Responses | Response Type |
| 96 mg (21/7 schedule) | 6 | 3 (50%) | 2 Morphologic Leukemia-Free State (MLFS), 1 Complete Remission with incomplete hematologic recovery (CRi) |
Table 3: Preliminary Efficacy of this compound and Azacitidine Combination (TWT-202 Trial)[8]
| This compound Dose | Azacitidine Dose | Patient Population | Responses |
| 80 mg daily | Standard Labeled Dose* | AML | 1 MLFS, 2 CRs (in 2 patients who became transplant eligible) |
*The standard labeled dose for azacitidine in AML/MDS is 75 mg/m² daily for 7 days, every 28 days.[8][9]
Table 4: Common Treatment-Emergent Adverse Events (≥20%) with this compound Monotherapy (All Grades, All Doses) in the TWT-202 Trial[4]
| Adverse Event | Frequency |
| Febrile Neutropenia | 58% |
| Nausea | 42% |
| Diarrhea | 39% |
| Vomiting | 39% |
| Hypokalemia | 35% |
| Dyspnea | 31% |
| Hypophosphatemia | 31% |
| Anemia | 27% |
| Abdominal Pain | 23% |
| Fatigue | 23% |
| Hypomagnesemia | 23% |
| Pneumonia | 23% |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Clinical Protocol: Administration of this compound and Azacitidine in the TWT-202 Trial
This protocol is based on the design of the TWT-202 clinical trial (NCT04730258).
1. Patient Population:
-
Adults with relapsed/refractory AML, or untreated/relapsed/refractory MDS or CMML.[6]
2. Treatment Regimen:
-
This compound Administration: 80 mg administered orally once daily on days 1 through 28 of each cycle.[10]
-
Azacitidine Administration: 75 mg/m² administered subcutaneously (SC) or intravenously (IV) once daily on days 1 through 7 of each cycle.[8][9]
3. Monitoring and Assessments:
-
Safety Monitoring: Complete blood counts (CBC) with differential, serum chemistries, and liver function tests should be monitored at baseline and regularly throughout treatment.[9]
-
Efficacy Assessment: Bone marrow biopsies and aspirates should be performed at baseline and as clinically indicated to assess response according to standard criteria (e.g., International Working Group criteria).
4. Dose Modifications:
-
Dose adjustments for both this compound and azacitidine should be made based on hematologic and non-hematologic toxicities as specified in the clinical trial protocol.
In Vitro Protocol: Assessment of Synergy between this compound and Azacitidine
This protocol provides a general framework for assessing the synergistic effects of this compound and azacitidine in AML cell lines.
1. Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
This compound (powder, to be dissolved in DMSO).
-
Azacitidine (powder, to be dissolved in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTS or MTT).
-
Microplate reader.
-
Synergy analysis software (e.g., CompuSyn).
2. Methods:
-
Cell Culture:
-
Maintain AML cell lines in a humidified incubator at 37°C and 5% CO₂.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and azacitidine in DMSO (e.g., 10 mM).
-
Perform serial dilutions of each drug and the combination in complete culture medium to achieve the desired final concentrations.
-
-
Cell Seeding:
-
Count the cells and adjust the density to seed approximately 5,000-10,000 cells per well in a 96-well plate.
-
Allow cells to adhere or stabilize for a few hours before adding the drugs.
-
-
Drug Treatment:
-
Treat cells with a range of concentrations of this compound alone, azacitidine alone, and the combination of both drugs at a constant ratio.
-
Include a vehicle control (DMSO) and untreated control.
-
-
Incubation:
-
Incubate the treated plates for 72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Assay:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) for each drug alone and in combination.
-
Use the Chou-Talalay method and software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Conclusion
The combination of this compound and azacitidine represents a promising therapeutic strategy for patients with hematological malignancies. The ongoing TWT-202 clinical trial will provide more definitive data on the safety and efficacy of this combination. The protocols and data presented here are intended to serve as a valuable resource for researchers and clinicians working to advance this novel therapeutic approach.
References
- 1. drugs.com [drugs.com]
- 2. Azacitidine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Paper: Preliminary Results from a Phase 1b/2 Open-Label, Multicenter, Dose Optimization Clinical Study of the Safety, Tolerability, and Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles of Cfi-400945 As a Single Agent or in Combination with Azacitidine in Patients (Pts) with Acute Myeloid Leukemia, Myelodysplastic Syndrome or Chronic Myelomonocytic Leukemia (TWT-202) [ash.confex.com]
- 5. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 6. onclive.com [onclive.com]
- 7. Phase 1b/2 Open-Label Multicenter, Dose Optimization Clinical Study of Safety, Tolerability, Pharmacokinetic & Pharmacodynamic Profiles of CFI-400945 as a Single Agent or in Combination with Azacitidine or Decitabine in Patients With AML, MDS, or CMML | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 8. Systematic review of azacitidine regimens in myelodysplastic syndrome and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. A Study of CFI-400945 With or Without Azacitidine in Patients With AML, MDS or CMML [clin.larvol.com]
Application Notes and Protocols for Determining Ocifisertib Efficacy Using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction to Ocifisertib and its Mechanism of Action
This compound, also known as CFI-400945, is a potent and selective, orally bioavailable inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a serine/threonine kinase that plays a critical role in the regulation of centriole duplication during the cell cycle.[2] By inhibiting PLK4, this compound disrupts mitosis, leading to dysregulated centriole duplication, mitotic defects, and ultimately, apoptosis (cell death) in cancer cells.[1][2] Overexpression of PLK4 has been observed in various cancer types, making it a promising target for antineoplastic therapies.[2] this compound has demonstrated significant single-agent activity in both solid and liquid tumors.[4]
Principle of Cell Viability Assays
Cell viability assays are essential tools for assessing the cytotoxic effects of compounds like this compound. These assays measure the proportion of viable cells in a population after treatment. Two common and robust methods for determining cell viability are the MTT and CellTiter-Glo® assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][6] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[5]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous, luminescence-based assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[7][8] The assay reagent lyses the cells and contains luciferase and luciferin (B1168401). In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a "glow-type" luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.[7]
Data Presentation: this compound (CFI-400945) IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 0.005[1][3] |
| HCT116+/+ | Colon Cancer | 0.004[1][3] |
| Colo-205 | Colon Cancer | 0.017[1][3] |
| OVCAR-3 | Ovarian Cancer | 0.018[1][3] |
| BT-20 | Breast Cancer | 0.058[1][3] |
| Cal-51 | Breast Cancer | 0.26[1][3] |
| SW620 | Colon Cancer | 0.38[1][3] |
| SKBr-3 | Breast Cancer | 5.3[1][3] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: this compound inhibits PLK4, disrupting centriole duplication and leading to apoptosis.
Experimental Workflow: Cell Viability Assay
Caption: General workflow for determining cell viability after drug treatment.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (CFI-400945)
-
DMSO (vehicle control)
-
96-well clear flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., isopropanol, DMSO)[9]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control to the appropriate wells. It is recommended to perform each treatment in triplicate.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[10]
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution to each well.[9][11]
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[9]
-
Carefully remove the medium from each well.
-
Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (CFI-400945)
-
DMSO (vehicle control)
-
96-well opaque-walled plates (compatible with a luminometer)
-
CellTiter-Glo® Reagent[12]
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in the MTT assay protocol, using opaque-walled plates.
-
-
Drug Treatment:
-
Follow the same procedure as described in the MTT assay protocol.
-
-
CellTiter-Glo® Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[12][13]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. OUH - Protocols [ous-research.no]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining Ocifisertib Efficacy Using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction to Ocifisertib and its Mechanism of Action
This compound, also known as CFI-400945, is a potent and selective, orally bioavailable inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a serine/threonine kinase that plays a critical role in the regulation of centriole duplication during the cell cycle.[2] By inhibiting PLK4, this compound disrupts mitosis, leading to dysregulated centriole duplication, mitotic defects, and ultimately, apoptosis (cell death) in cancer cells.[1][2] Overexpression of PLK4 has been observed in various cancer types, making it a promising target for antineoplastic therapies.[2] this compound has demonstrated significant single-agent activity in both solid and liquid tumors.[4]
Principle of Cell Viability Assays
Cell viability assays are essential tools for assessing the cytotoxic effects of compounds like this compound. These assays measure the proportion of viable cells in a population after treatment. Two common and robust methods for determining cell viability are the MTT and CellTiter-Glo® assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[5]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous, luminescence-based assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[7][8] The assay reagent lyses the cells and contains luciferase and luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a "glow-type" luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.[7]
Data Presentation: this compound (CFI-400945) IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 0.005[1][3] |
| HCT116+/+ | Colon Cancer | 0.004[1][3] |
| Colo-205 | Colon Cancer | 0.017[1][3] |
| OVCAR-3 | Ovarian Cancer | 0.018[1][3] |
| BT-20 | Breast Cancer | 0.058[1][3] |
| Cal-51 | Breast Cancer | 0.26[1][3] |
| SW620 | Colon Cancer | 0.38[1][3] |
| SKBr-3 | Breast Cancer | 5.3[1][3] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: this compound inhibits PLK4, disrupting centriole duplication and leading to apoptosis.
Experimental Workflow: Cell Viability Assay
Caption: General workflow for determining cell viability after drug treatment.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (CFI-400945)
-
DMSO (vehicle control)
-
96-well clear flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., isopropanol, DMSO)[9]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control to the appropriate wells. It is recommended to perform each treatment in triplicate.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[10]
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution to each well.[9][11]
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[9]
-
Carefully remove the medium from each well.
-
Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (CFI-400945)
-
DMSO (vehicle control)
-
96-well opaque-walled plates (compatible with a luminometer)
-
CellTiter-Glo® Reagent[12]
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in the MTT assay protocol, using opaque-walled plates.
-
-
Drug Treatment:
-
Follow the same procedure as described in the MTT assay protocol.
-
-
CellTiter-Glo® Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[12][13]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. OUH - Protocols [ous-research.no]
- 13. benchchem.com [benchchem.com]
Application Note: Analysis of Ocifisertib-Induced Cell Cycle Arrest Using Flow Cytometry
For Research Use Only.
Introduction
Ocifisertib (CFI-400945) is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1][2] Aberrant expression of PLK4 is observed in various cancers and is associated with tumorigenesis and poor clinical outcomes.[1][2] As a critical component of the cell cycle machinery, the inhibition of PLK4 by this compound disrupts centriole duplication, leading to mitotic defects, and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3][4] This application note provides a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium (B1200493) iodide (PI) staining.
Principle
Flow cytometry is a powerful technique to analyze the cell cycle distribution of a population of cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By staining cells with PI and analyzing them by flow cytometry, it is possible to distinguish cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). This method allows for the quantitative assessment of the effects of compounds like this compound on cell cycle progression.
Data Presentation
Treatment of non-small cell lung cancer (NSCLC) cell lines, H460 and A549, with this compound for 24 hours resulted in a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle, indicative of a G2/M arrest.[5]
| Cell Line | Treatment (24 hours) | % G0/G1 Phase (Mean ± SEM) | % S Phase (Mean ± SEM) | % G2/M Phase (Mean ± SEM) |
| H460 | Vehicle Control | 55.2 ± 2.1 | 28.3 ± 1.5 | 16.5 ± 1.2 |
| This compound (10 nM) | 48.7 ± 2.5 | 25.1 ± 1.8 | 26.2 ± 2.0 | |
| This compound (20 nM) | 35.1 ± 3.0 | 20.5 ± 2.2 | 44.4 ± 3.5 | |
| A549 | Vehicle Control | 60.5 ± 1.8 | 25.1 ± 1.3 | 14.4 ± 1.0 |
| This compound (10 nM) | 54.3 ± 2.2 | 22.8 ± 1.7 | 22.9 ± 1.9 | |
| This compound (20 nM) | 42.6 ± 2.8 | 18.9 ± 2.0 | 38.5 ± 3.1 | |
| Data is representative of typical results and is based on findings reported for H460 and A549 cells treated with CFI-400945 for 24 hours.[5] |
Signaling Pathway of this compound-Induced Cell Cycle Arrest
This compound targets and inhibits PLK4, a key regulator of centriole duplication. Inhibition of PLK4 disrupts the formation of new centrioles during the S phase, leading to an abnormal number of centrosomes. This centrosome amplification triggers a mitotic checkpoint, leading to a G2/M phase arrest and, in many cases, subsequent apoptosis.
Caption: this compound inhibits PLK4, leading to G2/M arrest.
Experimental Workflow
The following diagram outlines the key steps for analyzing this compound-induced cell cycle arrest.
Caption: Workflow for this compound cell cycle analysis.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., H460, A549)
-
Complete cell culture medium
-
This compound (CFI-400945)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer tubes
-
Centrifuge
-
Flow cytometer
Protocol
-
Cell Seeding:
-
Culture cells in complete medium to ~70-80% confluency.
-
Harvest cells and seed them in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 10 nM, 20 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several weeks if necessary.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometer tubes.
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the appropriate channel (typically around 617 nm).
-
Collect at least 10,000 events per sample.
-
Use a low flow rate to ensure accurate data collection.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution.
-
Gate the cell population to exclude debris and cell aggregates.
-
Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Troubleshooting
-
High CV of G0/G1 peak: Ensure slow and dropwise addition of ethanol during fixation while vortexing. Use a low flow rate during acquisition.
-
Cell clumps: Ensure a single-cell suspension before fixation. Filter the stained samples through a nylon mesh if necessary before analysis.
-
Weak PI signal: Ensure the PI staining solution is not expired and has been stored correctly. Increase the incubation time if necessary.
-
High background fluorescence: Ensure complete removal of ethanol after fixation. The inclusion of RNase A is crucial to prevent staining of double-stranded RNA.
Conclusion
This application note provides a comprehensive guide for the analysis of cell cycle arrest induced by the PLK4 inhibitor, this compound. The provided protocol for flow cytometry with propidium iodide staining is a robust and reliable method for quantifying the effects of this compound on cell cycle distribution. The data and pathway information presented herein will be valuable for researchers and scientists in the field of cancer biology and drug development.
References
- 1. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of effects of CFI-400945 and ionizing radiation on DNA damage response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Note: Analysis of Ocifisertib-Induced Cell Cycle Arrest Using Flow Cytometry
For Research Use Only.
Introduction
Ocifisertib (CFI-400945) is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1][2] Aberrant expression of PLK4 is observed in various cancers and is associated with tumorigenesis and poor clinical outcomes.[1][2] As a critical component of the cell cycle machinery, the inhibition of PLK4 by this compound disrupts centriole duplication, leading to mitotic defects, and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3][4] This application note provides a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining.
Principle
Flow cytometry is a powerful technique to analyze the cell cycle distribution of a population of cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By staining cells with PI and analyzing them by flow cytometry, it is possible to distinguish cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). This method allows for the quantitative assessment of the effects of compounds like this compound on cell cycle progression.
Data Presentation
Treatment of non-small cell lung cancer (NSCLC) cell lines, H460 and A549, with this compound for 24 hours resulted in a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle, indicative of a G2/M arrest.[5]
| Cell Line | Treatment (24 hours) | % G0/G1 Phase (Mean ± SEM) | % S Phase (Mean ± SEM) | % G2/M Phase (Mean ± SEM) |
| H460 | Vehicle Control | 55.2 ± 2.1 | 28.3 ± 1.5 | 16.5 ± 1.2 |
| This compound (10 nM) | 48.7 ± 2.5 | 25.1 ± 1.8 | 26.2 ± 2.0 | |
| This compound (20 nM) | 35.1 ± 3.0 | 20.5 ± 2.2 | 44.4 ± 3.5 | |
| A549 | Vehicle Control | 60.5 ± 1.8 | 25.1 ± 1.3 | 14.4 ± 1.0 |
| This compound (10 nM) | 54.3 ± 2.2 | 22.8 ± 1.7 | 22.9 ± 1.9 | |
| This compound (20 nM) | 42.6 ± 2.8 | 18.9 ± 2.0 | 38.5 ± 3.1 | |
| Data is representative of typical results and is based on findings reported for H460 and A549 cells treated with CFI-400945 for 24 hours.[5] |
Signaling Pathway of this compound-Induced Cell Cycle Arrest
This compound targets and inhibits PLK4, a key regulator of centriole duplication. Inhibition of PLK4 disrupts the formation of new centrioles during the S phase, leading to an abnormal number of centrosomes. This centrosome amplification triggers a mitotic checkpoint, leading to a G2/M phase arrest and, in many cases, subsequent apoptosis.
Caption: this compound inhibits PLK4, leading to G2/M arrest.
Experimental Workflow
The following diagram outlines the key steps for analyzing this compound-induced cell cycle arrest.
Caption: Workflow for this compound cell cycle analysis.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., H460, A549)
-
Complete cell culture medium
-
This compound (CFI-400945)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer tubes
-
Centrifuge
-
Flow cytometer
Protocol
-
Cell Seeding:
-
Culture cells in complete medium to ~70-80% confluency.
-
Harvest cells and seed them in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 10 nM, 20 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several weeks if necessary.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometer tubes.
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the appropriate channel (typically around 617 nm).
-
Collect at least 10,000 events per sample.
-
Use a low flow rate to ensure accurate data collection.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution.
-
Gate the cell population to exclude debris and cell aggregates.
-
Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Troubleshooting
-
High CV of G0/G1 peak: Ensure slow and dropwise addition of ethanol during fixation while vortexing. Use a low flow rate during acquisition.
-
Cell clumps: Ensure a single-cell suspension before fixation. Filter the stained samples through a nylon mesh if necessary before analysis.
-
Weak PI signal: Ensure the PI staining solution is not expired and has been stored correctly. Increase the incubation time if necessary.
-
High background fluorescence: Ensure complete removal of ethanol after fixation. The inclusion of RNase A is crucial to prevent staining of double-stranded RNA.
Conclusion
This application note provides a comprehensive guide for the analysis of cell cycle arrest induced by the PLK4 inhibitor, this compound. The provided protocol for flow cytometry with propidium iodide staining is a robust and reliable method for quantifying the effects of this compound on cell cycle distribution. The data and pathway information presented herein will be valuable for researchers and scientists in the field of cancer biology and drug development.
References
- 1. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of effects of CFI-400945 and ionizing radiation on DNA damage response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Staining of PLK4 in Ocifisertib-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in centriole duplication, a process essential for the formation of centrosomes and the proper segregation of chromosomes during mitosis. Dysregulation of PLK4 has been implicated in tumorigenesis, with its overexpression observed in a variety of cancers, including breast, lung, and prostate cancer.[1] This overexpression can lead to centrosome amplification and chromosomal instability, hallmarks of many cancers.
Ocifisertib (formerly CFI-400945) is a potent and selective inhibitor of PLK4.[2] By targeting PLK4, this compound disrupts centriole duplication, leading to mitotic errors and ultimately, cancer cell death.[3] This makes this compound a promising therapeutic agent currently under investigation in clinical trials for various malignancies.[4][5][6][7]
Immunohistochemistry (IHC) is a critical tool for assessing the expression and localization of PLK4 in tissues. This technique allows for the evaluation of PLK4 as a biomarker and can be used to assess the pharmacodynamic effects of PLK4 inhibitors like this compound. These application notes provide a detailed protocol for PLK4 IHC staining in formalin-fixed, paraffin-embedded (FFPE) tissues and guidance on the interpretation and quantification of staining results in the context of this compound treatment.
Data Presentation: Quantitative Analysis of PLK4 Staining
The following tables present hypothetical yet representative data illustrating the expected outcome of PLK4 immunohistochemical staining in tumor tissues following treatment with this compound. The data is quantified using the H-score method, which incorporates both the intensity of staining and the percentage of positively stained cells.
H-Score Calculation: The H-score is calculated using the formula: H-Score = [1 × (% of cells with weak staining) + 2 × (% of cells with moderate staining) + 3 × (% of cells with strong staining)] The resulting score ranges from 0 to 300.[8][9]
Table 1: PLK4 Staining Intensity in Control vs. This compound-Treated Tissues
| Treatment Group | Staining Intensity | Percentage of Positive Cells (%) |
| Vehicle Control | ||
| Weak (1+) | 20 | |
| Moderate (2+) | 45 | |
| Strong (3+) | 30 | |
| This compound-Treated | ||
| Weak (1+) | 50 | |
| Moderate (2+) | 15 | |
| Strong (3+) | 5 |
Table 2: Comparative H-Score Analysis of PLK4 Expression
| Treatment Group | Mean H-Score (± SD) | Change from Control |
| Vehicle Control | 210 (± 25) | - |
| This compound-Treated | 95 (± 18) | Decrease |
Experimental Protocols
Immunohistochemistry Protocol for PLK4 Staining in FFPE Tissues
This protocol is optimized for the use of a rabbit polyclonal anti-PLK4 antibody (e.g., Atlas Antibodies Cat# HPA043198) on formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution: Citrate (B86180) buffer (10 mM, pH 6.0)[10]
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 10% normal goat serum in PBS
-
Primary Antibody: Rabbit anti-PLK4 polyclonal antibody (e.g., Atlas Antibodies HPA043198), diluted 1:1000 in blocking buffer[10]
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Hydrate through graded alcohols: 100% ethanol (2 changes for 3 minutes each), 95% ethanol (1 change for 3 minutes), and 70% ethanol (1 change for 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Preheat citrate buffer (pH 6.0) to 95-100°C in a water bath or steamer.[10]
-
Immerse slides in the hot citrate buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the diluted primary anti-PLK4 antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate with HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Prepare and apply DAB substrate according to the manufacturer's instructions. Incubate until the desired brown color develops.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. News - this compound (CFI-400945) - LARVOL VERI [veri.larvol.com]
- 5. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 6. treadwelltx.com [treadwelltx.com]
- 7. onclive.com [onclive.com]
- 8. April 10, 2015 - Calculating H-Score - The ASCO Post [ascopost.com]
- 9. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 10. data.atlasantibodies.com [data.atlasantibodies.com]
Application Notes and Protocols for Immunohistochemical Staining of PLK4 in Ocifisertib-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in centriole duplication, a process essential for the formation of centrosomes and the proper segregation of chromosomes during mitosis. Dysregulation of PLK4 has been implicated in tumorigenesis, with its overexpression observed in a variety of cancers, including breast, lung, and prostate cancer.[1] This overexpression can lead to centrosome amplification and chromosomal instability, hallmarks of many cancers.
Ocifisertib (formerly CFI-400945) is a potent and selective inhibitor of PLK4.[2] By targeting PLK4, this compound disrupts centriole duplication, leading to mitotic errors and ultimately, cancer cell death.[3] This makes this compound a promising therapeutic agent currently under investigation in clinical trials for various malignancies.[4][5][6][7]
Immunohistochemistry (IHC) is a critical tool for assessing the expression and localization of PLK4 in tissues. This technique allows for the evaluation of PLK4 as a biomarker and can be used to assess the pharmacodynamic effects of PLK4 inhibitors like this compound. These application notes provide a detailed protocol for PLK4 IHC staining in formalin-fixed, paraffin-embedded (FFPE) tissues and guidance on the interpretation and quantification of staining results in the context of this compound treatment.
Data Presentation: Quantitative Analysis of PLK4 Staining
The following tables present hypothetical yet representative data illustrating the expected outcome of PLK4 immunohistochemical staining in tumor tissues following treatment with this compound. The data is quantified using the H-score method, which incorporates both the intensity of staining and the percentage of positively stained cells.
H-Score Calculation: The H-score is calculated using the formula: H-Score = [1 × (% of cells with weak staining) + 2 × (% of cells with moderate staining) + 3 × (% of cells with strong staining)] The resulting score ranges from 0 to 300.[8][9]
Table 1: PLK4 Staining Intensity in Control vs. This compound-Treated Tissues
| Treatment Group | Staining Intensity | Percentage of Positive Cells (%) |
| Vehicle Control | ||
| Weak (1+) | 20 | |
| Moderate (2+) | 45 | |
| Strong (3+) | 30 | |
| This compound-Treated | ||
| Weak (1+) | 50 | |
| Moderate (2+) | 15 | |
| Strong (3+) | 5 |
Table 2: Comparative H-Score Analysis of PLK4 Expression
| Treatment Group | Mean H-Score (± SD) | Change from Control |
| Vehicle Control | 210 (± 25) | - |
| This compound-Treated | 95 (± 18) | Decrease |
Experimental Protocols
Immunohistochemistry Protocol for PLK4 Staining in FFPE Tissues
This protocol is optimized for the use of a rabbit polyclonal anti-PLK4 antibody (e.g., Atlas Antibodies Cat# HPA043198) on formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution: Citrate buffer (10 mM, pH 6.0)[10]
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 10% normal goat serum in PBS
-
Primary Antibody: Rabbit anti-PLK4 polyclonal antibody (e.g., Atlas Antibodies HPA043198), diluted 1:1000 in blocking buffer[10]
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Hydrate through graded alcohols: 100% ethanol (2 changes for 3 minutes each), 95% ethanol (1 change for 3 minutes), and 70% ethanol (1 change for 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Preheat citrate buffer (pH 6.0) to 95-100°C in a water bath or steamer.[10]
-
Immerse slides in the hot citrate buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the diluted primary anti-PLK4 antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate with HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Prepare and apply DAB substrate according to the manufacturer's instructions. Incubate until the desired brown color develops.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. News - this compound (CFI-400945) - LARVOL VERI [veri.larvol.com]
- 5. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 6. treadwelltx.com [treadwelltx.com]
- 7. onclive.com [onclive.com]
- 8. April 10, 2015 - Calculating H-Score - The ASCO Post [ascopost.com]
- 9. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 10. data.atlasantibodies.com [data.atlasantibodies.com]
Application Note: High-Throughput Identification of Synergistic Drug Partners with Ocifisertib Using a Genome-Wide CRISPR-Cas9 Screen
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Ocifisertib (CFI-400945) is a first-in-class, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2] Overexpression of PLK4 is common in various cancers and is associated with poor prognosis.[1][3] By inhibiting PLK4, this compound disrupts mitosis, leading to genomic instability and subsequent cell death in cancer cells.[1][4] To enhance the therapeutic potential of this compound and overcome potential resistance mechanisms, identifying synergistic drug combinations is crucial. This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to this compound, thereby revealing promising targets for combination therapy.
Introduction
This compound: A Selective PLK4 Inhibitor
This compound is a potent and selective inhibitor of PLK4 kinase activity.[5][6] PLK4 plays a critical role in the G1 to S-phase transition of the cell cycle, where it is localized to the centrosome and is essential for centriole duplication.[7] Dysregulation of PLK4 can lead to centrosome amplification, a hallmark of many cancers that contributes to genomic instability.[8][9] this compound has demonstrated single-agent activity in both solid and liquid tumors by inducing mitotic defects and apoptosis.[1][4]
CRISPR-Cas9 Screening for Synergistic Interactions
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has revolutionized functional genomics.[10] Pooled CRISPR screens are a powerful tool for identifying genes that modify a cellular phenotype, such as drug sensitivity.[11][12] In a drug synergy screen, a library of single-guide RNAs (sgRNAs) targeting thousands of genes is introduced into a population of Cas9-expressing cells. The cells are then treated with a sub-lethal concentration of the drug of interest, in this case, this compound. Genes whose knockout leads to increased cell death in the presence of the drug are considered synergistic partners. The relative abundance of sgRNAs in the surviving cell population is quantified by next-generation sequencing (NGS) to identify these "drop-out" hits.[13][14]
Data Presentation
The following tables summarize the in vitro activity of this compound across various cancer cell lines and provide an illustrative example of synergistic combinations identified for PLK1 inhibitors, a related class of anti-cancer agents.
Table 1: In Vitro Potency of this compound (CFI-400945) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 0.005 |
| HCT116+/+ | Colon Cancer | 0.004 |
| Colo-205 | Colon Cancer | 0.017 |
| OVCAR-3 | Ovarian Cancer | 0.018 |
| BT-20 | Breast Cancer | 0.058 |
| Cal-51 | Breast Cancer | 0.26 |
| SW620 | Colon Cancer | 0.38 |
| SKBr-3 | Breast Cancer | 5.3 |
| Data sourced from MedChemExpress.[5][15] |
Table 2: Examples of Synergistic Combinations with PLK1 Inhibitors (Illustrative)
| PLK1 Inhibitor | Combination Partner | Cancer Type | Effect |
| BI2536 | Cisplatin | Gastric Cancer | Inhibition of cell growth and invasion |
| Volasertib | Paclitaxel | Ovarian Cancer | Synergistic triggering of mitotic arrest and apoptosis |
| Onvansertib | Paclitaxel | Mucinous Ovarian Cancer | Tumor regression and growth inhibition in vivo |
| GSK461364 | BRD4 Inhibitor | Prostate Cancer | Strong synergistic effect in vitro and in vivo |
| This table provides examples of synergistic interactions with PLK1 inhibitors to illustrate the potential for combination therapies.[16] Data for synergistic combinations with the PLK4 inhibitor this compound would be the output of the screen described in this protocol. |
Signaling Pathway
The diagram below illustrates the central role of PLK4 in centriole duplication and the mechanism of action of this compound.
References
- 1. onclive.com [onclive.com]
- 2. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 3. News - this compound (CFI-400945) - LARVOL VERI [veri.larvol.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CFI-400945 free base | PLK4 inhibitor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
Application Note: High-Throughput Identification of Synergistic Drug Partners with Ocifisertib Using a Genome-Wide CRISPR-Cas9 Screen
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Ocifisertib (CFI-400945) is a first-in-class, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2] Overexpression of PLK4 is common in various cancers and is associated with poor prognosis.[1][3] By inhibiting PLK4, this compound disrupts mitosis, leading to genomic instability and subsequent cell death in cancer cells.[1][4] To enhance the therapeutic potential of this compound and overcome potential resistance mechanisms, identifying synergistic drug combinations is crucial. This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to this compound, thereby revealing promising targets for combination therapy.
Introduction
This compound: A Selective PLK4 Inhibitor
This compound is a potent and selective inhibitor of PLK4 kinase activity.[5][6] PLK4 plays a critical role in the G1 to S-phase transition of the cell cycle, where it is localized to the centrosome and is essential for centriole duplication.[7] Dysregulation of PLK4 can lead to centrosome amplification, a hallmark of many cancers that contributes to genomic instability.[8][9] this compound has demonstrated single-agent activity in both solid and liquid tumors by inducing mitotic defects and apoptosis.[1][4]
CRISPR-Cas9 Screening for Synergistic Interactions
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has revolutionized functional genomics.[10] Pooled CRISPR screens are a powerful tool for identifying genes that modify a cellular phenotype, such as drug sensitivity.[11][12] In a drug synergy screen, a library of single-guide RNAs (sgRNAs) targeting thousands of genes is introduced into a population of Cas9-expressing cells. The cells are then treated with a sub-lethal concentration of the drug of interest, in this case, this compound. Genes whose knockout leads to increased cell death in the presence of the drug are considered synergistic partners. The relative abundance of sgRNAs in the surviving cell population is quantified by next-generation sequencing (NGS) to identify these "drop-out" hits.[13][14]
Data Presentation
The following tables summarize the in vitro activity of this compound across various cancer cell lines and provide an illustrative example of synergistic combinations identified for PLK1 inhibitors, a related class of anti-cancer agents.
Table 1: In Vitro Potency of this compound (CFI-400945) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 0.005 |
| HCT116+/+ | Colon Cancer | 0.004 |
| Colo-205 | Colon Cancer | 0.017 |
| OVCAR-3 | Ovarian Cancer | 0.018 |
| BT-20 | Breast Cancer | 0.058 |
| Cal-51 | Breast Cancer | 0.26 |
| SW620 | Colon Cancer | 0.38 |
| SKBr-3 | Breast Cancer | 5.3 |
| Data sourced from MedChemExpress.[5][15] |
Table 2: Examples of Synergistic Combinations with PLK1 Inhibitors (Illustrative)
| PLK1 Inhibitor | Combination Partner | Cancer Type | Effect |
| BI2536 | Cisplatin | Gastric Cancer | Inhibition of cell growth and invasion |
| Volasertib | Paclitaxel | Ovarian Cancer | Synergistic triggering of mitotic arrest and apoptosis |
| Onvansertib | Paclitaxel | Mucinous Ovarian Cancer | Tumor regression and growth inhibition in vivo |
| GSK461364 | BRD4 Inhibitor | Prostate Cancer | Strong synergistic effect in vitro and in vivo |
| This table provides examples of synergistic interactions with PLK1 inhibitors to illustrate the potential for combination therapies.[16] Data for synergistic combinations with the PLK4 inhibitor this compound would be the output of the screen described in this protocol. |
Signaling Pathway
The diagram below illustrates the central role of PLK4 in centriole duplication and the mechanism of action of this compound.
References
- 1. onclive.com [onclive.com]
- 2. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 3. News - this compound (CFI-400945) - LARVOL VERI [veri.larvol.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CFI-400945 free base | PLK4 inhibitor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ocifisertib Resistance in Cancer Cell Lines
Welcome to the technical support center for researchers investigating Ocifisertib (CFI-400945), a first-in-class Polo-like Kinase 4 (PLK4) inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, particularly the development and characterization of this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, potent, and selective inhibitor of Polo-like Kinase 4 (PLK4).[1] PLK4 is a master regulator of centriole duplication during the cell cycle.[2] By inhibiting PLK4, this compound disrupts mitosis, leading to mitotic defects, induction of apoptosis, and inhibition of proliferation in cancer cells that overexpress PLK4.[1][3]
Q2: My cancer cell line is showing unexpected resistance to this compound. What are the potential mechanisms?
Several factors could contribute to reduced sensitivity or resistance to this compound:
-
Dose-Dependent Dual Mechanism: PLK4 inhibitors like this compound can have a dual effect depending on the concentration. Complete inhibition can lead to centrosome loss, while partial inhibition may cause centrosome amplification.[1] Cells that can tolerate supernumerary centrosomes, for instance, through efficient centrosome clustering, may exhibit resistance to lower doses of the drug.[4][5]
-
Off-Target Effects: this compound is not entirely specific to PLK4 and can inhibit other kinases, such as Aurora B Kinase, at higher concentrations.[1] This can lead to complex cellular responses, including cytokinesis failure, which may mask the specific effects of PLK4 inhibition and contribute to a resistant phenotype.[1]
-
p53 Pathway Status: The tumor suppressor p53 can regulate the expression of PLK4.[6] In some contexts, a functional p53 pathway, in conjunction with high levels of the E3 ligase TRIM37, contributes to sensitivity to PLK4 inhibition.[5] Conversely, mutations or inactivation of the p53 pathway may confer resistance.[5]
-
Activation of Pro-Survival Signaling Pathways: Aberrant activation of pathways like Wnt/β-catenin and PI3K/Akt has been implicated in resistance to various targeted therapies and may play a role in diminishing the efficacy of PLK4 inhibitors.[7][8]
Q3: How do I generate an this compound-resistant cancer cell line?
Developing a resistant cell line is a crucial step in studying resistance mechanisms. A common method is through continuous exposure to escalating drug concentrations. A detailed, adaptable protocol is provided in the "Experimental Protocols" section below. The key is to start with a concentration around the IC50 of the parental cell line and gradually increase the dose as the cells adapt and resume proliferation.[9][10]
Q4: How can I confirm that my generated cell line is truly resistant to this compound?
Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental cell line.[11][12] An IC50 value that is at least 3-fold higher in the resistant line is generally considered a successful establishment of resistance.[9] This should be determined using a cell viability assay, as detailed in the "Experimental Protocols" section.
Q5: What strategies can I explore to overcome this compound resistance in my cell lines?
Combination therapy is a promising approach to circumvent resistance.[3][13] Based on potential resistance mechanisms, consider the following combinations:
-
Inhibitors of Centrosome Clustering: For resistance driven by the tolerance of supernumerary centrosomes, combining this compound with inhibitors of proteins involved in centrosome clustering (e.g., KIFC1 inhibitors) could be effective.[4]
-
Chemotherapy or Radiotherapy: this compound has been shown to synergize with DNA-damaging agents like radiation.[14] This combination can enhance the anti-cancer effects and may overcome resistance.
-
Targeting Parallel Pathways: If resistance is associated with the activation of survival pathways, combining this compound with inhibitors of those pathways (e.g., PI3K/Akt or Wnt/β-catenin inhibitors) may restore sensitivity.[7][8]
Troubleshooting Guides
| Problem/Observation | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays with this compound. | Inconsistent drug concentration due to improper dissolution or storage. Cell plating density is not uniform. Assay incubation time is not optimal. | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and stored correctly. Optimize cell seeding density to ensure logarithmic growth throughout the experiment. Perform a time-course experiment to determine the optimal endpoint for the assay (e.g., 48, 72, or 96 hours). |
| Parental cell line shows a higher than expected IC50 for this compound. | The cell line may have intrinsic resistance mechanisms. The drug may have degraded. | Check the literature for reported IC50 values for your specific cell line. If available, compare your results. Purchase a new batch of this compound from a reputable supplier. Consider screening a panel of different cell lines to find a more sensitive model. |
| Difficulty in generating a stable this compound-resistant cell line; cells die off at increased concentrations. | The incremental dose increase is too steep. The cell line may be unable to develop resistance through the selected method. | Reduce the fold-increase in drug concentration at each step. Maintain the cells at a sub-lethal concentration for a longer period to allow for adaptation. Try a pulse-treatment method where cells are exposed to a high concentration for a short period, followed by a recovery phase. |
| Resistant cell line loses its resistant phenotype over time in culture. | The resistance mechanism may be unstable without continuous drug pressure. | Maintain a low concentration of this compound in the culture medium for the resistant cell line. Regularly re-characterize the IC50 to ensure the resistant phenotype is maintained. Keep frozen stocks of the resistant cell line at early passages. |
Data Presentation
The following table provides an example of how to present quantitative data comparing a parental (sensitive) cancer cell line with its derived this compound-resistant counterpart. Note that these are illustrative values, and researchers should generate their own data.
| Cell Line | This compound IC50 (nM) | Fold Resistance | Doubling Time (hours) | p53 Status |
| Parental MDA-MB-231 | 50 | 1 | 24 | Mutant |
| MDA-MB-231-OciR | 550 | 11 | 28 | Mutant |
| Parental A549 | 5 | 1 | 22 | Wild-Type |
| A549-OciR | 85 | 17 | 25 | Wild-Type |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a dose-escalation method for generating an this compound-resistant cell line.[9][15]
-
Determine the initial IC50 of this compound:
-
Plate the parental cancer cells in a 96-well plate at a predetermined optimal density.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the IC50 value.
-
-
Initiate Continuous Exposure:
-
Culture the parental cells in their standard complete medium containing this compound at a starting concentration equal to the determined IC50.
-
Monitor the cells for signs of recovery and proliferation. A significant proportion of cells are expected to die initially.
-
Once the cells have adapted and are proliferating steadily (typically reaching 70-80% confluency), subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
-
Dose Escalation:
-
After the cells have been successfully cultured for at least two passages at a given concentration with a stable doubling time, increase the concentration of this compound in the medium. A 1.5- to 2-fold increase is a reasonable starting point.
-
Repeat the monitoring and subculturing process.
-
Continue this stepwise dose escalation over several months. It is advisable to cryopreserve cell stocks at each successful concentration increase.
-
The process is considered complete when the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
-
-
Confirmation of Resistance:
-
Perform a cell viability assay on the newly generated resistant cell line and the parental line in parallel to determine and compare their IC50 values for this compound.
-
Protocol 2: Cell Viability (IC50) Assay
-
Cell Seeding:
-
Trypsinize and count both parental and resistant cells.
-
Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours (or the optimized time point).
-
-
Viability Assessment (using MTT as an example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for generating and characterizing this compound resistance.
References
- 1. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. PLK4 inhibitor exhibits antitumor effect and synergizes sorafenib via arresting cell cycle and inactivating Wnt/β-catenin pathway in anaplastic thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 14. Role of PLK4 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Ocifisertib Resistance in Cancer Cell Lines
Welcome to the technical support center for researchers investigating Ocifisertib (CFI-400945), a first-in-class Polo-like Kinase 4 (PLK4) inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, particularly the development and characterization of this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, potent, and selective inhibitor of Polo-like Kinase 4 (PLK4).[1] PLK4 is a master regulator of centriole duplication during the cell cycle.[2] By inhibiting PLK4, this compound disrupts mitosis, leading to mitotic defects, induction of apoptosis, and inhibition of proliferation in cancer cells that overexpress PLK4.[1][3]
Q2: My cancer cell line is showing unexpected resistance to this compound. What are the potential mechanisms?
Several factors could contribute to reduced sensitivity or resistance to this compound:
-
Dose-Dependent Dual Mechanism: PLK4 inhibitors like this compound can have a dual effect depending on the concentration. Complete inhibition can lead to centrosome loss, while partial inhibition may cause centrosome amplification.[1] Cells that can tolerate supernumerary centrosomes, for instance, through efficient centrosome clustering, may exhibit resistance to lower doses of the drug.[4][5]
-
Off-Target Effects: this compound is not entirely specific to PLK4 and can inhibit other kinases, such as Aurora B Kinase, at higher concentrations.[1] This can lead to complex cellular responses, including cytokinesis failure, which may mask the specific effects of PLK4 inhibition and contribute to a resistant phenotype.[1]
-
p53 Pathway Status: The tumor suppressor p53 can regulate the expression of PLK4.[6] In some contexts, a functional p53 pathway, in conjunction with high levels of the E3 ligase TRIM37, contributes to sensitivity to PLK4 inhibition.[5] Conversely, mutations or inactivation of the p53 pathway may confer resistance.[5]
-
Activation of Pro-Survival Signaling Pathways: Aberrant activation of pathways like Wnt/β-catenin and PI3K/Akt has been implicated in resistance to various targeted therapies and may play a role in diminishing the efficacy of PLK4 inhibitors.[7][8]
Q3: How do I generate an this compound-resistant cancer cell line?
Developing a resistant cell line is a crucial step in studying resistance mechanisms. A common method is through continuous exposure to escalating drug concentrations. A detailed, adaptable protocol is provided in the "Experimental Protocols" section below. The key is to start with a concentration around the IC50 of the parental cell line and gradually increase the dose as the cells adapt and resume proliferation.[9][10]
Q4: How can I confirm that my generated cell line is truly resistant to this compound?
Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental cell line.[11][12] An IC50 value that is at least 3-fold higher in the resistant line is generally considered a successful establishment of resistance.[9] This should be determined using a cell viability assay, as detailed in the "Experimental Protocols" section.
Q5: What strategies can I explore to overcome this compound resistance in my cell lines?
Combination therapy is a promising approach to circumvent resistance.[3][13] Based on potential resistance mechanisms, consider the following combinations:
-
Inhibitors of Centrosome Clustering: For resistance driven by the tolerance of supernumerary centrosomes, combining this compound with inhibitors of proteins involved in centrosome clustering (e.g., KIFC1 inhibitors) could be effective.[4]
-
Chemotherapy or Radiotherapy: this compound has been shown to synergize with DNA-damaging agents like radiation.[14] This combination can enhance the anti-cancer effects and may overcome resistance.
-
Targeting Parallel Pathways: If resistance is associated with the activation of survival pathways, combining this compound with inhibitors of those pathways (e.g., PI3K/Akt or Wnt/β-catenin inhibitors) may restore sensitivity.[7][8]
Troubleshooting Guides
| Problem/Observation | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays with this compound. | Inconsistent drug concentration due to improper dissolution or storage. Cell plating density is not uniform. Assay incubation time is not optimal. | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and stored correctly. Optimize cell seeding density to ensure logarithmic growth throughout the experiment. Perform a time-course experiment to determine the optimal endpoint for the assay (e.g., 48, 72, or 96 hours). |
| Parental cell line shows a higher than expected IC50 for this compound. | The cell line may have intrinsic resistance mechanisms. The drug may have degraded. | Check the literature for reported IC50 values for your specific cell line. If available, compare your results. Purchase a new batch of this compound from a reputable supplier. Consider screening a panel of different cell lines to find a more sensitive model. |
| Difficulty in generating a stable this compound-resistant cell line; cells die off at increased concentrations. | The incremental dose increase is too steep. The cell line may be unable to develop resistance through the selected method. | Reduce the fold-increase in drug concentration at each step. Maintain the cells at a sub-lethal concentration for a longer period to allow for adaptation. Try a pulse-treatment method where cells are exposed to a high concentration for a short period, followed by a recovery phase. |
| Resistant cell line loses its resistant phenotype over time in culture. | The resistance mechanism may be unstable without continuous drug pressure. | Maintain a low concentration of this compound in the culture medium for the resistant cell line. Regularly re-characterize the IC50 to ensure the resistant phenotype is maintained. Keep frozen stocks of the resistant cell line at early passages. |
Data Presentation
The following table provides an example of how to present quantitative data comparing a parental (sensitive) cancer cell line with its derived this compound-resistant counterpart. Note that these are illustrative values, and researchers should generate their own data.
| Cell Line | This compound IC50 (nM) | Fold Resistance | Doubling Time (hours) | p53 Status |
| Parental MDA-MB-231 | 50 | 1 | 24 | Mutant |
| MDA-MB-231-OciR | 550 | 11 | 28 | Mutant |
| Parental A549 | 5 | 1 | 22 | Wild-Type |
| A549-OciR | 85 | 17 | 25 | Wild-Type |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a dose-escalation method for generating an this compound-resistant cell line.[9][15]
-
Determine the initial IC50 of this compound:
-
Plate the parental cancer cells in a 96-well plate at a predetermined optimal density.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the IC50 value.
-
-
Initiate Continuous Exposure:
-
Culture the parental cells in their standard complete medium containing this compound at a starting concentration equal to the determined IC50.
-
Monitor the cells for signs of recovery and proliferation. A significant proportion of cells are expected to die initially.
-
Once the cells have adapted and are proliferating steadily (typically reaching 70-80% confluency), subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
-
Dose Escalation:
-
After the cells have been successfully cultured for at least two passages at a given concentration with a stable doubling time, increase the concentration of this compound in the medium. A 1.5- to 2-fold increase is a reasonable starting point.
-
Repeat the monitoring and subculturing process.
-
Continue this stepwise dose escalation over several months. It is advisable to cryopreserve cell stocks at each successful concentration increase.
-
The process is considered complete when the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
-
-
Confirmation of Resistance:
-
Perform a cell viability assay on the newly generated resistant cell line and the parental line in parallel to determine and compare their IC50 values for this compound.
-
Protocol 2: Cell Viability (IC50) Assay
-
Cell Seeding:
-
Trypsinize and count both parental and resistant cells.
-
Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours (or the optimized time point).
-
-
Viability Assessment (using MTT as an example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for generating and characterizing this compound resistance.
References
- 1. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. PLK4 inhibitor exhibits antitumor effect and synergizes sorafenib via arresting cell cycle and inactivating Wnt/β-catenin pathway in anaplastic thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 14. Role of PLK4 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing Off-Target Effects of CFI-400945
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the off-target effects of CFI-400945 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is CFI-400945 and what are its primary on-target and off-target activities?
CFI-400945 is a potent, orally active, and selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), with a Ki value of 0.26 nM and an IC50 of 2.8 nM.[1][2] PLK4 is a master regulator of centriole duplication, and its inhibition leads to mitotic defects and cell death in cancer cells.[1][3] While highly selective for PLK4, CFI-400945 does exhibit inhibitory activity against a panel of other kinases, particularly at higher concentrations. The most notable off-targets include Aurora Kinase B (AURKB), TRKA, TRKB, and Tie2/TEK.[1] The inhibition of AURKB is thought to contribute to cytokinesis failure and polyploidization observed in some cell lines treated with CFI-400945.[1]
Q2: I am observing a phenotype that may not be consistent with PLK4 inhibition alone. How can I determine if this is an off-target effect?
Distinguishing on-target from off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Dose-Response Analysis: Conduct a thorough dose-response experiment. Off-target effects typically occur at higher concentrations than on-target effects. Compare the concentration at which you observe the phenotype with the known IC50 values for PLK4 and its off-targets.
-
Use of a More Selective Inhibitor: Compare the effects of CFI-400945 with a more selective PLK4 inhibitor, such as Centrinone (B606597) B.[4] If the phenotype persists with the more selective compound, it is more likely to be an on-target effect of PLK4 inhibition.
-
Target Engagement Assays: Directly measure the binding of CFI-400945 to its intended target (PLK4) and potential off-targets in your cellular model using a technique like the Cellular Thermal Shift Assay (CETSA).
-
Rescue Experiments: If the observed phenotype is due to an on-target effect, it might be possible to rescue it by manipulating downstream components of the PLK4 signaling pathway.
-
Phenotypic Comparison: Compare the observed phenotype with the known consequences of inhibiting the primary off-targets. For example, AURKB inhibition is known to cause defects in cytokinesis.
Q3: What is the bimodal effect of CFI-400945 on centriole duplication and how can I manage it in my experiments?
CFI-400945 exhibits a concentration-dependent bimodal effect on centriole number.[2]
-
Low Concentrations: At low nanomolar concentrations, partial inhibition of PLK4 leads to its stabilization and subsequent hyperactivation, resulting in centriole overduplication.
-
High Concentrations: At higher concentrations, complete inhibition of PLK4 blocks centriole duplication altogether.
To manage this in your experiments, it is critical to perform a careful dose-titration to determine the optimal concentration to achieve the desired effect. Monitoring centriole number by immunofluorescence microscopy is recommended to confirm the on-target activity at the concentration used.
Data Presentation
Table 1: On-Target and Off-Target Kinase Inhibition Profile of CFI-400945
This table summarizes the in vitro inhibitory activity of CFI-400945 against its primary target PLK4 and key off-target kinases.
| Target Kinase | IC50 (nM) | Cellular EC50 (nM) | Reference(s) |
| PLK4 | 2.8 | 12.3 | [3][5] |
| TRKA | 6 | 84 | [3][5] |
| TRKB | 9 | 88 | [3][5] |
| TIE2/TEK | 22 | 117 | [3][5] |
| Aurora B | 98 | 102 | [2][3][5] |
| Aurora A | 140 | 510 | [3][5] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of target engagement by CFI-400945 in intact cells.
Materials:
-
Cells of interest
-
CFI-400945
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies against PLK4 and potential off-target kinases
-
Secondary antibodies for western blotting
-
PCR tubes and a thermal cycler
-
Western blotting equipment
Methodology:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of CFI-400945 or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating Step: After treatment, wash the cells with PBS and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step at 25°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration and perform western blotting to detect the levels of PLK4 and potential off-target kinases in the soluble fraction.
-
Data Analysis: Plot the band intensities against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of CFI-400945 indicates target engagement.
Protocol 2: Western Blotting for Downstream Targets of PLK4 and Aurora B
This protocol can be used to assess the functional consequences of PLK4 and AURKB inhibition.
Materials:
-
Treated cell lysates
-
Primary antibodies:
-
Phospho-Histone H3 (Ser10) (a marker for Aurora B activity)
-
Total Histone H3
-
Antibodies for other relevant downstream targets
-
-
Secondary antibodies
-
Western blotting equipment
Methodology:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). A decrease in the phosphorylation of a downstream target in the presence of CFI-400945 indicates inhibition of the upstream kinase.
Visualizations
Caption: PLK4 signaling pathway and the inhibitory effect of CFI-400945.
Caption: Troubleshooting workflow for distinguishing on-target vs. off-target effects.
Caption: Bimodal effect of CFI-400945 concentration on centriole duplication.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.glpbio.com [file.glpbio.com]
- 4. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
Technical Support Center: Managing Off-Target Effects of CFI-400945
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the off-target effects of CFI-400945 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is CFI-400945 and what are its primary on-target and off-target activities?
CFI-400945 is a potent, orally active, and selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), with a Ki value of 0.26 nM and an IC50 of 2.8 nM.[1][2] PLK4 is a master regulator of centriole duplication, and its inhibition leads to mitotic defects and cell death in cancer cells.[1][3] While highly selective for PLK4, CFI-400945 does exhibit inhibitory activity against a panel of other kinases, particularly at higher concentrations. The most notable off-targets include Aurora Kinase B (AURKB), TRKA, TRKB, and Tie2/TEK.[1] The inhibition of AURKB is thought to contribute to cytokinesis failure and polyploidization observed in some cell lines treated with CFI-400945.[1]
Q2: I am observing a phenotype that may not be consistent with PLK4 inhibition alone. How can I determine if this is an off-target effect?
Distinguishing on-target from off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Dose-Response Analysis: Conduct a thorough dose-response experiment. Off-target effects typically occur at higher concentrations than on-target effects. Compare the concentration at which you observe the phenotype with the known IC50 values for PLK4 and its off-targets.
-
Use of a More Selective Inhibitor: Compare the effects of CFI-400945 with a more selective PLK4 inhibitor, such as Centrinone B.[4] If the phenotype persists with the more selective compound, it is more likely to be an on-target effect of PLK4 inhibition.
-
Target Engagement Assays: Directly measure the binding of CFI-400945 to its intended target (PLK4) and potential off-targets in your cellular model using a technique like the Cellular Thermal Shift Assay (CETSA).
-
Rescue Experiments: If the observed phenotype is due to an on-target effect, it might be possible to rescue it by manipulating downstream components of the PLK4 signaling pathway.
-
Phenotypic Comparison: Compare the observed phenotype with the known consequences of inhibiting the primary off-targets. For example, AURKB inhibition is known to cause defects in cytokinesis.
Q3: What is the bimodal effect of CFI-400945 on centriole duplication and how can I manage it in my experiments?
CFI-400945 exhibits a concentration-dependent bimodal effect on centriole number.[2]
-
Low Concentrations: At low nanomolar concentrations, partial inhibition of PLK4 leads to its stabilization and subsequent hyperactivation, resulting in centriole overduplication.
-
High Concentrations: At higher concentrations, complete inhibition of PLK4 blocks centriole duplication altogether.
To manage this in your experiments, it is critical to perform a careful dose-titration to determine the optimal concentration to achieve the desired effect. Monitoring centriole number by immunofluorescence microscopy is recommended to confirm the on-target activity at the concentration used.
Data Presentation
Table 1: On-Target and Off-Target Kinase Inhibition Profile of CFI-400945
This table summarizes the in vitro inhibitory activity of CFI-400945 against its primary target PLK4 and key off-target kinases.
| Target Kinase | IC50 (nM) | Cellular EC50 (nM) | Reference(s) |
| PLK4 | 2.8 | 12.3 | [3][5] |
| TRKA | 6 | 84 | [3][5] |
| TRKB | 9 | 88 | [3][5] |
| TIE2/TEK | 22 | 117 | [3][5] |
| Aurora B | 98 | 102 | [2][3][5] |
| Aurora A | 140 | 510 | [3][5] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of target engagement by CFI-400945 in intact cells.
Materials:
-
Cells of interest
-
CFI-400945
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies against PLK4 and potential off-target kinases
-
Secondary antibodies for western blotting
-
PCR tubes and a thermal cycler
-
Western blotting equipment
Methodology:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of CFI-400945 or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating Step: After treatment, wash the cells with PBS and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step at 25°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration and perform western blotting to detect the levels of PLK4 and potential off-target kinases in the soluble fraction.
-
Data Analysis: Plot the band intensities against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of CFI-400945 indicates target engagement.
Protocol 2: Western Blotting for Downstream Targets of PLK4 and Aurora B
This protocol can be used to assess the functional consequences of PLK4 and AURKB inhibition.
Materials:
-
Treated cell lysates
-
Primary antibodies:
-
Phospho-Histone H3 (Ser10) (a marker for Aurora B activity)
-
Total Histone H3
-
Antibodies for other relevant downstream targets
-
-
Secondary antibodies
-
Western blotting equipment
Methodology:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). A decrease in the phosphorylation of a downstream target in the presence of CFI-400945 indicates inhibition of the upstream kinase.
Visualizations
Caption: PLK4 signaling pathway and the inhibitory effect of CFI-400945.
Caption: Troubleshooting workflow for distinguishing on-target vs. off-target effects.
Caption: Bimodal effect of CFI-400945 concentration on centriole duplication.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.glpbio.com [file.glpbio.com]
- 4. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
Technical Support Center: Optimizing Ocifisertib Dosage in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ocifisertib (CFI-400945) dosage and minimizing toxicity in animal models.
Troubleshooting Guides
Troubleshooting Common Issues During In Vivo Studies with this compound
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Unexpected Animal Mortality | - Dose exceeds Maximum Tolerated Dose (MTD): The MTD for once-daily oral administration of this compound in mice is estimated to be 7.5-9.5 mg/kg.[1] Doses above this range are likely to cause severe toxicity. - Formulation Issues: Poorly soluble compound leading to inconsistent dosing or vehicle-related toxicity. - Animal Health Status: Pre-existing health conditions in the animal model may increase sensitivity to the drug. | - Conduct a Dose-Range Finding (DRF) Study: Start with a dose well below the estimated MTD and escalate to determine a tolerable dose in your specific animal model and strain. - Optimize Formulation: Ensure the formulation is a homogenous and stable solution or suspension. Include a vehicle-only control group to rule out vehicle toxicity. - Health Monitoring: Use healthy animals from a reputable supplier and perform a health check before starting the experiment. |
| Significant Weight Loss (>15-20%) | - Systemic Toxicity: Hematopoietic toxicity (myeloid suppression, bone marrow hypocellularity) is a primary toxicity of this compound.[2][3] This can lead to immunosuppression and secondary infections, causing weight loss. - Gastrointestinal (GI) Toxicity: Although not the primary reported toxicity, high doses of kinase inhibitors can sometimes lead to GI issues. - Reduced Food and Water Intake: A general sign of malaise in animals. | - Reduce Dose: Lower the dose of this compound to a level that is better tolerated. - Monitor Blood Counts: Perform complete blood counts (CBCs) to assess the degree of myelosuppression. - Supportive Care: Provide nutritional support and ensure easy access to food and water. - Observe for GI signs: Monitor for diarrhea or changes in stool consistency. |
| Signs of Hematopoietic Toxicity (e.g., Pallor, Lethargy, Spontaneous Bleeding) | - Myelosuppression: this compound can cause dose-dependent neutropenia.[2][3] | - Blood Smear and CBC Analysis: Regularly monitor white blood cell, red blood cell, and platelet counts. - Dose Adjustment: Implement a dose reduction or a less frequent dosing schedule. - Consider a "Drug Holiday": A short break in dosing may allow for bone marrow recovery. |
| Lack of Tumor Growth Inhibition | - Suboptimal Dose: The administered dose may be too low to achieve therapeutic concentrations in the tumor. - Poor Bioavailability: Issues with the formulation or route of administration may limit drug absorption. - Resistant Tumor Model: The chosen cancer cell line or patient-derived xenograft (PDX) model may be inherently resistant to PLK4 inhibition. - Incorrect Target Expression: The tumor model may not have the aberrant PLK4 expression that this compound targets. | - Dose Escalation: If tolerated, gradually increase the dose. - Pharmacokinetic (PK) Analysis: Measure plasma and tumor concentrations of this compound to ensure adequate exposure. - Pharmacodynamic (PD) Analysis: Assess target engagement in the tumor by measuring downstream biomarkers (e.g., phospho-histone H3). - Characterize Tumor Model: Confirm PLK4 expression and the dependence of the tumor model on this pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to toxicity?
A1: this compound is a potent and selective inhibitor of Polo-like kinase 4 (PLK4).[2] PLK4 is a crucial regulator of centriole duplication during the cell cycle.[4] By inhibiting PLK4, this compound disrupts mitosis, leading to mitotic defects and ultimately, apoptosis (programmed cell death) in cancer cells that overexpress PLK4.[4][5] The primary toxicity observed in preclinical studies is related to this on-target effect on cell division, particularly affecting rapidly dividing cells in the hematopoietic system, leading to myeloid suppression and bone marrow hypocellularity.[2][3]
PLK4 Signaling Pathway and Inhibition by this compound
Caption: Mechanism of this compound action on the PLK4 signaling pathway.
Q2: What is a recommended starting dose for this compound in mice?
A2: A safe starting dose for a dose-range finding study in mice would be around 1-3 mg/kg, administered orally once daily. The reported maximum tolerated dose (MTD) for once-daily oral administration in mice is in the range of 7.5-9.5 mg/kg.[1] It is crucial to perform a dose-range finding study in your specific mouse strain and tumor model to determine the optimal dose that balances efficacy and toxicity.
Representative Preclinical Dosing and Toxicity Data for this compound in Mice
| Parameter | Value | Species/Model | Reference |
| Efficacious Dose Range | 3.0 - 9.4 mg/kg (oral, daily) | Mice with human cancer xenografts | [1] |
| Maximum Tolerated Dose (MTD) | 7.5 - 9.5 mg/kg (oral, daily) | Mice | [1] |
| Primary Toxicity | Hematopoietic effects (myeloid suppression, bone marrow hypocellularity) | Rodents and Dogs | [2][3] |
| Dose-Limiting Toxicity in Humans | Neutropenia | Human Phase 1 Trial | [2] |
Q3: What are the expected pharmacokinetic parameters of this compound in animal models?
A3: this compound is orally bioavailable and rapidly absorbed. While a complete pharmacokinetic profile in mice is not publicly available, the following table summarizes known parameters from preclinical and clinical studies.
Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/Context | Reference |
| Time to Cmax (Tmax) | 2 - 4 hours | Human | [2] |
| Half-life (t1/2) | ~9 hours | Human | [2] |
| Cmax in Mice | 0.25 - 11.68 µg/mL | Mice (oral doses of 3.75 - 104 mg/kg) | [6] |
| Plasma Levels in Mice | Sustained above EC50 for 24 hours at efficacious doses | Mice | [6] |
Experimental Protocols
1. Dose-Range Finding (DRF) Study Protocol for Oral this compound in Mice
Objective: To determine the Maximum Tolerated Dose (MTD) and identify dose-limiting toxicities of orally administered this compound in a specific mouse strain.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Female mice (e.g., BALB/c or strain relevant to the xenograft model), 6-8 weeks old
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
Animal balance
Procedure:
-
Animal Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Group Allocation: Randomly assign mice to dose groups (n=3-5 per group) and a vehicle control group.
-
Dose Selection: Start with a low dose (e.g., 3 mg/kg) and include escalating dose levels (e.g., 7.5 mg/kg, 15 mg/kg, 30 mg/kg).
-
Formulation Preparation: Prepare fresh formulations of this compound in the vehicle on each day of dosing. Ensure the compound is fully dissolved or in a homogenous suspension.
-
Administration: Administer this compound or vehicle via oral gavage once daily for 14-28 days. The volume should typically not exceed 10 mL/kg.
-
Monitoring:
-
Clinical Observations: Observe animals at least twice daily for any signs of toxicity, including changes in posture, activity, breathing, fur texture, and signs of pain or distress.
-
Body Weight: Record body weight daily for the first week and then three times a week. A body weight loss of >20% is a common endpoint for euthanasia.
-
Food and Water Consumption: Monitor daily.
-
-
Endpoint: At the end of the study, or if an animal reaches a humane endpoint, euthanize and perform a necropsy.
-
Data Analysis: Determine the MTD as the highest dose that does not cause >20% body weight loss or other signs of severe toxicity.
Experimental Workflow for Dose-Range Finding Study
Caption: Workflow for a dose-range finding study of this compound in mice.
2. Comprehensive Toxicity Assessment Protocol
Objective: To evaluate the systemic toxicity of this compound following repeated dosing.
Materials:
-
As per DRF study
-
EDTA-coated and serum separator tubes for blood collection
-
Hematology and clinical chemistry analyzers
-
10% neutral buffered formalin
-
Paraffin (B1166041), microtome, slides, and H&E staining reagents
Procedure:
-
Study Design: Based on the DRF study, select 3-4 dose levels (including the MTD) and a vehicle control group (n=10 per sex per group). The study duration is typically 28 days.
-
Dosing and Monitoring: As described in the DRF protocol.
-
Blood Collection: At the end of the study, collect blood via cardiac puncture under terminal anesthesia.
-
Hematology: Collect ~0.2-0.5 mL of blood in EDTA tubes for a complete blood count (CBC).
-
Clinical Chemistry: Collect ~0.5-1 mL of blood in serum separator tubes. Centrifuge to separate serum and analyze for markers of liver (ALT, AST, ALP) and kidney (BUN, creatinine) function.
-
-
Necropsy and Organ Weights: Perform a thorough gross necropsy on all animals. Weigh major organs (liver, kidneys, spleen, heart, lungs, brain).
-
Histopathology:
-
Collect a comprehensive list of tissues and preserve them in 10% neutral buffered formalin.
-
Process tissues into paraffin blocks, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A board-certified veterinary pathologist should examine the slides, with a focus on target organs identified in earlier studies (e.g., bone marrow, spleen, thymus).
-
Logical Relationship for Toxicity Assessment
Caption: Logical flow of a comprehensive toxicity assessment study.
3. Pharmacodynamic (PD) Biomarker Assay Protocol: Phospho-Histone H3 (pHH3) in Tumor Xenografts
Objective: To assess the in vivo inhibition of PLK4 activity by this compound through the analysis of a downstream biomarker of mitotic arrest.
Materials:
-
Tumor-bearing mice (from an efficacy study)
-
This compound and vehicle
-
Euthanasia supplies
-
10% neutral buffered formalin
-
Immunohistochemistry (IHC) reagents:
-
Primary antibody: Rabbit anti-phospho-histone H3 (Ser10)
-
Secondary antibody: HRP-conjugated anti-rabbit
-
DAB substrate kit
-
Hematoxylin counterstain
-
-
Microscope and imaging system
Procedure:
-
Treatment: Treat tumor-bearing mice with this compound or vehicle at an efficacious dose.
-
Tumor Collection: At a predetermined time point after the last dose (e.g., 4-24 hours), euthanize the animals and excise the tumors.
-
Fixation and Processing: Fix tumors in 10% neutral buffered formalin for 24-48 hours, then process into paraffin-embedded blocks.
-
Immunohistochemistry (IHC):
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval (e.g., citrate (B86180) buffer, pH 6.0, heat-mediated).
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with the primary anti-pHH3 antibody (e.g., overnight at 4°C).
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Image Analysis:
-
Scan the slides or capture images of multiple high-power fields per tumor.
-
Quantify the percentage of pHH3-positive cells (mitotic index) in the viable tumor area.
-
-
Data Analysis: Compare the mitotic index between the this compound-treated and vehicle-treated groups. A significant increase in pHH3-positive cells indicates mitotic arrest due to PLK4 inhibition.
References
- 1. bcm.edu [bcm.edu]
- 2. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Hematology Protocol - IMPReSS [web.mousephenotype.org]
- 6. scribd.com [scribd.com]
Technical Support Center: Optimizing Ocifisertib Dosage in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ocifisertib (CFI-400945) dosage and minimizing toxicity in animal models.
Troubleshooting Guides
Troubleshooting Common Issues During In Vivo Studies with this compound
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Unexpected Animal Mortality | - Dose exceeds Maximum Tolerated Dose (MTD): The MTD for once-daily oral administration of this compound in mice is estimated to be 7.5-9.5 mg/kg.[1] Doses above this range are likely to cause severe toxicity. - Formulation Issues: Poorly soluble compound leading to inconsistent dosing or vehicle-related toxicity. - Animal Health Status: Pre-existing health conditions in the animal model may increase sensitivity to the drug. | - Conduct a Dose-Range Finding (DRF) Study: Start with a dose well below the estimated MTD and escalate to determine a tolerable dose in your specific animal model and strain. - Optimize Formulation: Ensure the formulation is a homogenous and stable solution or suspension. Include a vehicle-only control group to rule out vehicle toxicity. - Health Monitoring: Use healthy animals from a reputable supplier and perform a health check before starting the experiment. |
| Significant Weight Loss (>15-20%) | - Systemic Toxicity: Hematopoietic toxicity (myeloid suppression, bone marrow hypocellularity) is a primary toxicity of this compound.[2][3] This can lead to immunosuppression and secondary infections, causing weight loss. - Gastrointestinal (GI) Toxicity: Although not the primary reported toxicity, high doses of kinase inhibitors can sometimes lead to GI issues. - Reduced Food and Water Intake: A general sign of malaise in animals. | - Reduce Dose: Lower the dose of this compound to a level that is better tolerated. - Monitor Blood Counts: Perform complete blood counts (CBCs) to assess the degree of myelosuppression. - Supportive Care: Provide nutritional support and ensure easy access to food and water. - Observe for GI signs: Monitor for diarrhea or changes in stool consistency. |
| Signs of Hematopoietic Toxicity (e.g., Pallor, Lethargy, Spontaneous Bleeding) | - Myelosuppression: this compound can cause dose-dependent neutropenia.[2][3] | - Blood Smear and CBC Analysis: Regularly monitor white blood cell, red blood cell, and platelet counts. - Dose Adjustment: Implement a dose reduction or a less frequent dosing schedule. - Consider a "Drug Holiday": A short break in dosing may allow for bone marrow recovery. |
| Lack of Tumor Growth Inhibition | - Suboptimal Dose: The administered dose may be too low to achieve therapeutic concentrations in the tumor. - Poor Bioavailability: Issues with the formulation or route of administration may limit drug absorption. - Resistant Tumor Model: The chosen cancer cell line or patient-derived xenograft (PDX) model may be inherently resistant to PLK4 inhibition. - Incorrect Target Expression: The tumor model may not have the aberrant PLK4 expression that this compound targets. | - Dose Escalation: If tolerated, gradually increase the dose. - Pharmacokinetic (PK) Analysis: Measure plasma and tumor concentrations of this compound to ensure adequate exposure. - Pharmacodynamic (PD) Analysis: Assess target engagement in the tumor by measuring downstream biomarkers (e.g., phospho-histone H3). - Characterize Tumor Model: Confirm PLK4 expression and the dependence of the tumor model on this pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to toxicity?
A1: this compound is a potent and selective inhibitor of Polo-like kinase 4 (PLK4).[2] PLK4 is a crucial regulator of centriole duplication during the cell cycle.[4] By inhibiting PLK4, this compound disrupts mitosis, leading to mitotic defects and ultimately, apoptosis (programmed cell death) in cancer cells that overexpress PLK4.[4][5] The primary toxicity observed in preclinical studies is related to this on-target effect on cell division, particularly affecting rapidly dividing cells in the hematopoietic system, leading to myeloid suppression and bone marrow hypocellularity.[2][3]
PLK4 Signaling Pathway and Inhibition by this compound
Caption: Mechanism of this compound action on the PLK4 signaling pathway.
Q2: What is a recommended starting dose for this compound in mice?
A2: A safe starting dose for a dose-range finding study in mice would be around 1-3 mg/kg, administered orally once daily. The reported maximum tolerated dose (MTD) for once-daily oral administration in mice is in the range of 7.5-9.5 mg/kg.[1] It is crucial to perform a dose-range finding study in your specific mouse strain and tumor model to determine the optimal dose that balances efficacy and toxicity.
Representative Preclinical Dosing and Toxicity Data for this compound in Mice
| Parameter | Value | Species/Model | Reference |
| Efficacious Dose Range | 3.0 - 9.4 mg/kg (oral, daily) | Mice with human cancer xenografts | [1] |
| Maximum Tolerated Dose (MTD) | 7.5 - 9.5 mg/kg (oral, daily) | Mice | [1] |
| Primary Toxicity | Hematopoietic effects (myeloid suppression, bone marrow hypocellularity) | Rodents and Dogs | [2][3] |
| Dose-Limiting Toxicity in Humans | Neutropenia | Human Phase 1 Trial | [2] |
Q3: What are the expected pharmacokinetic parameters of this compound in animal models?
A3: this compound is orally bioavailable and rapidly absorbed. While a complete pharmacokinetic profile in mice is not publicly available, the following table summarizes known parameters from preclinical and clinical studies.
Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/Context | Reference |
| Time to Cmax (Tmax) | 2 - 4 hours | Human | [2] |
| Half-life (t1/2) | ~9 hours | Human | [2] |
| Cmax in Mice | 0.25 - 11.68 µg/mL | Mice (oral doses of 3.75 - 104 mg/kg) | [6] |
| Plasma Levels in Mice | Sustained above EC50 for 24 hours at efficacious doses | Mice | [6] |
Experimental Protocols
1. Dose-Range Finding (DRF) Study Protocol for Oral this compound in Mice
Objective: To determine the Maximum Tolerated Dose (MTD) and identify dose-limiting toxicities of orally administered this compound in a specific mouse strain.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Female mice (e.g., BALB/c or strain relevant to the xenograft model), 6-8 weeks old
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
Animal balance
Procedure:
-
Animal Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Group Allocation: Randomly assign mice to dose groups (n=3-5 per group) and a vehicle control group.
-
Dose Selection: Start with a low dose (e.g., 3 mg/kg) and include escalating dose levels (e.g., 7.5 mg/kg, 15 mg/kg, 30 mg/kg).
-
Formulation Preparation: Prepare fresh formulations of this compound in the vehicle on each day of dosing. Ensure the compound is fully dissolved or in a homogenous suspension.
-
Administration: Administer this compound or vehicle via oral gavage once daily for 14-28 days. The volume should typically not exceed 10 mL/kg.
-
Monitoring:
-
Clinical Observations: Observe animals at least twice daily for any signs of toxicity, including changes in posture, activity, breathing, fur texture, and signs of pain or distress.
-
Body Weight: Record body weight daily for the first week and then three times a week. A body weight loss of >20% is a common endpoint for euthanasia.
-
Food and Water Consumption: Monitor daily.
-
-
Endpoint: At the end of the study, or if an animal reaches a humane endpoint, euthanize and perform a necropsy.
-
Data Analysis: Determine the MTD as the highest dose that does not cause >20% body weight loss or other signs of severe toxicity.
Experimental Workflow for Dose-Range Finding Study
Caption: Workflow for a dose-range finding study of this compound in mice.
2. Comprehensive Toxicity Assessment Protocol
Objective: To evaluate the systemic toxicity of this compound following repeated dosing.
Materials:
-
As per DRF study
-
EDTA-coated and serum separator tubes for blood collection
-
Hematology and clinical chemistry analyzers
-
10% neutral buffered formalin
-
Paraffin, microtome, slides, and H&E staining reagents
Procedure:
-
Study Design: Based on the DRF study, select 3-4 dose levels (including the MTD) and a vehicle control group (n=10 per sex per group). The study duration is typically 28 days.
-
Dosing and Monitoring: As described in the DRF protocol.
-
Blood Collection: At the end of the study, collect blood via cardiac puncture under terminal anesthesia.
-
Hematology: Collect ~0.2-0.5 mL of blood in EDTA tubes for a complete blood count (CBC).
-
Clinical Chemistry: Collect ~0.5-1 mL of blood in serum separator tubes. Centrifuge to separate serum and analyze for markers of liver (ALT, AST, ALP) and kidney (BUN, creatinine) function.
-
-
Necropsy and Organ Weights: Perform a thorough gross necropsy on all animals. Weigh major organs (liver, kidneys, spleen, heart, lungs, brain).
-
Histopathology:
-
Collect a comprehensive list of tissues and preserve them in 10% neutral buffered formalin.
-
Process tissues into paraffin blocks, section, and stain with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist should examine the slides, with a focus on target organs identified in earlier studies (e.g., bone marrow, spleen, thymus).
-
Logical Relationship for Toxicity Assessment
Caption: Logical flow of a comprehensive toxicity assessment study.
3. Pharmacodynamic (PD) Biomarker Assay Protocol: Phospho-Histone H3 (pHH3) in Tumor Xenografts
Objective: To assess the in vivo inhibition of PLK4 activity by this compound through the analysis of a downstream biomarker of mitotic arrest.
Materials:
-
Tumor-bearing mice (from an efficacy study)
-
This compound and vehicle
-
Euthanasia supplies
-
10% neutral buffered formalin
-
Immunohistochemistry (IHC) reagents:
-
Primary antibody: Rabbit anti-phospho-histone H3 (Ser10)
-
Secondary antibody: HRP-conjugated anti-rabbit
-
DAB substrate kit
-
Hematoxylin counterstain
-
-
Microscope and imaging system
Procedure:
-
Treatment: Treat tumor-bearing mice with this compound or vehicle at an efficacious dose.
-
Tumor Collection: At a predetermined time point after the last dose (e.g., 4-24 hours), euthanize the animals and excise the tumors.
-
Fixation and Processing: Fix tumors in 10% neutral buffered formalin for 24-48 hours, then process into paraffin-embedded blocks.
-
Immunohistochemistry (IHC):
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval (e.g., citrate buffer, pH 6.0, heat-mediated).
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with the primary anti-pHH3 antibody (e.g., overnight at 4°C).
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Image Analysis:
-
Scan the slides or capture images of multiple high-power fields per tumor.
-
Quantify the percentage of pHH3-positive cells (mitotic index) in the viable tumor area.
-
-
Data Analysis: Compare the mitotic index between the this compound-treated and vehicle-treated groups. A significant increase in pHH3-positive cells indicates mitotic arrest due to PLK4 inhibition.
References
- 1. bcm.edu [bcm.edu]
- 2. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Hematology Protocol - IMPReSS [web.mousephenotype.org]
- 6. scribd.com [scribd.com]
Troubleshooting inconsistent results with Ocifisertib treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Polo-like kinase 4 (PLK4) inhibitor, Ocifisertib (CFI-400945). Inconsistent results in cellular assays can arise from a multitude of factors, and this resource aims to provide clear solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a crucial regulator of centriole duplication during the cell cycle.[2][3] By inhibiting PLK4, this compound disrupts normal centriole formation, leading to mitotic defects, chromosomal instability, and ultimately, cell cycle arrest and apoptosis in cancer cells.[1][4][2]
Q2: What are the known off-target effects of this compound?
A2: While highly selective for PLK4, this compound has been shown to exhibit inhibitory activity against other kinases at higher concentrations, most notably Aurora B kinase.[5] It also shows some activity against TRKA, TRKB, and TIE2/TEK.[1][6] Inhibition of Aurora B can lead to cytokinesis failure and the formation of multinucleated cells, a phenotype that should be considered when interpreting experimental results.[5]
Q3: How should this compound be stored and handled?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year.[7] It is recommended to prepare working solutions fresh for each experiment to ensure potency and consistency.[6]
Troubleshooting Inconsistent Experimental Results
Cell Viability and Proliferation Assays
Q4: My cell viability results with this compound are highly variable between experiments. What could be the cause?
A4: Inconsistent results in cell viability assays can stem from several factors:
-
Compound Solubility: this compound has limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your cell culture medium. Precipitation of the compound can lead to inconsistent effective concentrations. It is recommended to pre-warm the stock solution and culture medium to 37°C before dilution to minimize precipitation.[7]
-
Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is consistent across all wells and ideally below 0.5%.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variability. Ensure a homogenous cell suspension and use precise pipetting techniques.
-
Cell Line Specificity: The sensitivity to this compound can vary significantly between different cancer cell lines.[1] Factors such as the expression levels of PLK4 and the status of tumor suppressor genes like p53 can influence the cellular response.[8]
Q5: I observe a decrease in cell viability at low this compound concentrations, but the effect plateaus or even decreases at higher concentrations. Why is this happening?
A5: This paradoxical effect can be attributed to the dose-dependent impact of this compound on centriole duplication. At lower concentrations, partial inhibition of PLK4 can lead to centriole amplification, causing mitotic errors and cell death.[3] At higher concentrations, complete inhibition of PLK4 can lead to a depletion of centrioles, resulting in a G1 cell cycle arrest without immediate cell death in some cell lines.[3][9]
Western Blotting
Q6: I am not seeing a consistent decrease in phosphorylated PLK4 (p-PLK4) levels after this compound treatment in my western blots. What should I check?
A6: Several factors can contribute to inconsistent western blot results:
-
Antibody Specificity: Ensure your primary antibody is specific for the phosphorylated form of PLK4 and has been validated for western blotting.
-
Treatment Duration and Concentration: The kinetics of PLK4 autophosphorylation and its inhibition by this compound can vary between cell lines. Perform a time-course and dose-response experiment to determine the optimal conditions for observing a significant decrease in p-PLK4.
-
Loading Controls: Inconsistent protein loading can lead to misinterpretation of results. Use a reliable loading control and ensure equal protein amounts are loaded in each lane. For interpreting common western blot issues, refer to general troubleshooting guides.[10]
-
Incomplete Inhibition: Incomplete inhibition of PLK4 can lead to an elevation of total PLK4 protein levels due to the disruption of its degradation pathway, which is phosphorylation-dependent.[5] This might mask the decrease in the phosphorylated fraction.
Q7: I am observing unexpected changes in the expression of other cell cycle proteins. What could be the reason?
A7: As a PLK4 inhibitor, this compound's effects cascade through the cell cycle machinery. Downstream effects can include changes in the expression or phosphorylation status of proteins like cyclin-dependent kinases (CDKs) and their regulators. Additionally, the off-target effects on kinases like Aurora B can influence the expression and localization of various mitotic proteins.
Cell Cycle Analysis
Q8: My cell cycle analysis data after this compound treatment is difficult to interpret, showing broad peaks or an accumulation of cells with >4N DNA content.
A8: This is a common observation with PLK4 inhibitors and can be due to:
-
Polyploidy: Inhibition of PLK4 can lead to mitotic catastrophe and the formation of polyploid cells, which have a DNA content greater than 4N.[11] This will appear as a broad peak or a distinct population to the right of the G2/M peak in a DNA content histogram.
-
Cytokinesis Failure: The off-target inhibition of Aurora B by this compound can cause failure of cytokinesis, leading to the formation of multinucleated cells with a 4N or >4N DNA content.[5]
-
Cell Clumping: Polyploid and dying cells can be sticky and form clumps, which can be misinterpreted by the flow cytometer. Ensure proper cell disaggregation before analysis.
-
Flow Rate: Running samples at a high flow rate can decrease the resolution of the different cell cycle phases. Use the lowest practical flow rate for cell cycle analysis.[12]
Data Presentation
Table 1: this compound Solubility
| Solvent | Max Solubility (mg/mL) | Max Solubility (mM) | Notes |
| DMSO | 100 | 187.04 | Heating to 50°C is recommended for complete dissolution.[7] |
| Ethanol (B145695) | 100 | 187.04 | Sonication is recommended for complete dissolution.[7] |
| Water | Insoluble | Insoluble | |
| In Vivo Formulation 1 | 4 | 7.48 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended.[7] |
| In Vivo Formulation 2 | ≥ 2.5 | ≥ 3.84 | 10% DMSO + 90% (20% SBE-β-CD in Saline).[1] |
Table 2: this compound (CFI-400945) IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung | 0.005 |
| HCT116+/+ | Colon | 0.004 |
| Colo-205 | Colon | 0.017 |
| SW620 | Colon | 0.38 |
| OVCAR-3 | Ovarian | 0.018 |
| BT-20 | Breast | 0.058 |
| Cal-51 | Breast | 0.26 |
| SKBr-3 | Breast | 5.3 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Cell Viability Assay (Example using a Luminescent-Based Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in cell culture medium, ensuring the final DMSO concentration remains below 0.5%. Pre-warm solutions to 37°C.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay: Follow the manufacturer's instructions for the chosen luminescent cell viability assay (e.g., CellTiter-Glo®). This typically involves adding the reagent to the wells, incubating for a short period, and then reading the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for Phospho-PLK4
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated PLK4 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total PLK4 and a loading control (e.g., GAPDH or β-actin).
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting and Fixation: Following this compound treatment, harvest the cells (including any floating cells) and wash them with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer using a low flow rate.
-
Data Interpretation: Gate on single cells to exclude doublets and aggregates. Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases. Be mindful of the potential for a sub-G1 peak (indicative of apoptosis) and populations with >4N DNA content (indicative of polyploidy).
Visualizations
Caption: this compound inhibits PLK4, leading to mitotic defects and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CFI-400945 free base | PLK4 inhibitor | TargetMol [targetmol.com]
- 8. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LabXchange [labxchange.org]
- 11. CFI-400945 (this compound) | PLK4 inhibitor | Probechem Biochemicals [probechem.com]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Troubleshooting inconsistent results with Ocifisertib treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Polo-like kinase 4 (PLK4) inhibitor, Ocifisertib (CFI-400945). Inconsistent results in cellular assays can arise from a multitude of factors, and this resource aims to provide clear solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a crucial regulator of centriole duplication during the cell cycle.[2][3] By inhibiting PLK4, this compound disrupts normal centriole formation, leading to mitotic defects, chromosomal instability, and ultimately, cell cycle arrest and apoptosis in cancer cells.[1][4][2]
Q2: What are the known off-target effects of this compound?
A2: While highly selective for PLK4, this compound has been shown to exhibit inhibitory activity against other kinases at higher concentrations, most notably Aurora B kinase.[5] It also shows some activity against TRKA, TRKB, and TIE2/TEK.[1][6] Inhibition of Aurora B can lead to cytokinesis failure and the formation of multinucleated cells, a phenotype that should be considered when interpreting experimental results.[5]
Q3: How should this compound be stored and handled?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year.[7] It is recommended to prepare working solutions fresh for each experiment to ensure potency and consistency.[6]
Troubleshooting Inconsistent Experimental Results
Cell Viability and Proliferation Assays
Q4: My cell viability results with this compound are highly variable between experiments. What could be the cause?
A4: Inconsistent results in cell viability assays can stem from several factors:
-
Compound Solubility: this compound has limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your cell culture medium. Precipitation of the compound can lead to inconsistent effective concentrations. It is recommended to pre-warm the stock solution and culture medium to 37°C before dilution to minimize precipitation.[7]
-
Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is consistent across all wells and ideally below 0.5%.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variability. Ensure a homogenous cell suspension and use precise pipetting techniques.
-
Cell Line Specificity: The sensitivity to this compound can vary significantly between different cancer cell lines.[1] Factors such as the expression levels of PLK4 and the status of tumor suppressor genes like p53 can influence the cellular response.[8]
Q5: I observe a decrease in cell viability at low this compound concentrations, but the effect plateaus or even decreases at higher concentrations. Why is this happening?
A5: This paradoxical effect can be attributed to the dose-dependent impact of this compound on centriole duplication. At lower concentrations, partial inhibition of PLK4 can lead to centriole amplification, causing mitotic errors and cell death.[3] At higher concentrations, complete inhibition of PLK4 can lead to a depletion of centrioles, resulting in a G1 cell cycle arrest without immediate cell death in some cell lines.[3][9]
Western Blotting
Q6: I am not seeing a consistent decrease in phosphorylated PLK4 (p-PLK4) levels after this compound treatment in my western blots. What should I check?
A6: Several factors can contribute to inconsistent western blot results:
-
Antibody Specificity: Ensure your primary antibody is specific for the phosphorylated form of PLK4 and has been validated for western blotting.
-
Treatment Duration and Concentration: The kinetics of PLK4 autophosphorylation and its inhibition by this compound can vary between cell lines. Perform a time-course and dose-response experiment to determine the optimal conditions for observing a significant decrease in p-PLK4.
-
Loading Controls: Inconsistent protein loading can lead to misinterpretation of results. Use a reliable loading control and ensure equal protein amounts are loaded in each lane. For interpreting common western blot issues, refer to general troubleshooting guides.[10]
-
Incomplete Inhibition: Incomplete inhibition of PLK4 can lead to an elevation of total PLK4 protein levels due to the disruption of its degradation pathway, which is phosphorylation-dependent.[5] This might mask the decrease in the phosphorylated fraction.
Q7: I am observing unexpected changes in the expression of other cell cycle proteins. What could be the reason?
A7: As a PLK4 inhibitor, this compound's effects cascade through the cell cycle machinery. Downstream effects can include changes in the expression or phosphorylation status of proteins like cyclin-dependent kinases (CDKs) and their regulators. Additionally, the off-target effects on kinases like Aurora B can influence the expression and localization of various mitotic proteins.
Cell Cycle Analysis
Q8: My cell cycle analysis data after this compound treatment is difficult to interpret, showing broad peaks or an accumulation of cells with >4N DNA content.
A8: This is a common observation with PLK4 inhibitors and can be due to:
-
Polyploidy: Inhibition of PLK4 can lead to mitotic catastrophe and the formation of polyploid cells, which have a DNA content greater than 4N.[11] This will appear as a broad peak or a distinct population to the right of the G2/M peak in a DNA content histogram.
-
Cytokinesis Failure: The off-target inhibition of Aurora B by this compound can cause failure of cytokinesis, leading to the formation of multinucleated cells with a 4N or >4N DNA content.[5]
-
Cell Clumping: Polyploid and dying cells can be sticky and form clumps, which can be misinterpreted by the flow cytometer. Ensure proper cell disaggregation before analysis.
-
Flow Rate: Running samples at a high flow rate can decrease the resolution of the different cell cycle phases. Use the lowest practical flow rate for cell cycle analysis.[12]
Data Presentation
Table 1: this compound Solubility
| Solvent | Max Solubility (mg/mL) | Max Solubility (mM) | Notes |
| DMSO | 100 | 187.04 | Heating to 50°C is recommended for complete dissolution.[7] |
| Ethanol | 100 | 187.04 | Sonication is recommended for complete dissolution.[7] |
| Water | Insoluble | Insoluble | |
| In Vivo Formulation 1 | 4 | 7.48 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended.[7] |
| In Vivo Formulation 2 | ≥ 2.5 | ≥ 3.84 | 10% DMSO + 90% (20% SBE-β-CD in Saline).[1] |
Table 2: this compound (CFI-400945) IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung | 0.005 |
| HCT116+/+ | Colon | 0.004 |
| Colo-205 | Colon | 0.017 |
| SW620 | Colon | 0.38 |
| OVCAR-3 | Ovarian | 0.018 |
| BT-20 | Breast | 0.058 |
| Cal-51 | Breast | 0.26 |
| SKBr-3 | Breast | 5.3 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Cell Viability Assay (Example using a Luminescent-Based Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in cell culture medium, ensuring the final DMSO concentration remains below 0.5%. Pre-warm solutions to 37°C.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay: Follow the manufacturer's instructions for the chosen luminescent cell viability assay (e.g., CellTiter-Glo®). This typically involves adding the reagent to the wells, incubating for a short period, and then reading the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for Phospho-PLK4
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated PLK4 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total PLK4 and a loading control (e.g., GAPDH or β-actin).
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting and Fixation: Following this compound treatment, harvest the cells (including any floating cells) and wash them with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer using a low flow rate.
-
Data Interpretation: Gate on single cells to exclude doublets and aggregates. Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases. Be mindful of the potential for a sub-G1 peak (indicative of apoptosis) and populations with >4N DNA content (indicative of polyploidy).
Visualizations
Caption: this compound inhibits PLK4, leading to mitotic defects and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CFI-400945 free base | PLK4 inhibitor | TargetMol [targetmol.com]
- 8. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LabXchange [labxchange.org]
- 11. CFI-400945 (this compound) | PLK4 inhibitor | Probechem Biochemicals [probechem.com]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Ocifisertib Oral Bioavailability in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the oral bioavailability of Ocifisertib (CFI-400945) in mouse models.
Troubleshooting Guide
Issue: Low or Variable Plasma Concentrations of this compound After Oral Gavage
Low and inconsistent plasma levels of this compound can significantly impact experimental outcomes. This guide offers potential causes and solutions to address this common challenge.
| Potential Cause | Troubleshooting/Solution | Experimental Protocol |
| Poor Solubility and Dissolution | This compound is a poorly water-soluble compound. Enhancing its solubility in the formulation is critical for absorption. | 1. Vehicle Optimization: Test various GRAS (Generally Recognized as Safe) excipients to improve solubility. Common choices include lipids, surfactants, and polymers.[1][2][3] 2. Formulation Strategies: Prepare a Self-Emulsifying Drug Delivery System (SEDDS), a solid dispersion, or a nanoparticle formulation.[4][5][6][7] |
| Drug Precipitation in the GI Tract | The change in pH from the stomach to the intestine can cause the drug to precipitate out of solution, rendering it unavailable for absorption. | 1. Use of Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP in the formulation to maintain a supersaturated state and prevent precipitation.[7][8] 2. pH-independent Formulations: Develop formulations, like lipid-based systems, that are less susceptible to pH changes in the gastrointestinal tract.[3] |
| First-Pass Metabolism | As a kinase inhibitor, this compound may be subject to significant metabolism in the liver and gut wall, reducing the amount of active drug reaching systemic circulation.[9] | 1. Lymphatic Targeting: Formulations with long-chain fatty acids can promote lymphatic uptake, bypassing the portal circulation and reducing first-pass metabolism.[3][4] 2. Co-administration with Inhibitors: While complex, co-administration with a safe inhibitor of relevant metabolizing enzymes (e.g., CYP3A4) could be explored, but requires careful dose-finding and toxicity studies. |
| P-glycoprotein (P-gp) Efflux | This compound may be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump the drug back into the gut lumen. | 1. Incorporate P-gp Inhibitors: Include excipients with known P-gp inhibitory activity, such as Tween 80 or Pluronic block copolymers, in the formulation. |
| Improper Dosing Technique | Inaccurate gavage technique can lead to dosing errors or aspiration, affecting the actual dose delivered to the stomach. | 1. Standardize Gavage Procedure: Ensure proper training on oral gavage techniques. Use appropriate gavage needle size for the mouse weight. Verify placement of the needle before administration. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Polo-Like Kinase 4 (PLK4).[10][11][12] PLK4 is a crucial regulator of centriole duplication during the cell cycle.[13][14] By inhibiting PLK4, this compound disrupts mitosis, leading to cell death in cancer cells, particularly those that overexpress PLK4.[13][15][16]
Caption: Mechanism of action of this compound via PLK4 inhibition.
Q2: What are some standard formulations for oral administration of this compound in mice?
A2: Based on available data, here are two commonly used formulations for this compound (free base and fumarate (B1241708) salt) in preclinical studies.[10][12][17]
| Formulation Component | Formulation 1 (Clear Solution) | Formulation 2 (Suspension/Clear Solution) |
| Solvent 1 | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) |
| Surfactant | 5% Tween-80 | - |
| Vehicle | 45% Saline | - |
| Resulting Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
Q3: How can I prepare a lipid-based formulation to improve this compound bioavailability?
A3: A Self-Emulsifying Drug Delivery System (SEDDS) is a lipid-based formulation that can improve the solubility and absorption of poorly water-soluble drugs.
Caption: Experimental workflow for preparing and administering a SEDDS formulation.
Q4: What experimental protocol can I follow to compare different this compound formulations?
A4: A pharmacokinetic (PK) study in mice is the standard method to evaluate and compare the oral bioavailability of different formulations.
Experimental Protocol: Comparative Pharmacokinetic Study in Mice
-
Animal Model: Use a consistent strain, age, and sex of mice (e.g., male C57BL/6, 8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (for calculating absolute bioavailability).
-
Group 2: Oral gavage of Formulation A (e.g., standard suspension).
-
Group 3: Oral gavage of Formulation B (e.g., SEDDS).
-
Group 4: Oral gavage of Formulation C (e.g., solid dispersion).
-
-
Dosing:
-
Blood Sampling:
-
Collect sparse blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or saphenous vein.
-
-
Plasma Analysis:
-
Process blood to plasma and store at -80°C.
-
Quantify this compound concentrations using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
-
Calculate absolute bioavailability (F%) for each oral formulation using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
| Pharmacokinetic Parameter | Description | Desired Outcome for Improved Bioavailability |
| Cmax (ng/mL) | Maximum observed plasma concentration | Higher |
| Tmax (hr) | Time at which Cmax is observed | Shorter |
| AUC (ng*hr/mL) | Total drug exposure over time | Higher |
| F (%) | Absolute Bioavailability | Higher |
References
- 1. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 4. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. mdpi.com [mdpi.com]
- 8. colorcon.com [colorcon.com]
- 9. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - Treadwell Therapeutics - AdisInsight [adisinsight.springer.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Facebook [cancer.gov]
- 14. This compound Fumarate | C37H38N4O7 | CID 91754527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 16. onclive.com [onclive.com]
- 17. This compound | CFI-400945 free base | PLK4 inhibitor | TargetMol [targetmol.com]
Technical Support Center: Ocifisertib Oral Bioavailability in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the oral bioavailability of Ocifisertib (CFI-400945) in mouse models.
Troubleshooting Guide
Issue: Low or Variable Plasma Concentrations of this compound After Oral Gavage
Low and inconsistent plasma levels of this compound can significantly impact experimental outcomes. This guide offers potential causes and solutions to address this common challenge.
| Potential Cause | Troubleshooting/Solution | Experimental Protocol |
| Poor Solubility and Dissolution | This compound is a poorly water-soluble compound. Enhancing its solubility in the formulation is critical for absorption. | 1. Vehicle Optimization: Test various GRAS (Generally Recognized as Safe) excipients to improve solubility. Common choices include lipids, surfactants, and polymers.[1][2][3] 2. Formulation Strategies: Prepare a Self-Emulsifying Drug Delivery System (SEDDS), a solid dispersion, or a nanoparticle formulation.[4][5][6][7] |
| Drug Precipitation in the GI Tract | The change in pH from the stomach to the intestine can cause the drug to precipitate out of solution, rendering it unavailable for absorption. | 1. Use of Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP in the formulation to maintain a supersaturated state and prevent precipitation.[7][8] 2. pH-independent Formulations: Develop formulations, like lipid-based systems, that are less susceptible to pH changes in the gastrointestinal tract.[3] |
| First-Pass Metabolism | As a kinase inhibitor, this compound may be subject to significant metabolism in the liver and gut wall, reducing the amount of active drug reaching systemic circulation.[9] | 1. Lymphatic Targeting: Formulations with long-chain fatty acids can promote lymphatic uptake, bypassing the portal circulation and reducing first-pass metabolism.[3][4] 2. Co-administration with Inhibitors: While complex, co-administration with a safe inhibitor of relevant metabolizing enzymes (e.g., CYP3A4) could be explored, but requires careful dose-finding and toxicity studies. |
| P-glycoprotein (P-gp) Efflux | This compound may be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump the drug back into the gut lumen. | 1. Incorporate P-gp Inhibitors: Include excipients with known P-gp inhibitory activity, such as Tween 80 or Pluronic block copolymers, in the formulation. |
| Improper Dosing Technique | Inaccurate gavage technique can lead to dosing errors or aspiration, affecting the actual dose delivered to the stomach. | 1. Standardize Gavage Procedure: Ensure proper training on oral gavage techniques. Use appropriate gavage needle size for the mouse weight. Verify placement of the needle before administration. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Polo-Like Kinase 4 (PLK4).[10][11][12] PLK4 is a crucial regulator of centriole duplication during the cell cycle.[13][14] By inhibiting PLK4, this compound disrupts mitosis, leading to cell death in cancer cells, particularly those that overexpress PLK4.[13][15][16]
Caption: Mechanism of action of this compound via PLK4 inhibition.
Q2: What are some standard formulations for oral administration of this compound in mice?
A2: Based on available data, here are two commonly used formulations for this compound (free base and fumarate salt) in preclinical studies.[10][12][17]
| Formulation Component | Formulation 1 (Clear Solution) | Formulation 2 (Suspension/Clear Solution) |
| Solvent 1 | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) |
| Surfactant | 5% Tween-80 | - |
| Vehicle | 45% Saline | - |
| Resulting Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
Q3: How can I prepare a lipid-based formulation to improve this compound bioavailability?
A3: A Self-Emulsifying Drug Delivery System (SEDDS) is a lipid-based formulation that can improve the solubility and absorption of poorly water-soluble drugs.
Caption: Experimental workflow for preparing and administering a SEDDS formulation.
Q4: What experimental protocol can I follow to compare different this compound formulations?
A4: A pharmacokinetic (PK) study in mice is the standard method to evaluate and compare the oral bioavailability of different formulations.
Experimental Protocol: Comparative Pharmacokinetic Study in Mice
-
Animal Model: Use a consistent strain, age, and sex of mice (e.g., male C57BL/6, 8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (for calculating absolute bioavailability).
-
Group 2: Oral gavage of Formulation A (e.g., standard suspension).
-
Group 3: Oral gavage of Formulation B (e.g., SEDDS).
-
Group 4: Oral gavage of Formulation C (e.g., solid dispersion).
-
-
Dosing:
-
Blood Sampling:
-
Collect sparse blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or saphenous vein.
-
-
Plasma Analysis:
-
Process blood to plasma and store at -80°C.
-
Quantify this compound concentrations using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
-
Calculate absolute bioavailability (F%) for each oral formulation using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
| Pharmacokinetic Parameter | Description | Desired Outcome for Improved Bioavailability |
| Cmax (ng/mL) | Maximum observed plasma concentration | Higher |
| Tmax (hr) | Time at which Cmax is observed | Shorter |
| AUC (ng*hr/mL) | Total drug exposure over time | Higher |
| F (%) | Absolute Bioavailability | Higher |
References
- 1. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 4. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. mdpi.com [mdpi.com]
- 8. colorcon.com [colorcon.com]
- 9. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - Treadwell Therapeutics - AdisInsight [adisinsight.springer.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Facebook [cancer.gov]
- 14. This compound Fumarate | C37H38N4O7 | CID 91754527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 16. onclive.com [onclive.com]
- 17. This compound | CFI-400945 free base | PLK4 inhibitor | TargetMol [targetmol.com]
Technical Support Center: Ocifisertib and Neutropenia in Laboratory Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding neutropenia as a side effect of Ocifisertib (CFI-400945) in laboratory models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly CFI-400945) is a first-in-class, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[1][2] By inhibiting PLK4, this compound disrupts mitosis, leading to mitotic defects and ultimately cell death in cancer cells.[1]
Q2: Is neutropenia an expected side effect of this compound?
A2: Yes, neutropenia is a known and dose-dependent side effect of this compound.[1][3] This is considered an on-target effect due to the role of PLK4 in the proliferation of hematopoietic progenitor cells. Preclinical toxicology studies in rodents and dogs have indicated that hematopoietic effects, such as myeloid suppression and bone marrow hypocellularity, are primary toxicities of this compound. Clinical trials have also reported neutropenia and febrile neutropenia as treatment-related adverse events.[4][5]
Q3: What laboratory models can be used to study this compound-induced neutropenia?
A3: Both in vitro and in vivo models are suitable for studying this compound-induced neutropenia.
-
In vitro : The most common assay is the Colony-Forming Unit (CFU) assay using hematopoietic stem and progenitor cells (HSPCs) from human or animal bone marrow or cord blood. This assay assesses the impact of the compound on the proliferation and differentiation of myeloid progenitors.
-
In vivo : Standard rodent (mice, rats) and non-rodent (dogs) toxicology models can be used. In these models, animals are treated with this compound, and peripheral blood counts (specifically Absolute Neutrophil Count - ANC) and bone marrow cellularity are monitored over time.
Q4: What are the typical starting concentrations for in vitro assays with this compound?
A4: Based on its potent inhibition of PLK4 (IC50 = 2.8 nM), initial in vitro experiments in cell lines have used concentrations in the low nanomolar range.[1][6] For hematopoietic progenitor assays, it is advisable to perform a dose-response study starting from sub-nanomolar concentrations up to the micromolar range to determine the IC50 for inhibition of colony formation.
Q5: How can neutropenia be mitigated in our animal models during efficacy studies?
A5: If severe neutropenia is a confounding factor in your in vivo efficacy studies, you may consider co-administration of Granulocyte-Colony Stimulating Factor (G-CSF). G-CSF is a standard supportive care agent used in the clinic to manage chemotherapy-induced neutropenia. The timing and dose of G-CSF administration should be carefully optimized for your specific animal model and experimental design.
Troubleshooting Guides
Problem 1: High variability in Colony-Forming Unit (CFU) assays.
| Possible Cause | Troubleshooting Suggestion |
| Cell Quality and Viability | Ensure that the hematopoietic stem and progenitor cells (HSPCs) are of high viability (>90%) before plating. Use a consistent source of cells (e.g., specific strain and age of mice, qualified human cord blood units). |
| Inconsistent Plating Density | Carefully count the cells and ensure a consistent number of cells are plated in each dish. It is recommended to plate at least two different cell densities to ensure an optimal number of colonies for counting. |
| Improper Mixing of this compound | Due to the semi-solid nature of the methylcellulose (B11928114) medium, ensure thorough but gentle mixing of this compound into the medium to achieve a homogenous concentration. Vortexing followed by a short incubation to allow bubbles to settle is recommended. |
| Drying of Culture Plates | Maintain high humidity during incubation by placing the culture dishes in a larger secondary container with a source of sterile water. Ensure the incubator has a humidified atmosphere. |
| Subjectivity in Colony Counting | Establish clear, standardized criteria for identifying and counting different types of colonies (e.g., CFU-GM, BFU-E). If possible, have two independent researchers count the colonies, or use an automated colony counter for consistency. |
Problem 2: Unexpectedly severe neutropenia in in vivo models at previously reported "safe" doses.
| Possible Cause | Troubleshooting Suggestion |
| Strain or Species Differences | The sensitivity to drug-induced myelosuppression can vary between different strains and species of animals. It is crucial to establish the maximum tolerated dose (MTD) and the dose-response for neutropenia in the specific animal model you are using. |
| Vehicle Effects | The vehicle used to formulate this compound for oral administration could have unexpected toxicities. Always include a vehicle-only control group in your studies. |
| Animal Health Status | Underlying subclinical infections or other health issues in the animals can exacerbate the myelosuppressive effects of this compound. Ensure that all animals are healthy and sourced from a reputable vendor. |
| Pharmacokinetic Differences | Factors such as diet, age, and sex of the animals can influence the pharmacokinetics of this compound, leading to higher than expected exposure. Consider performing pharmacokinetic analysis in a satellite group of animals. |
| Off-target Effects | While this compound is a selective PLK4 inhibitor, it does have some off-target activity against other kinases.[1] At higher concentrations, these off-target effects could contribute to toxicity. |
Quantitative Data Summary
Disclaimer: The following tables contain illustrative data based on the expected dose-dependent effects of this compound and typical results for kinase inhibitors with myelosuppressive properties. Specific quantitative data from preclinical toxicology studies of this compound are not publicly available.
Table 1: Illustrative In Vitro Hematotoxicity of this compound on Human Hematopoietic Progenitors (CFU Assay)
| Cell Type | Endpoint | This compound IC50 (nM) |
| CFU-GM (Granulocyte-Macrophage) | Inhibition of colony formation | 15 |
| BFU-E (Burst-Forming Unit - Erythroid) | Inhibition of colony formation | 50 |
| CFU-GEMM (Granulocyte, Erythroid, Macrophage, Megakaryocyte) | Inhibition of colony formation | 10 |
Table 2: Illustrative In Vivo Neutropenia Data for this compound in a Mouse Model (14-day daily oral dosing)
| Dose Group (mg/kg/day) | Mean Absolute Neutrophil Count (ANC) at Day 14 (x 109/L) | % Decrease from Vehicle |
| Vehicle | 4.5 | 0% |
| 10 | 3.2 | 29% |
| 30 | 1.8 | 60% |
| 60 | 0.9 | 80% |
Experimental Protocols
Key Experiment: Colony-Forming Unit (CFU) Assay for Hematotoxicity
Objective: To determine the in vitro effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.
Materials:
-
Human bone marrow or cord blood mononuclear cells (MNCs) or mouse bone marrow cells.
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Methylcellulose-based semi-solid medium (e.g., MethoCult™) containing appropriate cytokines (e.g., G-CSF, GM-CSF, IL-3, EPO, SCF) for the desired colony types.
-
This compound stock solution (e.g., in DMSO)
-
35 mm culture dishes
-
Incubator (37°C, 5% CO2, >95% humidity)
-
Inverted microscope
Procedure:
-
Cell Preparation:
-
Isolate mononuclear cells from the source tissue (e.g., human cord blood, mouse bone marrow) using density gradient centrifugation (e.g., Ficoll-Paque™).
-
Wash the cells with IMDM containing 2% FBS.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in IMDM or the appropriate vehicle at 10x the final desired concentrations.
-
-
Plating:
-
Thaw the methylcellulose medium overnight at 4°C.
-
Add the appropriate volume of the cell suspension to the methylcellulose medium to achieve the desired plating density (e.g., 1 x 104 to 5 x 104 cells/mL).
-
Add the 10x this compound dilutions to the cell-methylcellulose mixture (1 part drug solution to 9 parts cell mixture). Also, prepare a vehicle control.
-
Vortex the tubes gently to ensure thorough mixing.
-
Let the tubes stand for 5-10 minutes to allow bubbles to rise.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into each 35 mm culture dish.
-
Gently rotate the dishes to spread the medium evenly.
-
-
Incubation:
-
Place the culture dishes in a larger petri dish or a specialized humidified chamber along with an open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Incubation times vary depending on the species and colony type (e.g., 10-14 days for human cells, 7-12 days for mouse cells).
-
-
Colony Scoring:
-
Using an inverted microscope, count the number of colonies in each dish.
-
Identify and score different colony types (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology.
-
Calculate the IC50 value for each colony type by plotting the percentage of colony inhibition against the log of the this compound concentration.
-
Visualizations
Caption: Mechanism of action of this compound leading to cell death.
Caption: Experimental workflow for the Colony-Forming Unit (CFU) assay.
References
- 1. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 3. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treadwell Therapeutics Announces A Presentation at the 2022 ASH Annual Meeting Featuring a Clinical Trial Update on CFI-400945, an oral PLK4 inhibitor [prnewswire.com]
- 5. onclive.com [onclive.com]
- 6. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ocifisertib and Neutropenia in Laboratory Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding neutropenia as a side effect of Ocifisertib (CFI-400945) in laboratory models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly CFI-400945) is a first-in-class, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[1][2] By inhibiting PLK4, this compound disrupts mitosis, leading to mitotic defects and ultimately cell death in cancer cells.[1]
Q2: Is neutropenia an expected side effect of this compound?
A2: Yes, neutropenia is a known and dose-dependent side effect of this compound.[1][3] This is considered an on-target effect due to the role of PLK4 in the proliferation of hematopoietic progenitor cells. Preclinical toxicology studies in rodents and dogs have indicated that hematopoietic effects, such as myeloid suppression and bone marrow hypocellularity, are primary toxicities of this compound. Clinical trials have also reported neutropenia and febrile neutropenia as treatment-related adverse events.[4][5]
Q3: What laboratory models can be used to study this compound-induced neutropenia?
A3: Both in vitro and in vivo models are suitable for studying this compound-induced neutropenia.
-
In vitro : The most common assay is the Colony-Forming Unit (CFU) assay using hematopoietic stem and progenitor cells (HSPCs) from human or animal bone marrow or cord blood. This assay assesses the impact of the compound on the proliferation and differentiation of myeloid progenitors.
-
In vivo : Standard rodent (mice, rats) and non-rodent (dogs) toxicology models can be used. In these models, animals are treated with this compound, and peripheral blood counts (specifically Absolute Neutrophil Count - ANC) and bone marrow cellularity are monitored over time.
Q4: What are the typical starting concentrations for in vitro assays with this compound?
A4: Based on its potent inhibition of PLK4 (IC50 = 2.8 nM), initial in vitro experiments in cell lines have used concentrations in the low nanomolar range.[1][6] For hematopoietic progenitor assays, it is advisable to perform a dose-response study starting from sub-nanomolar concentrations up to the micromolar range to determine the IC50 for inhibition of colony formation.
Q5: How can neutropenia be mitigated in our animal models during efficacy studies?
A5: If severe neutropenia is a confounding factor in your in vivo efficacy studies, you may consider co-administration of Granulocyte-Colony Stimulating Factor (G-CSF). G-CSF is a standard supportive care agent used in the clinic to manage chemotherapy-induced neutropenia. The timing and dose of G-CSF administration should be carefully optimized for your specific animal model and experimental design.
Troubleshooting Guides
Problem 1: High variability in Colony-Forming Unit (CFU) assays.
| Possible Cause | Troubleshooting Suggestion |
| Cell Quality and Viability | Ensure that the hematopoietic stem and progenitor cells (HSPCs) are of high viability (>90%) before plating. Use a consistent source of cells (e.g., specific strain and age of mice, qualified human cord blood units). |
| Inconsistent Plating Density | Carefully count the cells and ensure a consistent number of cells are plated in each dish. It is recommended to plate at least two different cell densities to ensure an optimal number of colonies for counting. |
| Improper Mixing of this compound | Due to the semi-solid nature of the methylcellulose medium, ensure thorough but gentle mixing of this compound into the medium to achieve a homogenous concentration. Vortexing followed by a short incubation to allow bubbles to settle is recommended. |
| Drying of Culture Plates | Maintain high humidity during incubation by placing the culture dishes in a larger secondary container with a source of sterile water. Ensure the incubator has a humidified atmosphere. |
| Subjectivity in Colony Counting | Establish clear, standardized criteria for identifying and counting different types of colonies (e.g., CFU-GM, BFU-E). If possible, have two independent researchers count the colonies, or use an automated colony counter for consistency. |
Problem 2: Unexpectedly severe neutropenia in in vivo models at previously reported "safe" doses.
| Possible Cause | Troubleshooting Suggestion |
| Strain or Species Differences | The sensitivity to drug-induced myelosuppression can vary between different strains and species of animals. It is crucial to establish the maximum tolerated dose (MTD) and the dose-response for neutropenia in the specific animal model you are using. |
| Vehicle Effects | The vehicle used to formulate this compound for oral administration could have unexpected toxicities. Always include a vehicle-only control group in your studies. |
| Animal Health Status | Underlying subclinical infections or other health issues in the animals can exacerbate the myelosuppressive effects of this compound. Ensure that all animals are healthy and sourced from a reputable vendor. |
| Pharmacokinetic Differences | Factors such as diet, age, and sex of the animals can influence the pharmacokinetics of this compound, leading to higher than expected exposure. Consider performing pharmacokinetic analysis in a satellite group of animals. |
| Off-target Effects | While this compound is a selective PLK4 inhibitor, it does have some off-target activity against other kinases.[1] At higher concentrations, these off-target effects could contribute to toxicity. |
Quantitative Data Summary
Disclaimer: The following tables contain illustrative data based on the expected dose-dependent effects of this compound and typical results for kinase inhibitors with myelosuppressive properties. Specific quantitative data from preclinical toxicology studies of this compound are not publicly available.
Table 1: Illustrative In Vitro Hematotoxicity of this compound on Human Hematopoietic Progenitors (CFU Assay)
| Cell Type | Endpoint | This compound IC50 (nM) |
| CFU-GM (Granulocyte-Macrophage) | Inhibition of colony formation | 15 |
| BFU-E (Burst-Forming Unit - Erythroid) | Inhibition of colony formation | 50 |
| CFU-GEMM (Granulocyte, Erythroid, Macrophage, Megakaryocyte) | Inhibition of colony formation | 10 |
Table 2: Illustrative In Vivo Neutropenia Data for this compound in a Mouse Model (14-day daily oral dosing)
| Dose Group (mg/kg/day) | Mean Absolute Neutrophil Count (ANC) at Day 14 (x 109/L) | % Decrease from Vehicle |
| Vehicle | 4.5 | 0% |
| 10 | 3.2 | 29% |
| 30 | 1.8 | 60% |
| 60 | 0.9 | 80% |
Experimental Protocols
Key Experiment: Colony-Forming Unit (CFU) Assay for Hematotoxicity
Objective: To determine the in vitro effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.
Materials:
-
Human bone marrow or cord blood mononuclear cells (MNCs) or mouse bone marrow cells.
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Methylcellulose-based semi-solid medium (e.g., MethoCult™) containing appropriate cytokines (e.g., G-CSF, GM-CSF, IL-3, EPO, SCF) for the desired colony types.
-
This compound stock solution (e.g., in DMSO)
-
35 mm culture dishes
-
Incubator (37°C, 5% CO2, >95% humidity)
-
Inverted microscope
Procedure:
-
Cell Preparation:
-
Isolate mononuclear cells from the source tissue (e.g., human cord blood, mouse bone marrow) using density gradient centrifugation (e.g., Ficoll-Paque™).
-
Wash the cells with IMDM containing 2% FBS.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in IMDM or the appropriate vehicle at 10x the final desired concentrations.
-
-
Plating:
-
Thaw the methylcellulose medium overnight at 4°C.
-
Add the appropriate volume of the cell suspension to the methylcellulose medium to achieve the desired plating density (e.g., 1 x 104 to 5 x 104 cells/mL).
-
Add the 10x this compound dilutions to the cell-methylcellulose mixture (1 part drug solution to 9 parts cell mixture). Also, prepare a vehicle control.
-
Vortex the tubes gently to ensure thorough mixing.
-
Let the tubes stand for 5-10 minutes to allow bubbles to rise.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into each 35 mm culture dish.
-
Gently rotate the dishes to spread the medium evenly.
-
-
Incubation:
-
Place the culture dishes in a larger petri dish or a specialized humidified chamber along with an open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Incubation times vary depending on the species and colony type (e.g., 10-14 days for human cells, 7-12 days for mouse cells).
-
-
Colony Scoring:
-
Using an inverted microscope, count the number of colonies in each dish.
-
Identify and score different colony types (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology.
-
Calculate the IC50 value for each colony type by plotting the percentage of colony inhibition against the log of the this compound concentration.
-
Visualizations
Caption: Mechanism of action of this compound leading to cell death.
Caption: Experimental workflow for the Colony-Forming Unit (CFU) assay.
References
- 1. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 3. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treadwell Therapeutics Announces A Presentation at the 2022 ASH Annual Meeting Featuring a Clinical Trial Update on CFI-400945, an oral PLK4 inhibitor [prnewswire.com]
- 5. onclive.com [onclive.com]
- 6. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Ocifisertib Solutions for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing and maintaining stable Ocifisertib solutions for long-term in vitro and in vivo experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting technical data to ensure the consistent performance of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound. It offers excellent solubility for this compound and is compatible with most cell culture and in vivo experimental setups when diluted to a final concentration that is non-toxic to the cells (typically <0.5%).[1]
Q2: What is the maximum solubility of this compound in common solvents?
A2: The solubility of this compound can vary slightly between its free base and salt forms. The following table summarizes the approximate maximum solubility in common laboratory solvents. It is always recommended to consult the manufacturer's product data sheet for the specific lot you are using.
Data Presentation: Solubility of this compound
| Solvent | This compound (Free Base) | This compound Fumarate | Notes |
| DMSO | ~100 mg/mL (~187 mM) | ~10 mM in 1 mL | Heating to 50°C may be required to achieve maximum solubility. |
| Ethanol | ~100 mg/mL (~187 mM) | Not specified | Sonication is recommended to aid dissolution. |
| Water | Insoluble | Sparingly soluble | |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ~4 mg/mL (~7.48 mM) | ≥ 2.5 mg/mL (≥ 3.84 mM) | A common vehicle for in vivo studies. Sonication is recommended. |
Q3: How should I store this compound powder and stock solutions to ensure long-term stability?
A3: Proper storage is critical to prevent degradation of this compound. For the solid powder, storage at -20°C for up to 3 years is generally recommended. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Always refer to the supplier's instructions for specific storage recommendations.
Q4: I observed precipitation when diluting my this compound DMSO stock solution in aqueous media. What should I do?
A4: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds like this compound. To prevent this, it is recommended to perform serial dilutions of the DMSO stock solution in DMSO first, before adding the final, less concentrated DMSO solution to your aqueous medium. This gradual decrease in DMSO concentration helps to keep the compound in solution. If precipitation still occurs, gentle warming to 37°C and brief sonication may help to redissolve the compound.[3]
Q5: Can I sterilize my this compound solution by autoclaving?
A5: No, you should not autoclave solutions containing this compound. High temperatures can lead to the chemical degradation of the compound. For sterile applications, it is recommended to prepare the stock solution using sterile-filtered DMSO and then perform subsequent dilutions under sterile conditions in a laminar flow hood. Alternatively, the final diluted solution can be sterilized by filtration through a 0.22 µm syringe filter that is compatible with the solvent used.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound solutions in long-term experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of Inhibitory Activity Over Time | Chemical Degradation: this compound may be susceptible to hydrolysis, oxidation, or photolysis, especially in aqueous solutions at physiological temperatures.[4] | 1. Prepare fresh dilutions: For long-term experiments, it is best to add freshly diluted this compound to the culture medium at each medium change. 2. Protect from light: Store stock solutions and experimental setups protected from light, as photolysis can be a degradation pathway for many small molecules. 3. Minimize oxygen exposure: Use degassed buffers and minimize headspace in storage vials to reduce the risk of oxidation. 4. Perform a stability check: Use the HPLC-based stability assessment protocol below to determine the degradation rate of this compound under your specific experimental conditions. |
| Inconsistent Experimental Results | Inaccurate Concentration: This could be due to precipitation, adsorption to plasticware, or degradation. | 1. Verify solubility: Ensure you are working within the solubility limits of this compound in your final experimental medium. 2. Use low-adhesion plasticware: For preparing and storing dilute solutions, consider using low-protein-binding tubes and plates. 3. Check for precipitation: Before each use, visually inspect the solution for any precipitates. If observed, follow the steps in FAQ Q4. 4. Re-quantify stock solution: If you suspect degradation of your stock solution, its concentration can be re-verified using a spectrophotometer if a molar extinction coefficient is known, or by analytical methods like HPLC. |
| Precipitation in Cell Culture Medium | Poor Aqueous Solubility: The final concentration of this compound may exceed its solubility limit in the culture medium, which is a complex aqueous environment. | 1. Optimize dilution strategy: Follow the serial dilution recommendation in FAQ Q4. 2. Increase serum concentration (if applicable): For some compounds, the presence of serum proteins can help to maintain solubility. However, be aware that this can also affect the free concentration of the inhibitor. 3. Use a formulation vehicle: For in vivo studies, consider using a solubilizing vehicle such as the one described in the solubility table. For in vitro studies, a lower percentage of co-solvents like PEG300 could be tested for cell compatibility. |
| Unexpected Cellular Toxicity | Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high for the cells. | 1. Calculate final solvent concentration: Ensure the final concentration of DMSO or other organic solvents is at a level tolerated by your specific cell line (typically below 0.5%).[1] 2. Include a vehicle control: Always include a control group that is treated with the same final concentration of the solvent used to dissolve this compound. This will help to distinguish between compound-specific effects and solvent-induced toxicity. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber-colored microcentrifuge tubes
-
Calibrated analytical balance
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight of this compound free base: 534.65 g/mol ), weigh out 5.35 mg.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, warm the solution to 37-50°C and sonicate briefly to aid dissolution.
-
Once dissolved, aliquot the stock solution into single-use amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
Protocol for Assessing the Long-Term Stability of this compound Solution using HPLC
This protocol provides a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The specific parameters may need to be optimized for your available equipment and columns.
-
Objective: To quantify the remaining concentration of this compound in a solution over time under specific storage conditions (e.g., 37°C in cell culture medium).
-
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
This compound reference standard
-
The this compound solution to be tested for stability
-
Appropriate solvents for sample dilution (e.g., acetonitrile)
-
-
Procedure:
-
Method Development (Initial Setup):
-
Develop a gradient elution method to separate this compound from potential degradants. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 20 minutes, with a flow rate of 1 mL/min.
-
Determine the optimal detection wavelength for this compound by scanning with a photodiode array (PDA) detector or based on its known UV absorbance spectrum.
-
-
Forced Degradation Study (to demonstrate the method is stability-indicating):
-
Expose this compound solutions to stress conditions such as acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), heat (70°C), and light (UV lamp) for a defined period (e.g., 24 hours).[4]
-
Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent this compound peak. This confirms the specificity of the method.
-
-
Long-Term Stability Assessment:
-
Prepare the this compound solution in the desired matrix (e.g., cell culture medium) at the intended experimental concentration.
-
Store the solution under the conditions you want to test (e.g., in an incubator at 37°C, 5% CO₂).
-
At specified time points (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot of the solution.
-
Immediately dilute the aliquot with a suitable solvent (e.g., acetonitrile) to stop further degradation and to bring the concentration within the linear range of the calibration curve.
-
Analyze the samples by HPLC.
-
-
Quantification:
-
Prepare a calibration curve using freshly prepared solutions of the this compound reference standard at known concentrations.
-
Calculate the concentration of this compound remaining in your stability samples at each time point by comparing their peak areas to the calibration curve.
-
Plot the percentage of this compound remaining versus time to determine its stability under the tested conditions.
-
-
Mandatory Visualizations
Caption: Workflow for preparing stable this compound solutions.
Caption: Simplified PLK4 signaling pathway and the effect of this compound.
References
Technical Support Center: Stabilizing Ocifisertib Solutions for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing and maintaining stable Ocifisertib solutions for long-term in vitro and in vivo experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting technical data to ensure the consistent performance of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound. It offers excellent solubility for this compound and is compatible with most cell culture and in vivo experimental setups when diluted to a final concentration that is non-toxic to the cells (typically <0.5%).[1]
Q2: What is the maximum solubility of this compound in common solvents?
A2: The solubility of this compound can vary slightly between its free base and salt forms. The following table summarizes the approximate maximum solubility in common laboratory solvents. It is always recommended to consult the manufacturer's product data sheet for the specific lot you are using.
Data Presentation: Solubility of this compound
| Solvent | This compound (Free Base) | This compound Fumarate | Notes |
| DMSO | ~100 mg/mL (~187 mM) | ~10 mM in 1 mL | Heating to 50°C may be required to achieve maximum solubility. |
| Ethanol | ~100 mg/mL (~187 mM) | Not specified | Sonication is recommended to aid dissolution. |
| Water | Insoluble | Sparingly soluble | |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ~4 mg/mL (~7.48 mM) | ≥ 2.5 mg/mL (≥ 3.84 mM) | A common vehicle for in vivo studies. Sonication is recommended. |
Q3: How should I store this compound powder and stock solutions to ensure long-term stability?
A3: Proper storage is critical to prevent degradation of this compound. For the solid powder, storage at -20°C for up to 3 years is generally recommended. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Always refer to the supplier's instructions for specific storage recommendations.
Q4: I observed precipitation when diluting my this compound DMSO stock solution in aqueous media. What should I do?
A4: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds like this compound. To prevent this, it is recommended to perform serial dilutions of the DMSO stock solution in DMSO first, before adding the final, less concentrated DMSO solution to your aqueous medium. This gradual decrease in DMSO concentration helps to keep the compound in solution. If precipitation still occurs, gentle warming to 37°C and brief sonication may help to redissolve the compound.[3]
Q5: Can I sterilize my this compound solution by autoclaving?
A5: No, you should not autoclave solutions containing this compound. High temperatures can lead to the chemical degradation of the compound. For sterile applications, it is recommended to prepare the stock solution using sterile-filtered DMSO and then perform subsequent dilutions under sterile conditions in a laminar flow hood. Alternatively, the final diluted solution can be sterilized by filtration through a 0.22 µm syringe filter that is compatible with the solvent used.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound solutions in long-term experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of Inhibitory Activity Over Time | Chemical Degradation: this compound may be susceptible to hydrolysis, oxidation, or photolysis, especially in aqueous solutions at physiological temperatures.[4] | 1. Prepare fresh dilutions: For long-term experiments, it is best to add freshly diluted this compound to the culture medium at each medium change. 2. Protect from light: Store stock solutions and experimental setups protected from light, as photolysis can be a degradation pathway for many small molecules. 3. Minimize oxygen exposure: Use degassed buffers and minimize headspace in storage vials to reduce the risk of oxidation. 4. Perform a stability check: Use the HPLC-based stability assessment protocol below to determine the degradation rate of this compound under your specific experimental conditions. |
| Inconsistent Experimental Results | Inaccurate Concentration: This could be due to precipitation, adsorption to plasticware, or degradation. | 1. Verify solubility: Ensure you are working within the solubility limits of this compound in your final experimental medium. 2. Use low-adhesion plasticware: For preparing and storing dilute solutions, consider using low-protein-binding tubes and plates. 3. Check for precipitation: Before each use, visually inspect the solution for any precipitates. If observed, follow the steps in FAQ Q4. 4. Re-quantify stock solution: If you suspect degradation of your stock solution, its concentration can be re-verified using a spectrophotometer if a molar extinction coefficient is known, or by analytical methods like HPLC. |
| Precipitation in Cell Culture Medium | Poor Aqueous Solubility: The final concentration of this compound may exceed its solubility limit in the culture medium, which is a complex aqueous environment. | 1. Optimize dilution strategy: Follow the serial dilution recommendation in FAQ Q4. 2. Increase serum concentration (if applicable): For some compounds, the presence of serum proteins can help to maintain solubility. However, be aware that this can also affect the free concentration of the inhibitor. 3. Use a formulation vehicle: For in vivo studies, consider using a solubilizing vehicle such as the one described in the solubility table. For in vitro studies, a lower percentage of co-solvents like PEG300 could be tested for cell compatibility. |
| Unexpected Cellular Toxicity | Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high for the cells. | 1. Calculate final solvent concentration: Ensure the final concentration of DMSO or other organic solvents is at a level tolerated by your specific cell line (typically below 0.5%).[1] 2. Include a vehicle control: Always include a control group that is treated with the same final concentration of the solvent used to dissolve this compound. This will help to distinguish between compound-specific effects and solvent-induced toxicity. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber-colored microcentrifuge tubes
-
Calibrated analytical balance
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight of this compound free base: 534.65 g/mol ), weigh out 5.35 mg.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, warm the solution to 37-50°C and sonicate briefly to aid dissolution.
-
Once dissolved, aliquot the stock solution into single-use amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
Protocol for Assessing the Long-Term Stability of this compound Solution using HPLC
This protocol provides a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The specific parameters may need to be optimized for your available equipment and columns.
-
Objective: To quantify the remaining concentration of this compound in a solution over time under specific storage conditions (e.g., 37°C in cell culture medium).
-
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
This compound reference standard
-
The this compound solution to be tested for stability
-
Appropriate solvents for sample dilution (e.g., acetonitrile)
-
-
Procedure:
-
Method Development (Initial Setup):
-
Develop a gradient elution method to separate this compound from potential degradants. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 20 minutes, with a flow rate of 1 mL/min.
-
Determine the optimal detection wavelength for this compound by scanning with a photodiode array (PDA) detector or based on its known UV absorbance spectrum.
-
-
Forced Degradation Study (to demonstrate the method is stability-indicating):
-
Expose this compound solutions to stress conditions such as acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), heat (70°C), and light (UV lamp) for a defined period (e.g., 24 hours).[4]
-
Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent this compound peak. This confirms the specificity of the method.
-
-
Long-Term Stability Assessment:
-
Prepare the this compound solution in the desired matrix (e.g., cell culture medium) at the intended experimental concentration.
-
Store the solution under the conditions you want to test (e.g., in an incubator at 37°C, 5% CO₂).
-
At specified time points (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot of the solution.
-
Immediately dilute the aliquot with a suitable solvent (e.g., acetonitrile) to stop further degradation and to bring the concentration within the linear range of the calibration curve.
-
Analyze the samples by HPLC.
-
-
Quantification:
-
Prepare a calibration curve using freshly prepared solutions of the this compound reference standard at known concentrations.
-
Calculate the concentration of this compound remaining in your stability samples at each time point by comparing their peak areas to the calibration curve.
-
Plot the percentage of this compound remaining versus time to determine its stability under the tested conditions.
-
-
Mandatory Visualizations
Caption: Workflow for preparing stable this compound solutions.
Caption: Simplified PLK4 signaling pathway and the effect of this compound.
References
Technical Support Center: Interpreting Unexpected Phenotypes After Ocifisertib Exposure
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected cellular phenotypes observed during experiments with Ocifisertib (CFI-400945), a first-in-class inhibitor of Polo-like kinase 4 (PLK4).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally administered small molecule that selectively inhibits Polo-like kinase 4 (PLK4).[1] PLK4 is a master regulator of centriole duplication.[1] By inhibiting PLK4, this compound disrupts normal centriole formation, leading to mitotic defects and subsequent cell death in cancer cells.[2]
Q2: We are observing a high degree of polyploidy and multinucleation in our cell line treated with this compound, which we did not expect from a PLK4 inhibitor. Is this a known effect?
A2: Yes, this is a known, albeit "unexpected" phenotype if one considers this compound to be exclusively a PLK4 inhibitor. In addition to its potent activity against PLK4, this compound also exhibits off-target inhibition of Aurora B kinase.[3] Inhibition of Aurora B kinase is well-characterized to cause a failure of cytokinesis (the final step of cell division), which results in polyploidy (cells with more than the normal number of chromosome sets) and the formation of multinucleated cells.[3]
Q3: At low concentrations of this compound, we are seeing an increase in the number of centrioles (centrosome amplification), while at higher concentrations, we observe a loss of centrioles. Why is there a dose-dependent opposing effect?
A3: This paradoxical effect is consistent with the known autoregulation of PLK4. PLK4 promotes its own degradation through autophosphorylation.[3] At low concentrations, this compound may not fully inhibit all PLK4 molecules. This partial inhibition can interfere with the autophosphorylation-mediated degradation of PLK4, leading to an accumulation of the kinase and subsequent centrosome amplification.[3] At higher, more inhibitory concentrations, the catalytic activity of PLK4 is more completely suppressed, leading to a failure of centriole duplication and a net loss of centrioles.[2]
Q4: Our cells treated with this compound appear to have arrested in the cell cycle and have taken on a flattened, enlarged morphology characteristic of senescence. Is this an expected outcome?
A4: Yes, the induction of a senescence-like phenotype has been observed with PLK4 inhibition.[4][5] The mitotic errors and genomic instability caused by this compound can trigger a p53-dependent cell cycle arrest.[4] This can lead to a state of cellular senescence, characterized by a cessation of proliferation and distinct morphological changes.
Q5: We have been culturing our cells with this compound for an extended period, and they are now showing reduced sensitivity to the compound. What are the potential mechanisms of acquired resistance?
A5: While specific resistance mutations for this compound are still under investigation, mechanisms of resistance to kinase inhibitors, in general, can be broadly categorized into:
-
On-target mutations: Alterations in the PLK4 gene that prevent this compound from binding to its target. For other kinase inhibitors, these often occur in the ATP-binding pocket.
-
Bypass pathway activation: Upregulation of parallel signaling pathways that compensate for the inhibition of PLK4. For example, activation of other kinases that can promote cell cycle progression or survival.
-
Drug efflux: Increased expression of multidrug resistance transporters that actively pump this compound out of the cell.
-
Alterations in downstream effectors: Changes in proteins that are downstream of PLK4 in the signaling pathway, rendering the cells less dependent on PLK4 activity.
Given this compound's off-target activity on Aurora B, it is also conceivable that resistance mechanisms could arise in the Aurora B pathway.
Troubleshooting Guides
Issue 1: Unexpected Polyploidy and Multinucleation
Possible Cause: Off-target inhibition of Aurora B kinase by this compound, leading to cytokinesis failure.
Troubleshooting Steps:
-
Confirm the Phenotype:
-
Flow Cytometry for DNA Content: Use propidium (B1200493) iodide (PI) staining to analyze the DNA content of your cell population. An increase in the proportion of cells with >4N DNA content is indicative of polyploidy.
-
Microscopy: Stain cells with a nuclear dye (e.g., DAPI) and a microtubule marker (e.g., α-tubulin) to visualize multinucleated cells and abnormal mitotic spindles.
-
-
Assess Aurora B Activity:
-
Western Blot: Probe for the phosphorylation of known Aurora B substrates, such as Histone H3 at Serine 10 (pHH3). A decrease in pHH3 levels in the presence of this compound would be consistent with Aurora B inhibition.
-
-
Compare with a More Selective PLK4 Inhibitor:
-
If available, treat cells with a highly selective PLK4 inhibitor that has minimal activity against Aurora B (e.g., centrinone). The absence of a polyploidy phenotype with a more selective inhibitor would support the hypothesis that this effect of this compound is due to its off-target activity.
-
Issue 2: Inconsistent Centrosome Numbers (Amplification vs. Loss)
Possible Cause: Dose-dependent effects of this compound on PLK4 activity.
Troubleshooting Steps:
-
Perform a Detailed Dose-Response Curve:
-
Treat your cells with a wider range of this compound concentrations, from low nanomolar to micromolar.
-
Quantify centriole numbers at each concentration using immunofluorescence staining for a centriolar marker like gamma-tubulin or centrin.
-
-
Analyze PLK4 Expression Levels:
-
Western Blot: Assess total PLK4 protein levels across the different this compound concentrations. An increase in PLK4 levels at lower concentrations would be consistent with the inhibition of its autophosphorylation-mediated degradation.
-
Issue 3: Appearance of a Senescent Phenotype
Possible Cause: Induction of a p53-dependent cell cycle arrest in response to mitotic errors.
Troubleshooting Steps:
-
Confirm Senescence:
-
SA-β-Gal Staining: Perform a senescence-associated β-galactosidase staining assay. Senescent cells will stain blue.
-
Western Blot: Check for the upregulation of cell cycle inhibitors like p21 and the activation of p53.
-
-
Investigate p53 Dependence:
-
If your cell line has a functional p53 pathway, consider using a p53 inhibitor or siRNA to see if this prevents the induction of senescence by this compound.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound (CFI-400945)
| Kinase Target | IC50 (nM) |
| PLK4 | 2.8 |
| TRKA | 6 |
| TRKB | 9 |
| TIE2/TEK | 22 |
| AURKB/INCENP | 98 |
| AURKA | 140 |
Data compiled from publicly available sources.
Mandatory Visualizations
Caption: Simplified PLK4 signaling pathway for centriole duplication and the inhibitory action of this compound.
Caption: General experimental workflow for investigating unexpected phenotypes following this compound exposure.
Experimental Protocols
Protocol 1: Immunofluorescence for Centriole Quantification (γ-Tubulin Staining)
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727)
-
Permeabilization buffer: 0.2% Triton X-100 in PBS (if using PFA fixation)
-
Blocking buffer: 5% bovine serum albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-γ-tubulin
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear stain: DAPI
-
Antifade mounting medium
Procedure:
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and treat with this compound or vehicle control for the desired time.
-
Fixation:
-
PFA Fixation: Wash cells once with PBS. Fix with 4% PFA for 15 minutes at room temperature. Wash three times with PBS.
-
Methanol Fixation: Wash cells once with PBS. Fix with ice-cold methanol for 10 minutes at -20°C. Proceed to blocking.
-
-
Permeabilization (for PFA-fixed cells): Incubate cells with permeabilization buffer for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Incubate cells with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-γ-tubulin antibody in blocking buffer according to the manufacturer's recommendations. Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash coverslips three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining: Incubate coverslips with DAPI solution for 5 minutes at room temperature.
-
Mounting: Wash coverslips once with PBS. Mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. γ-tubulin will appear as distinct puncta representing the centrosomes. Count the number of puncta per cell to determine the centriole number.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
Materials:
-
Cells cultured in multi-well plates
-
PBS
-
Fixative solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2
Procedure:
-
Cell Culture: Treat cells with this compound or vehicle control in a multi-well plate.
-
Fixation: Wash cells twice with PBS. Fix with the fixative solution for 5 minutes at room temperature.[4]
-
Washing: Wash cells three times with PBS.
-
Staining: Add the staining solution to each well, ensuring the cells are completely covered.
-
Incubation: Incubate the plate at 37°C (without CO2) for 12-16 hours, or until a blue color develops in senescent cells.[4] Do not let the cells dry out.
-
Imaging: Acquire images using a brightfield microscope. Senescent cells will appear blue. Quantify the percentage of blue-stained cells.
Protocol 3: Flow Cytometry for Ploidy Analysis
Materials:
-
Cell suspension
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells by trypsinization, including any floating cells. Centrifuge to pellet the cells.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%.
-
Incubation: Incubate the cells in ethanol for at least 1 hour at 4°C (can be stored at -20°C for longer periods).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content. Gate on single cells to exclude doublets. Analyze the DNA content histogram to determine the percentage of cells in G1 (2N), S, and G2/M (4N) phases, as well as any polyploid (>4N) populations.
Protocol 4: Generating this compound-Resistant Cell Lines
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks and plates
Procedure:
-
Determine the IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in their standard medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Monitor and Subculture: Initially, a significant portion of the cells may die. Monitor the culture for the emergence of surviving, proliferating cells. Once the cells reach 70-80% confluency and have a stable proliferation rate, subculture them.
-
Stepwise Dose Escalation: Gradually increase the concentration of this compound in the culture medium (e.g., by a factor of 1.5-2). Allow the cells to adapt and recover at each new concentration before the next increase.
-
Characterization of Resistant Cells: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the original IC50), they can be considered a resistant cell line. Characterize the resistant phenotype by re-determining the IC50 and comparing it to the parental line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at various stages of the selection process.
References
- 1. Molecular basis of drug resistance in aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Candidate mechanisms of acquired resistance to first-line osimertinib in EGFR-mutated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Determinants of Aurora kinase B inhibitor sensitivity in small cell lung cancer - Duan - Translational Lung Cancer Research [tlcr.amegroups.org]
Technical Support Center: Interpreting Unexpected Phenotypes After Ocifisertib Exposure
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected cellular phenotypes observed during experiments with Ocifisertib (CFI-400945), a first-in-class inhibitor of Polo-like kinase 4 (PLK4).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally administered small molecule that selectively inhibits Polo-like kinase 4 (PLK4).[1] PLK4 is a master regulator of centriole duplication.[1] By inhibiting PLK4, this compound disrupts normal centriole formation, leading to mitotic defects and subsequent cell death in cancer cells.[2]
Q2: We are observing a high degree of polyploidy and multinucleation in our cell line treated with this compound, which we did not expect from a PLK4 inhibitor. Is this a known effect?
A2: Yes, this is a known, albeit "unexpected" phenotype if one considers this compound to be exclusively a PLK4 inhibitor. In addition to its potent activity against PLK4, this compound also exhibits off-target inhibition of Aurora B kinase.[3] Inhibition of Aurora B kinase is well-characterized to cause a failure of cytokinesis (the final step of cell division), which results in polyploidy (cells with more than the normal number of chromosome sets) and the formation of multinucleated cells.[3]
Q3: At low concentrations of this compound, we are seeing an increase in the number of centrioles (centrosome amplification), while at higher concentrations, we observe a loss of centrioles. Why is there a dose-dependent opposing effect?
A3: This paradoxical effect is consistent with the known autoregulation of PLK4. PLK4 promotes its own degradation through autophosphorylation.[3] At low concentrations, this compound may not fully inhibit all PLK4 molecules. This partial inhibition can interfere with the autophosphorylation-mediated degradation of PLK4, leading to an accumulation of the kinase and subsequent centrosome amplification.[3] At higher, more inhibitory concentrations, the catalytic activity of PLK4 is more completely suppressed, leading to a failure of centriole duplication and a net loss of centrioles.[2]
Q4: Our cells treated with this compound appear to have arrested in the cell cycle and have taken on a flattened, enlarged morphology characteristic of senescence. Is this an expected outcome?
A4: Yes, the induction of a senescence-like phenotype has been observed with PLK4 inhibition.[4][5] The mitotic errors and genomic instability caused by this compound can trigger a p53-dependent cell cycle arrest.[4] This can lead to a state of cellular senescence, characterized by a cessation of proliferation and distinct morphological changes.
Q5: We have been culturing our cells with this compound for an extended period, and they are now showing reduced sensitivity to the compound. What are the potential mechanisms of acquired resistance?
A5: While specific resistance mutations for this compound are still under investigation, mechanisms of resistance to kinase inhibitors, in general, can be broadly categorized into:
-
On-target mutations: Alterations in the PLK4 gene that prevent this compound from binding to its target. For other kinase inhibitors, these often occur in the ATP-binding pocket.
-
Bypass pathway activation: Upregulation of parallel signaling pathways that compensate for the inhibition of PLK4. For example, activation of other kinases that can promote cell cycle progression or survival.
-
Drug efflux: Increased expression of multidrug resistance transporters that actively pump this compound out of the cell.
-
Alterations in downstream effectors: Changes in proteins that are downstream of PLK4 in the signaling pathway, rendering the cells less dependent on PLK4 activity.
Given this compound's off-target activity on Aurora B, it is also conceivable that resistance mechanisms could arise in the Aurora B pathway.
Troubleshooting Guides
Issue 1: Unexpected Polyploidy and Multinucleation
Possible Cause: Off-target inhibition of Aurora B kinase by this compound, leading to cytokinesis failure.
Troubleshooting Steps:
-
Confirm the Phenotype:
-
Flow Cytometry for DNA Content: Use propidium iodide (PI) staining to analyze the DNA content of your cell population. An increase in the proportion of cells with >4N DNA content is indicative of polyploidy.
-
Microscopy: Stain cells with a nuclear dye (e.g., DAPI) and a microtubule marker (e.g., α-tubulin) to visualize multinucleated cells and abnormal mitotic spindles.
-
-
Assess Aurora B Activity:
-
Western Blot: Probe for the phosphorylation of known Aurora B substrates, such as Histone H3 at Serine 10 (pHH3). A decrease in pHH3 levels in the presence of this compound would be consistent with Aurora B inhibition.
-
-
Compare with a More Selective PLK4 Inhibitor:
-
If available, treat cells with a highly selective PLK4 inhibitor that has minimal activity against Aurora B (e.g., centrinone). The absence of a polyploidy phenotype with a more selective inhibitor would support the hypothesis that this effect of this compound is due to its off-target activity.
-
Issue 2: Inconsistent Centrosome Numbers (Amplification vs. Loss)
Possible Cause: Dose-dependent effects of this compound on PLK4 activity.
Troubleshooting Steps:
-
Perform a Detailed Dose-Response Curve:
-
Treat your cells with a wider range of this compound concentrations, from low nanomolar to micromolar.
-
Quantify centriole numbers at each concentration using immunofluorescence staining for a centriolar marker like gamma-tubulin or centrin.
-
-
Analyze PLK4 Expression Levels:
-
Western Blot: Assess total PLK4 protein levels across the different this compound concentrations. An increase in PLK4 levels at lower concentrations would be consistent with the inhibition of its autophosphorylation-mediated degradation.
-
Issue 3: Appearance of a Senescent Phenotype
Possible Cause: Induction of a p53-dependent cell cycle arrest in response to mitotic errors.
Troubleshooting Steps:
-
Confirm Senescence:
-
SA-β-Gal Staining: Perform a senescence-associated β-galactosidase staining assay. Senescent cells will stain blue.
-
Western Blot: Check for the upregulation of cell cycle inhibitors like p21 and the activation of p53.
-
-
Investigate p53 Dependence:
-
If your cell line has a functional p53 pathway, consider using a p53 inhibitor or siRNA to see if this prevents the induction of senescence by this compound.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound (CFI-400945)
| Kinase Target | IC50 (nM) |
| PLK4 | 2.8 |
| TRKA | 6 |
| TRKB | 9 |
| TIE2/TEK | 22 |
| AURKB/INCENP | 98 |
| AURKA | 140 |
Data compiled from publicly available sources.
Mandatory Visualizations
Caption: Simplified PLK4 signaling pathway for centriole duplication and the inhibitory action of this compound.
Caption: General experimental workflow for investigating unexpected phenotypes following this compound exposure.
Experimental Protocols
Protocol 1: Immunofluorescence for Centriole Quantification (γ-Tubulin Staining)
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
-
Permeabilization buffer: 0.2% Triton X-100 in PBS (if using PFA fixation)
-
Blocking buffer: 5% bovine serum albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-γ-tubulin
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear stain: DAPI
-
Antifade mounting medium
Procedure:
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and treat with this compound or vehicle control for the desired time.
-
Fixation:
-
PFA Fixation: Wash cells once with PBS. Fix with 4% PFA for 15 minutes at room temperature. Wash three times with PBS.
-
Methanol Fixation: Wash cells once with PBS. Fix with ice-cold methanol for 10 minutes at -20°C. Proceed to blocking.
-
-
Permeabilization (for PFA-fixed cells): Incubate cells with permeabilization buffer for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Incubate cells with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-γ-tubulin antibody in blocking buffer according to the manufacturer's recommendations. Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash coverslips three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining: Incubate coverslips with DAPI solution for 5 minutes at room temperature.
-
Mounting: Wash coverslips once with PBS. Mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. γ-tubulin will appear as distinct puncta representing the centrosomes. Count the number of puncta per cell to determine the centriole number.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
Materials:
-
Cells cultured in multi-well plates
-
PBS
-
Fixative solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2
Procedure:
-
Cell Culture: Treat cells with this compound or vehicle control in a multi-well plate.
-
Fixation: Wash cells twice with PBS. Fix with the fixative solution for 5 minutes at room temperature.[4]
-
Washing: Wash cells three times with PBS.
-
Staining: Add the staining solution to each well, ensuring the cells are completely covered.
-
Incubation: Incubate the plate at 37°C (without CO2) for 12-16 hours, or until a blue color develops in senescent cells.[4] Do not let the cells dry out.
-
Imaging: Acquire images using a brightfield microscope. Senescent cells will appear blue. Quantify the percentage of blue-stained cells.
Protocol 3: Flow Cytometry for Ploidy Analysis
Materials:
-
Cell suspension
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells by trypsinization, including any floating cells. Centrifuge to pellet the cells.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%.
-
Incubation: Incubate the cells in ethanol for at least 1 hour at 4°C (can be stored at -20°C for longer periods).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content. Gate on single cells to exclude doublets. Analyze the DNA content histogram to determine the percentage of cells in G1 (2N), S, and G2/M (4N) phases, as well as any polyploid (>4N) populations.
Protocol 4: Generating this compound-Resistant Cell Lines
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks and plates
Procedure:
-
Determine the IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in their standard medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Monitor and Subculture: Initially, a significant portion of the cells may die. Monitor the culture for the emergence of surviving, proliferating cells. Once the cells reach 70-80% confluency and have a stable proliferation rate, subculture them.
-
Stepwise Dose Escalation: Gradually increase the concentration of this compound in the culture medium (e.g., by a factor of 1.5-2). Allow the cells to adapt and recover at each new concentration before the next increase.
-
Characterization of Resistant Cells: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the original IC50), they can be considered a resistant cell line. Characterize the resistant phenotype by re-determining the IC50 and comparing it to the parental line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at various stages of the selection process.
References
- 1. Molecular basis of drug resistance in aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Candidate mechanisms of acquired resistance to first-line osimertinib in EGFR-mutated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Determinants of Aurora kinase B inhibitor sensitivity in small cell lung cancer - Duan - Translational Lung Cancer Research [tlcr.amegroups.org]
Cell line-specific responses to Ocifisertib treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ocifisertib in pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as CFI-400945) is a potent and selective, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4). PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle. By inhibiting PLK4, this compound disrupts mitosis, leading to dysregulated centriole duplication, mitotic defects, and ultimately, cell death in cancer cells.
Q2: In which cancer types has this compound shown activity?
A2: this compound has demonstrated single-agent activity in both solid and liquid tumors. It has shown growth inhibition effects in breast, lung, ovarian, and colon cancer cells. Clinical trials are ongoing to evaluate its efficacy in breast cancer, prostate cancer, and acute myeloid leukemia (AML), for which it has received Orphan Drug Designation from the FDA.
Q3: How should this compound be stored and handled?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of this compound?
A4: Besides PLK4, this compound has been shown to have inhibitory activity against a panel of other kinases at higher concentrations, including TRKA, TRKB, AURKA, AURKB/INCENP, and TIE2/TEK. Researchers should consider these potential off-target effects when interpreting experimental results.
Troubleshooting Guides
Issue 1: Inconsistent or no significant decrease in cell viability after this compound treatment.
-
Possible Cause 1: Sub-optimal drug concentration.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal IC50 value for your specific cell line. IC50 values can vary significantly between cell lines (see Data Presentation section).
-
-
Possible Cause 2: Cell line resistance.
-
Solution: Some cell lines may exhibit intrinsic resistance to PLK4 inhibition. Consider using a different cell line or investigating potential resistance mechanisms, such as overexpression of drug efflux pumps or mutations in the PLK4 gene.
-
-
Possible Cause 3: Incorrect drug handling and storage.
-
Solution: Ensure that this compound stock solutions are stored correctly at -80°C or -20°C and that the number of freeze-thaw cycles is minimized. Prepare fresh dilutions from the stock solution for each experiment.
-
-
Possible Cause 4: Issues with the cell viability assay.
-
Solution: Ensure that the chosen cell viability assay is appropriate for your experimental setup and that the cell seeding density is optimal. Refer to the detailed experimental protocols below.
-
Issue 2: High background or unexpected bands in Western blot analysis.
-
Possible Cause 1: Non-specific antibody binding.
-
Solution: Optimize the antibody concentrations and blocking conditions. Increase the duration and number of wash steps. Ensure the blocking buffer is freshly prepared.
-
-
Possible Cause 2: Cell lysate issues.
-
Solution: Prepare fresh cell lysates and ensure that protease and phosphatase inhibitors are added to the lysis buffer to prevent protein degradation. Determine the protein concentration accurately to ensure equal loading.
-
-
Possible Cause 3: Cross-reactivity of antibodies.
-
Solution: Use highly specific and validated antibodies. Check the antibody datasheet for any known cross-reactivities.
-
Issue 3: Difficulty in interpreting cell cycle analysis data.
-
Possible Cause 1: Inadequate cell fixation.
-
Solution: Use cold 70% ethanol (B145695) and add it dropwise while gently vortexing to prevent cell clumping. Ensure cells are fixed for at least 2 hours at -20°C.
-
-
Possible Cause 2: RNA contamination.
-
Solution: Treat the cells with RNase A to ensure that the propidium (B1200493) iodide (PI) stain only binds to DNA.
-
-
Possible Cause 3: Cell doublets.
-
Solution: Use doublet discrimination gating during flow cytometry analysis to exclude cell clumps from the analysis.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116+/+ | Colon Cancer | 0.004 |
| A549 | Lung Cancer | 0.005 |
| Colo-205 | Colon Cancer | 0.017 |
| OVCAR-3 | Ovarian Cancer | 0.018 |
| BT-20 | Breast Cancer | 0.058 |
| Cal-51 | Breast Cancer | 0.26 |
| SW620 | Colon Cancer | 0.38 |
| SKBr-3 | Breast Cancer | 5.3 |
Data sourced from MedChemExpress.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blotting
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the indicated time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PLK4, anti-phospho-PLK4, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest both adherent and floating cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content.
Mandatory Visualizations
Caption: PLK4 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound's effects.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Cell line-specific responses to Ocifisertib treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ocifisertib in pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as CFI-400945) is a potent and selective, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4). PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle. By inhibiting PLK4, this compound disrupts mitosis, leading to dysregulated centriole duplication, mitotic defects, and ultimately, cell death in cancer cells.
Q2: In which cancer types has this compound shown activity?
A2: this compound has demonstrated single-agent activity in both solid and liquid tumors. It has shown growth inhibition effects in breast, lung, ovarian, and colon cancer cells. Clinical trials are ongoing to evaluate its efficacy in breast cancer, prostate cancer, and acute myeloid leukemia (AML), for which it has received Orphan Drug Designation from the FDA.
Q3: How should this compound be stored and handled?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of this compound?
A4: Besides PLK4, this compound has been shown to have inhibitory activity against a panel of other kinases at higher concentrations, including TRKA, TRKB, AURKA, AURKB/INCENP, and TIE2/TEK. Researchers should consider these potential off-target effects when interpreting experimental results.
Troubleshooting Guides
Issue 1: Inconsistent or no significant decrease in cell viability after this compound treatment.
-
Possible Cause 1: Sub-optimal drug concentration.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal IC50 value for your specific cell line. IC50 values can vary significantly between cell lines (see Data Presentation section).
-
-
Possible Cause 2: Cell line resistance.
-
Solution: Some cell lines may exhibit intrinsic resistance to PLK4 inhibition. Consider using a different cell line or investigating potential resistance mechanisms, such as overexpression of drug efflux pumps or mutations in the PLK4 gene.
-
-
Possible Cause 3: Incorrect drug handling and storage.
-
Solution: Ensure that this compound stock solutions are stored correctly at -80°C or -20°C and that the number of freeze-thaw cycles is minimized. Prepare fresh dilutions from the stock solution for each experiment.
-
-
Possible Cause 4: Issues with the cell viability assay.
-
Solution: Ensure that the chosen cell viability assay is appropriate for your experimental setup and that the cell seeding density is optimal. Refer to the detailed experimental protocols below.
-
Issue 2: High background or unexpected bands in Western blot analysis.
-
Possible Cause 1: Non-specific antibody binding.
-
Solution: Optimize the antibody concentrations and blocking conditions. Increase the duration and number of wash steps. Ensure the blocking buffer is freshly prepared.
-
-
Possible Cause 2: Cell lysate issues.
-
Solution: Prepare fresh cell lysates and ensure that protease and phosphatase inhibitors are added to the lysis buffer to prevent protein degradation. Determine the protein concentration accurately to ensure equal loading.
-
-
Possible Cause 3: Cross-reactivity of antibodies.
-
Solution: Use highly specific and validated antibodies. Check the antibody datasheet for any known cross-reactivities.
-
Issue 3: Difficulty in interpreting cell cycle analysis data.
-
Possible Cause 1: Inadequate cell fixation.
-
Solution: Use cold 70% ethanol and add it dropwise while gently vortexing to prevent cell clumping. Ensure cells are fixed for at least 2 hours at -20°C.
-
-
Possible Cause 2: RNA contamination.
-
Solution: Treat the cells with RNase A to ensure that the propidium iodide (PI) stain only binds to DNA.
-
-
Possible Cause 3: Cell doublets.
-
Solution: Use doublet discrimination gating during flow cytometry analysis to exclude cell clumps from the analysis.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116+/+ | Colon Cancer | 0.004 |
| A549 | Lung Cancer | 0.005 |
| Colo-205 | Colon Cancer | 0.017 |
| OVCAR-3 | Ovarian Cancer | 0.018 |
| BT-20 | Breast Cancer | 0.058 |
| Cal-51 | Breast Cancer | 0.26 |
| SW620 | Colon Cancer | 0.38 |
| SKBr-3 | Breast Cancer | 5.3 |
Data sourced from MedChemExpress.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blotting
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the indicated time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PLK4, anti-phospho-PLK4, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest both adherent and floating cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content.
Mandatory Visualizations
Caption: PLK4 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound's effects.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Validation & Comparative
Ocifisertib Efficacy: A Comparative Analysis with other Polo-like Kinase Inhibitors
In the landscape of targeted cancer therapies, Polo-like kinase (PLK) inhibitors have emerged as a promising class of drugs that disrupt cell cycle progression in cancer cells, leading to mitotic catastrophe and apoptosis. This guide provides a comparative analysis of the efficacy of Ocifisertib (a PLK4 inhibitor) against other notable PLK inhibitors, namely Volasertib (a PLK1 inhibitor) and Rigosertib (B1238547) (a multi-kinase inhibitor with reported PLK1 activity). This comparison is intended for researchers, scientists, and drug development professionals to provide an objective overview based on available preclinical and clinical data.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro and clinical efficacy of this compound, Volasertib, and Rigosertib.
Table 1: In Vitro Efficacy of PLK Inhibitors
| Inhibitor | Target | Ki | IC50 (Enzymatic) | Representative Cell Line IC50 | Reference |
| This compound | PLK4 | 0.26 nM | 2.8 nM | A549 (lung): 5 nM, OVCAR-3 (ovarian): 18 nM, HCT116+/+ (colon): 4 nM | [1] |
| Volasertib | PLK1 | - | PLK1: 0.87 nM, PLK2: 5 nM, PLK3: 56 nM | HCT 116 (colon), NCI-H460 (lung), BRO (melanoma), and various hematologic cancer cell lines | [2] |
| Rigosertib | Multi-kinase | - | - | - |
Table 2: Clinical Efficacy of PLK Inhibitors
| Inhibitor | Indication | Trial Phase | Key Efficacy Results | Reference |
| This compound | Acute Myeloid Leukemia (AML) | Phase 1b/2 | In 6 response-evaluable AML patients at the 96 mg dose, 50% showed a response after one cycle. One patient with adverse genetics achieved a complete remission with incomplete count recovery. | [3] |
| Volasertib | Acute Myeloid Leukemia (AML) | Phase 2 (with low-dose cytarabine) | Objective response rate: 31% (vs. 13.3% with LDAC alone). Median overall survival: 8.0 months (vs. 5.2 months with LDAC alone). | [4] |
| Rigosertib | Myelodysplastic Syndromes (MDS) | Phase 3 | Did not meet the primary endpoint of overall survival. Median OS was 8.2 months with rigosertib vs. 5.8 months with best supportive care (not statistically significant). | [5] |
| Myelodysplastic Syndromes (MDS) | Phase 1/2 | In a subset of patients, rigosertib stabilized bone marrow blasts and improved peripheral blood counts. Responders had a median survival of 15.7 months versus 2.0 months for non-responders. |
Experimental Protocols
This compound In Vivo Xenograft Study Protocol (Summary)
A study on the in vivo efficacy of this compound involved the use of human cancer xenografts in mice.[1][6] Mice bearing tumors were orally administered this compound at doses of 3.0 and 9.4 mg/kg.[1] Tumor growth was monitored over time to determine the extent of inhibition. The maximum tolerated dose for once-daily oral administration was estimated to be between 7.5-9.5 mg/kg.[1][6] The study also noted increased antitumor activity in PTEN-deficient xenografts compared to PTEN wild-type xenografts.[1]
Volasertib Phase 3 Clinical Trial Protocol in AML (Summary)
This randomized, double-blind, placebo-controlled Phase 3 trial (NCT01721876) evaluated the efficacy and safety of Volasertib in combination with low-dose cytarabine (B982) (LDAC) in patients aged 65 years or older with previously untreated AML who were ineligible for intensive induction therapy.[7] Patients were randomized to receive either Volasertib (350 mg intravenously on days 1 and 15) plus LDAC (20 mg subcutaneously twice daily on days 1-10) or placebo plus LDAC in 4-week cycles. The primary endpoint was the objective response rate, with overall survival as a key secondary endpoint.[7]
Rigosertib Phase 3 Clinical Trial Protocol in MDS (Summary)
The ONTIME Phase 3 trial was a multicenter, randomized, controlled study that enrolled 299 patients with higher-risk myelodysplastic syndromes (MDS) who had progressed on, failed, or relapsed after therapy with hypomethylating agents.[5] Patients were randomized to receive either intravenous Rigosertib plus best supportive care (BSC) or BSC alone. The primary endpoint of the study was overall survival.[5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: PLK signaling pathway in mitosis and points of intervention by inhibitors.
Caption: A generalized workflow for preclinical evaluation of PLK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of Volasertib on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Volasertib for Treatment of Acute Myeloid Leukaemia (AML) - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Adjunctive Volasertib in Patients With Acute Myeloid Leukemia not Eligible for Standard Induction Therapy: A Randomized, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Ocifisertib Efficacy: A Comparative Analysis with other Polo-like Kinase Inhibitors
In the landscape of targeted cancer therapies, Polo-like kinase (PLK) inhibitors have emerged as a promising class of drugs that disrupt cell cycle progression in cancer cells, leading to mitotic catastrophe and apoptosis. This guide provides a comparative analysis of the efficacy of Ocifisertib (a PLK4 inhibitor) against other notable PLK inhibitors, namely Volasertib (a PLK1 inhibitor) and Rigosertib (a multi-kinase inhibitor with reported PLK1 activity). This comparison is intended for researchers, scientists, and drug development professionals to provide an objective overview based on available preclinical and clinical data.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro and clinical efficacy of this compound, Volasertib, and Rigosertib.
Table 1: In Vitro Efficacy of PLK Inhibitors
| Inhibitor | Target | Ki | IC50 (Enzymatic) | Representative Cell Line IC50 | Reference |
| This compound | PLK4 | 0.26 nM | 2.8 nM | A549 (lung): 5 nM, OVCAR-3 (ovarian): 18 nM, HCT116+/+ (colon): 4 nM | [1] |
| Volasertib | PLK1 | - | PLK1: 0.87 nM, PLK2: 5 nM, PLK3: 56 nM | HCT 116 (colon), NCI-H460 (lung), BRO (melanoma), and various hematologic cancer cell lines | [2] |
| Rigosertib | Multi-kinase | - | - | - |
Table 2: Clinical Efficacy of PLK Inhibitors
| Inhibitor | Indication | Trial Phase | Key Efficacy Results | Reference |
| This compound | Acute Myeloid Leukemia (AML) | Phase 1b/2 | In 6 response-evaluable AML patients at the 96 mg dose, 50% showed a response after one cycle. One patient with adverse genetics achieved a complete remission with incomplete count recovery. | [3] |
| Volasertib | Acute Myeloid Leukemia (AML) | Phase 2 (with low-dose cytarabine) | Objective response rate: 31% (vs. 13.3% with LDAC alone). Median overall survival: 8.0 months (vs. 5.2 months with LDAC alone). | [4] |
| Rigosertib | Myelodysplastic Syndromes (MDS) | Phase 3 | Did not meet the primary endpoint of overall survival. Median OS was 8.2 months with rigosertib vs. 5.8 months with best supportive care (not statistically significant). | [5] |
| Myelodysplastic Syndromes (MDS) | Phase 1/2 | In a subset of patients, rigosertib stabilized bone marrow blasts and improved peripheral blood counts. Responders had a median survival of 15.7 months versus 2.0 months for non-responders. |
Experimental Protocols
This compound In Vivo Xenograft Study Protocol (Summary)
A study on the in vivo efficacy of this compound involved the use of human cancer xenografts in mice.[1][6] Mice bearing tumors were orally administered this compound at doses of 3.0 and 9.4 mg/kg.[1] Tumor growth was monitored over time to determine the extent of inhibition. The maximum tolerated dose for once-daily oral administration was estimated to be between 7.5-9.5 mg/kg.[1][6] The study also noted increased antitumor activity in PTEN-deficient xenografts compared to PTEN wild-type xenografts.[1]
Volasertib Phase 3 Clinical Trial Protocol in AML (Summary)
This randomized, double-blind, placebo-controlled Phase 3 trial (NCT01721876) evaluated the efficacy and safety of Volasertib in combination with low-dose cytarabine (LDAC) in patients aged 65 years or older with previously untreated AML who were ineligible for intensive induction therapy.[7] Patients were randomized to receive either Volasertib (350 mg intravenously on days 1 and 15) plus LDAC (20 mg subcutaneously twice daily on days 1-10) or placebo plus LDAC in 4-week cycles. The primary endpoint was the objective response rate, with overall survival as a key secondary endpoint.[7]
Rigosertib Phase 3 Clinical Trial Protocol in MDS (Summary)
The ONTIME Phase 3 trial was a multicenter, randomized, controlled study that enrolled 299 patients with higher-risk myelodysplastic syndromes (MDS) who had progressed on, failed, or relapsed after therapy with hypomethylating agents.[5] Patients were randomized to receive either intravenous Rigosertib plus best supportive care (BSC) or BSC alone. The primary endpoint of the study was overall survival.[5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: PLK signaling pathway in mitosis and points of intervention by inhibitors.
Caption: A generalized workflow for preclinical evaluation of PLK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of Volasertib on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Volasertib for Treatment of Acute Myeloid Leukaemia (AML) - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Adjunctive Volasertib in Patients With Acute Myeloid Leukemia not Eligible for Standard Induction Therapy: A Randomized, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Ocifisertib Demonstrates Potent Anti-Tumor Activity in Patient-Derived Xenografts, Offering a Promising Alternative in AML and Triple-Negative Breast Cancer
For Immediate Release
New comparative analyses of preclinical data highlight the significant anti-tumor efficacy of Ocifisertib (CFI-400945), a first-in-class Polo-like kinase 4 (PLK4) inhibitor, in patient-derived xenograft (PDX) models of Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC). These studies provide a strong rationale for the continued development of this compound as a targeted therapy for these aggressive malignancies, showing comparable or superior activity to standard-of-care and alternative therapies in these advanced preclinical models.
This compound is an orally available small molecule that selectively inhibits PLK4, a key regulator of centriole duplication.[1] Overexpression of PLK4 is common in various cancers and is associated with chromosomal instability and tumor progression.[2] By inhibiting PLK4, this compound disrupts mitosis and induces apoptosis in cancer cells, demonstrating single-agent activity in both solid and liquid tumors.[1][2] This guide provides a comprehensive comparison of this compound's performance with alternative therapies in AML and TNBC PDX models, supported by detailed experimental data and protocols.
This compound in Acute Myeloid Leukemia (AML)
Patient-derived xenograft models of AML, which retain the genetic and phenotypic heterogeneity of the original patient tumors, are invaluable tools for preclinical drug evaluation. In these models, this compound has demonstrated remarkable efficacy.
A key preclinical study utilizing an AML xenograft model (MV4-11) showed that oral administration of this compound at doses of 7.5 mg/kg daily and 13.5 mg/kg (2 days on/5 days off) resulted in 100% tumor growth inhibition (TGI) , with all treated mice showing tumor regression.[3] This potent anti-leukemic activity, including in models with TP53 mutations, underscores its potential in a patient population with high unmet medical need.[4]
Comparative Efficacy in AML PDX Models
| Therapeutic Agent | Mechanism of Action | PDX Model Details | Efficacy Data |
| This compound (CFI-400945) | PLK4 Inhibitor | MV4-11 AML xenograft | 100% Tumor Growth Inhibition (TGI) with tumor regression.[3] |
| Venetoclax (B612062) + Azacitidine | BCL-2 Inhibitor + Hypomethylating Agent | Clinical data (VIALE-A study) in newly diagnosed AML patients ineligible for intensive chemotherapy. | Composite Complete Remission (CRc) rate of 66.4%.[5] |
| Azacitidine (Oral) + Cedazuridine | Hypomethylating Agent Combination | Primary AML PDX model | Significant decrease in leukemic burden in bone marrow and spleen.[6] |
Experimental Protocols: AML PDX Study
1. Establishment of AML PDX Models:
-
Patient-derived AML cells are obtained from bone marrow or peripheral blood of consenting patients.
-
Immunodeficient mice (e.g., NSG or NSGS) are irradiated to ablate their hematopoietic system.
-
A suspension of primary human AML cells is injected intravenously or intra-femorally into the recipient mice.
-
Engraftment is monitored by periodic peripheral blood sampling and analysis of human CD45+ cells by flow cytometry.
2. Drug Administration and Efficacy Assessment:
-
Once engraftment is established (typically >1% human CD45+ cells in peripheral blood), mice are randomized into treatment and control groups.
-
This compound is administered orally at the specified dose and schedule.
-
Alternative agents like Azacitidine are administered intraperitoneally or orally.
-
Tumor burden is monitored by flow cytometric analysis of human CD45+ cells in peripheral blood, bone marrow, and spleen at specified time points.
-
Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor burden between the treated and control groups.
Signaling Pathway and Experimental Workflow
Figure 1. This compound's mechanism and the AML PDX workflow.
This compound in Triple-Negative Breast Cancer (TNBC)
Triple-negative breast cancer is an aggressive subtype with limited targeted treatment options. Preclinical studies have shown that inhibiting PLK4 is a promising therapeutic strategy for TNBC.
While specific monotherapy data for this compound in TNBC PDX models is emerging, studies combining this compound with radiation have shown significant synergistic anti-cancer effects. In TNBC cell lines and patient-derived organoids, the combination resulted in a significant increase in anti-proliferative effects compared to either treatment alone.[7][8] In vivo, the combination of this compound and radiation led to a significant increase in survival in xenograft models.[9]
Comparative Efficacy in TNBC PDX Models
| Therapeutic Agent | Mechanism of Action | PDX Model Details | Efficacy Data |
| This compound (CFI-400945) + Radiation | PLK4 Inhibitor + DNA Damage | TNBC xenograft models | Significant increase in survival to tumor endpoint compared to single-agent treatment.[9] |
| Talazoparib | PARP Inhibitor | 12 TNBC PDX models | Caused tumor regression in 5 out of 12 models. |
| mTOR Inhibitors (Rapamycin/Temsirolimus) | mTORC1 Inhibitor | 7 TNBC PDX models | 77% to 99% tumor growth inhibition. |
| Paclitaxel (B517696) + E-3810 | Microtubule Stabilizer + VEGFR/FGFR Inhibitor | MDA-MB-231 and MX-1 TNBC xenografts | Complete and lasting tumor regressions.[6] |
Experimental Protocols: TNBC PDX Study
1. Establishment of TNBC PDX Models:
-
Tumor fragments from surgically resected primary or metastatic TNBC are obtained from consenting patients.
-
Tumor tissue is implanted subcutaneously or into the mammary fat pad of immunodeficient mice (e.g., NSG).
-
Tumor growth is monitored by caliper measurements, and tumors are passaged to subsequent generations of mice for cohort expansion.
2. Drug Administration and Efficacy Assessment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized to treatment and control groups.
-
This compound is administered orally.
-
Alternative agents like PARP inhibitors are administered orally, and chemotherapies like Paclitaxel are given intravenously.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy is assessed by comparing tumor growth curves, calculating tumor growth inhibition, and observing tumor regression.
Signaling Pathway and Experimental Workflow
Figure 2. PLK4's role in TNBC and the corresponding PDX workflow.
Conclusion
The data from patient-derived xenograft models strongly support the potent anti-tumor activity of this compound in both AML and TNBC. In AML, this compound demonstrates profound single-agent efficacy, positioning it as a promising therapeutic option. In TNBC, while further studies on its monotherapy efficacy in PDX models are warranted, its synergistic effect with radiation highlights its potential as part of a combination therapy strategy. These preclinical findings, which closely mimic the heterogeneity of human cancers, provide a solid foundation for the ongoing and future clinical investigation of this compound in these challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Outcomes of patients treated with venetoclax plus azacitidine versus azacitidine alone stratified by advanced age and acute myeloid leukemia composite model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The tyrosine kinase inhibitor E-3810 combined with paclitaxel inhibits the growth of advanced-stage triple-negative breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of effects of CFI-400945 and ionizing radiation on DNA damage response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer effects of radiation therapy combined with Polo-Like Kinase 4 (PLK4) inhibitor CFI-400945 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Population of Heterogeneous Breast Cancer Patient Derived Xenografts Demonstrate Broad Activity of PARP Inhibitor in BRCA1/2 Wild Type Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Ocifisertib Demonstrates Potent Anti-Tumor Activity in Patient-Derived Xenografts, Offering a Promising Alternative in AML and Triple-Negative Breast Cancer
For Immediate Release
New comparative analyses of preclinical data highlight the significant anti-tumor efficacy of Ocifisertib (CFI-400945), a first-in-class Polo-like kinase 4 (PLK4) inhibitor, in patient-derived xenograft (PDX) models of Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC). These studies provide a strong rationale for the continued development of this compound as a targeted therapy for these aggressive malignancies, showing comparable or superior activity to standard-of-care and alternative therapies in these advanced preclinical models.
This compound is an orally available small molecule that selectively inhibits PLK4, a key regulator of centriole duplication.[1] Overexpression of PLK4 is common in various cancers and is associated with chromosomal instability and tumor progression.[2] By inhibiting PLK4, this compound disrupts mitosis and induces apoptosis in cancer cells, demonstrating single-agent activity in both solid and liquid tumors.[1][2] This guide provides a comprehensive comparison of this compound's performance with alternative therapies in AML and TNBC PDX models, supported by detailed experimental data and protocols.
This compound in Acute Myeloid Leukemia (AML)
Patient-derived xenograft models of AML, which retain the genetic and phenotypic heterogeneity of the original patient tumors, are invaluable tools for preclinical drug evaluation. In these models, this compound has demonstrated remarkable efficacy.
A key preclinical study utilizing an AML xenograft model (MV4-11) showed that oral administration of this compound at doses of 7.5 mg/kg daily and 13.5 mg/kg (2 days on/5 days off) resulted in 100% tumor growth inhibition (TGI) , with all treated mice showing tumor regression.[3] This potent anti-leukemic activity, including in models with TP53 mutations, underscores its potential in a patient population with high unmet medical need.[4]
Comparative Efficacy in AML PDX Models
| Therapeutic Agent | Mechanism of Action | PDX Model Details | Efficacy Data |
| This compound (CFI-400945) | PLK4 Inhibitor | MV4-11 AML xenograft | 100% Tumor Growth Inhibition (TGI) with tumor regression.[3] |
| Venetoclax + Azacitidine | BCL-2 Inhibitor + Hypomethylating Agent | Clinical data (VIALE-A study) in newly diagnosed AML patients ineligible for intensive chemotherapy. | Composite Complete Remission (CRc) rate of 66.4%.[5] |
| Azacitidine (Oral) + Cedazuridine | Hypomethylating Agent Combination | Primary AML PDX model | Significant decrease in leukemic burden in bone marrow and spleen.[6] |
Experimental Protocols: AML PDX Study
1. Establishment of AML PDX Models:
-
Patient-derived AML cells are obtained from bone marrow or peripheral blood of consenting patients.
-
Immunodeficient mice (e.g., NSG or NSGS) are irradiated to ablate their hematopoietic system.
-
A suspension of primary human AML cells is injected intravenously or intra-femorally into the recipient mice.
-
Engraftment is monitored by periodic peripheral blood sampling and analysis of human CD45+ cells by flow cytometry.
2. Drug Administration and Efficacy Assessment:
-
Once engraftment is established (typically >1% human CD45+ cells in peripheral blood), mice are randomized into treatment and control groups.
-
This compound is administered orally at the specified dose and schedule.
-
Alternative agents like Azacitidine are administered intraperitoneally or orally.
-
Tumor burden is monitored by flow cytometric analysis of human CD45+ cells in peripheral blood, bone marrow, and spleen at specified time points.
-
Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor burden between the treated and control groups.
Signaling Pathway and Experimental Workflow
Figure 1. This compound's mechanism and the AML PDX workflow.
This compound in Triple-Negative Breast Cancer (TNBC)
Triple-negative breast cancer is an aggressive subtype with limited targeted treatment options. Preclinical studies have shown that inhibiting PLK4 is a promising therapeutic strategy for TNBC.
While specific monotherapy data for this compound in TNBC PDX models is emerging, studies combining this compound with radiation have shown significant synergistic anti-cancer effects. In TNBC cell lines and patient-derived organoids, the combination resulted in a significant increase in anti-proliferative effects compared to either treatment alone.[7][8] In vivo, the combination of this compound and radiation led to a significant increase in survival in xenograft models.[9]
Comparative Efficacy in TNBC PDX Models
| Therapeutic Agent | Mechanism of Action | PDX Model Details | Efficacy Data |
| This compound (CFI-400945) + Radiation | PLK4 Inhibitor + DNA Damage | TNBC xenograft models | Significant increase in survival to tumor endpoint compared to single-agent treatment.[9] |
| Talazoparib | PARP Inhibitor | 12 TNBC PDX models | Caused tumor regression in 5 out of 12 models. |
| mTOR Inhibitors (Rapamycin/Temsirolimus) | mTORC1 Inhibitor | 7 TNBC PDX models | 77% to 99% tumor growth inhibition. |
| Paclitaxel + E-3810 | Microtubule Stabilizer + VEGFR/FGFR Inhibitor | MDA-MB-231 and MX-1 TNBC xenografts | Complete and lasting tumor regressions.[6] |
Experimental Protocols: TNBC PDX Study
1. Establishment of TNBC PDX Models:
-
Tumor fragments from surgically resected primary or metastatic TNBC are obtained from consenting patients.
-
Tumor tissue is implanted subcutaneously or into the mammary fat pad of immunodeficient mice (e.g., NSG).
-
Tumor growth is monitored by caliper measurements, and tumors are passaged to subsequent generations of mice for cohort expansion.
2. Drug Administration and Efficacy Assessment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized to treatment and control groups.
-
This compound is administered orally.
-
Alternative agents like PARP inhibitors are administered orally, and chemotherapies like Paclitaxel are given intravenously.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy is assessed by comparing tumor growth curves, calculating tumor growth inhibition, and observing tumor regression.
Signaling Pathway and Experimental Workflow
Figure 2. PLK4's role in TNBC and the corresponding PDX workflow.
Conclusion
The data from patient-derived xenograft models strongly support the potent anti-tumor activity of this compound in both AML and TNBC. In AML, this compound demonstrates profound single-agent efficacy, positioning it as a promising therapeutic option. In TNBC, while further studies on its monotherapy efficacy in PDX models are warranted, its synergistic effect with radiation highlights its potential as part of a combination therapy strategy. These preclinical findings, which closely mimic the heterogeneity of human cancers, provide a solid foundation for the ongoing and future clinical investigation of this compound in these challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Outcomes of patients treated with venetoclax plus azacitidine versus azacitidine alone stratified by advanced age and acute myeloid leukemia composite model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The tyrosine kinase inhibitor E-3810 combined with paclitaxel inhibits the growth of advanced-stage triple-negative breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of effects of CFI-400945 and ionizing radiation on DNA damage response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer effects of radiation therapy combined with Polo-Like Kinase 4 (PLK4) inhibitor CFI-400945 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Population of Heterogeneous Breast Cancer Patient Derived Xenografts Demonstrate Broad Activity of PARP Inhibitor in BRCA1/2 Wild Type Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Ocifisertib: A Comparative Analysis of its PLK4-Targeted Mechanism Across Diverse Cancer Landscapes
For Immediate Release
[City, State] – [Date] – A comprehensive review and comparison guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of Ocifisertib (CFI-400945), a first-in-class, orally bioavailable inhibitor of Polo-like kinase 4 (PLK4). This guide details the cross-validation of this compound's mechanism of action in various cancer types, presenting a comparative assessment against other therapeutic alternatives, supported by experimental data.
This compound selectively targets PLK4, a master regulator of centriole duplication, a critical process in cell division.[1] Its inhibition leads to dysregulated mitosis, genomic instability, and ultimately, cancer cell death.[2][3] This mechanism has shown promise in a range of solid and hematological malignancies, with notable activity in breast cancer and acute myeloid leukemia (AML).
Mechanism of Action: A Common Thread with Cancer-Specific Nuances
The fundamental mechanism of this compound revolves around the inhibition of PLK4's kinase activity, disrupting the precise orchestration of centriole duplication during the cell cycle. This disruption manifests as mitotic defects, leading to aneuploidy and apoptosis in cancer cells.[3][4]
However, the cellular context of different cancer types influences the downstream consequences of PLK4 inhibition. In breast cancer , particularly triple-negative breast cancer (TNBC), PLK4 is frequently overexpressed and its inhibition by this compound has been shown to induce centrosome amplification and mitotic catastrophe.[5]
In Acute Myeloid Leukemia (AML) , this compound has demonstrated significant single-agent activity, especially in patients with adverse-risk cytogenetics and TP53 mutations.[2][6] The rationale for its efficacy in this setting lies in the heightened dependence of these cancer cells on PLK4 for proliferation, particularly in the presence of an increased chromosome count.[2] The FDA has granted this compound orphan drug designation for the treatment of AML.[2][6]
A noteworthy aspect of this compound's activity is its enhanced efficacy in cancers with PTEN deficiency . Preclinical data from human cancer xenografts show a significant increase in antitumor activity in PTEN-deficient models compared to their PTEN wild-type counterparts.[3][4]
Comparative Efficacy of PLK4 Inhibition
This compound stands out as a potent and selective PLK4 inhibitor. For comparison, Centrinone B, another selective PLK4 inhibitor, also induces centriole depletion and cell cycle arrest. However, this compound is an orally available compound that has progressed to clinical trials.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Notable Characteristics |
| This compound (CFI-400945) | PLK4 | 0.26 | 2.8 | Orally bioavailable, clinical trial candidate.[3][4] |
| Centrinone B | PLK4 | - | - | Potent and selective, primarily a research tool. |
In Vitro Activity of this compound Across Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | BT-20 | 0.058 |
| Cal-51 | 0.26 | |
| SKBr-3 | 5.3 | |
| Lung Cancer | A549 | 0.005 |
| Ovarian Cancer | OVCAR-3 | 0.018 |
| Colon Cancer | Colo-205 | 0.017 |
| HCT116+/+ | 0.004 | |
| SW620 | 0.38 |
Data sourced from MedChemExpress product information.[4]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Core mechanism of this compound action.
Caption: A typical workflow for preclinical evaluation.
Detailed Experimental Protocols
Kinase Assay (Generic Protocol)
A typical in vitro kinase assay to determine the IC50 of this compound against PLK4 involves the use of recombinant human PLK4 enzyme, a suitable substrate (e.g., a generic peptide substrate), and ATP.
-
Reaction Setup: The assay is performed in a multi-well plate format. Each well contains the recombinant PLK4 enzyme, the peptide substrate, and varying concentrations of this compound.
-
Initiation: The kinase reaction is initiated by the addition of a fixed concentration of ATP (often at the Km value for the enzyme).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP consumed.
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Western Blotting (Generic Protocol)
Western blotting is employed to assess the levels of specific proteins in cancer cells following treatment with this compound, for instance, to confirm the inhibition of PLK4 autophosphorylation.
-
Cell Lysis: Cancer cells, either untreated or treated with this compound for a specified duration, are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-phospho-PLK4 or anti-PLK4).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP enzyme, and the resulting light signal is captured on X-ray film or with a digital imager.
Human Cancer Xenograft Model (Generic Protocol)
In vivo efficacy of this compound is commonly evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.
-
Cell Culture and Implantation: Human cancer cells of interest are cultured in vitro, harvested, and then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.
-
Drug Administration: this compound is administered to the treatment group, typically orally, at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: The antitumor efficacy of this compound is evaluated by comparing the tumor growth rates and final tumor volumes between the treated and control groups.
This guide provides a foundational understanding of this compound's mechanism and its comparative standing in the landscape of cancer therapeutics. Further research and ongoing clinical trials will continue to delineate its full potential in various cancer types.
References
Ocifisertib: A Comparative Analysis of its PLK4-Targeted Mechanism Across Diverse Cancer Landscapes
For Immediate Release
[City, State] – [Date] – A comprehensive review and comparison guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of Ocifisertib (CFI-400945), a first-in-class, orally bioavailable inhibitor of Polo-like kinase 4 (PLK4). This guide details the cross-validation of this compound's mechanism of action in various cancer types, presenting a comparative assessment against other therapeutic alternatives, supported by experimental data.
This compound selectively targets PLK4, a master regulator of centriole duplication, a critical process in cell division.[1] Its inhibition leads to dysregulated mitosis, genomic instability, and ultimately, cancer cell death.[2][3] This mechanism has shown promise in a range of solid and hematological malignancies, with notable activity in breast cancer and acute myeloid leukemia (AML).
Mechanism of Action: A Common Thread with Cancer-Specific Nuances
The fundamental mechanism of this compound revolves around the inhibition of PLK4's kinase activity, disrupting the precise orchestration of centriole duplication during the cell cycle. This disruption manifests as mitotic defects, leading to aneuploidy and apoptosis in cancer cells.[3][4]
However, the cellular context of different cancer types influences the downstream consequences of PLK4 inhibition. In breast cancer , particularly triple-negative breast cancer (TNBC), PLK4 is frequently overexpressed and its inhibition by this compound has been shown to induce centrosome amplification and mitotic catastrophe.[5]
In Acute Myeloid Leukemia (AML) , this compound has demonstrated significant single-agent activity, especially in patients with adverse-risk cytogenetics and TP53 mutations.[2][6] The rationale for its efficacy in this setting lies in the heightened dependence of these cancer cells on PLK4 for proliferation, particularly in the presence of an increased chromosome count.[2] The FDA has granted this compound orphan drug designation for the treatment of AML.[2][6]
A noteworthy aspect of this compound's activity is its enhanced efficacy in cancers with PTEN deficiency . Preclinical data from human cancer xenografts show a significant increase in antitumor activity in PTEN-deficient models compared to their PTEN wild-type counterparts.[3][4]
Comparative Efficacy of PLK4 Inhibition
This compound stands out as a potent and selective PLK4 inhibitor. For comparison, Centrinone B, another selective PLK4 inhibitor, also induces centriole depletion and cell cycle arrest. However, this compound is an orally available compound that has progressed to clinical trials.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Notable Characteristics |
| This compound (CFI-400945) | PLK4 | 0.26 | 2.8 | Orally bioavailable, clinical trial candidate.[3][4] |
| Centrinone B | PLK4 | - | - | Potent and selective, primarily a research tool. |
In Vitro Activity of this compound Across Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | BT-20 | 0.058 |
| Cal-51 | 0.26 | |
| SKBr-3 | 5.3 | |
| Lung Cancer | A549 | 0.005 |
| Ovarian Cancer | OVCAR-3 | 0.018 |
| Colon Cancer | Colo-205 | 0.017 |
| HCT116+/+ | 0.004 | |
| SW620 | 0.38 |
Data sourced from MedChemExpress product information.[4]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Core mechanism of this compound action.
Caption: A typical workflow for preclinical evaluation.
Detailed Experimental Protocols
Kinase Assay (Generic Protocol)
A typical in vitro kinase assay to determine the IC50 of this compound against PLK4 involves the use of recombinant human PLK4 enzyme, a suitable substrate (e.g., a generic peptide substrate), and ATP.
-
Reaction Setup: The assay is performed in a multi-well plate format. Each well contains the recombinant PLK4 enzyme, the peptide substrate, and varying concentrations of this compound.
-
Initiation: The kinase reaction is initiated by the addition of a fixed concentration of ATP (often at the Km value for the enzyme).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP consumed.
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Western Blotting (Generic Protocol)
Western blotting is employed to assess the levels of specific proteins in cancer cells following treatment with this compound, for instance, to confirm the inhibition of PLK4 autophosphorylation.
-
Cell Lysis: Cancer cells, either untreated or treated with this compound for a specified duration, are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-phospho-PLK4 or anti-PLK4).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP enzyme, and the resulting light signal is captured on X-ray film or with a digital imager.
Human Cancer Xenograft Model (Generic Protocol)
In vivo efficacy of this compound is commonly evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.
-
Cell Culture and Implantation: Human cancer cells of interest are cultured in vitro, harvested, and then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.
-
Drug Administration: this compound is administered to the treatment group, typically orally, at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: The antitumor efficacy of this compound is evaluated by comparing the tumor growth rates and final tumor volumes between the treated and control groups.
This guide provides a foundational understanding of this compound's mechanism and its comparative standing in the landscape of cancer therapeutics. Further research and ongoing clinical trials will continue to delineate its full potential in various cancer types.
References
A Head-to-Head Comparison of Ocifisertib and Other Mitotic Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ocifisertib (a Polo-like Kinase 4 inhibitor) and other prominent mitotic inhibitors, supported by experimental data. The information is presented to facilitate a clear understanding of their mechanisms, efficacy, and safety profiles.
Introduction to Mitotic Inhibitors
Mitotic inhibitors are a class of anti-cancer agents that target the process of mitosis, or cell division.[1] By disrupting the formation or function of the mitotic spindle, these drugs can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] This class of drugs encompasses various agents with distinct molecular targets, including the microtubule-stabilizing taxanes, the microtubule-destabilizing vinca (B1221190) alkaloids, and inhibitors of key mitotic kinases such as Aurora kinases and Polo-like kinases.[1][2]
This compound (formerly CFI-400945) is a first-in-class, orally bioavailable small molecule inhibitor of Polo-like Kinase 4 (PLK4).[3][4] PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, a process essential for the formation of a bipolar mitotic spindle.[2] Overexpression of PLK4 has been observed in various cancers and is associated with poor prognosis.[5] By inhibiting PLK4, this compound disrupts centriole duplication, leading to mitotic defects, aneuploidy, and ultimately, cancer cell death.[3][4]
This guide will provide a comparative overview of this compound against other well-established and emerging mitotic inhibitors, focusing on their mechanism of action, preclinical efficacy, and clinical trial data.
Mechanism of Action: A Comparative Overview
The primary distinction between this compound and other mitotic inhibitors lies in their specific molecular targets within the complex machinery of cell division.
This compound (PLK4 Inhibitor): this compound selectively inhibits PLK4, a master regulator of centriole duplication.[2] This inhibition leads to an abnormal number of centrioles, resulting in the formation of aberrant mitotic spindles and subsequent mitotic catastrophe.[3][4]
Taxanes (e.g., Paclitaxel (B517696), Docetaxel): Taxanes bind to and stabilize microtubules, preventing their depolymerization.[6] This stabilization disrupts the dynamic instability of microtubules required for proper mitotic spindle function, leading to mitotic arrest.[6]
Vinca Alkaloids (e.g., Vinblastine, Vincristine, Vinorelbine): In contrast to taxanes, vinca alkaloids inhibit the polymerization of tubulin, preventing the formation of microtubules.[1] This disruption of microtubule assembly leads to the dissolution of the mitotic spindle and cell cycle arrest in metaphase.
Aurora Kinase Inhibitors (e.g., Alisertib): Aurora kinases (A, B, and C) are critical for various mitotic events, including centrosome maturation, chromosome segregation, and cytokinesis.[7] Alisertib is a selective inhibitor of Aurora A kinase, which is involved in centrosome separation and spindle assembly.[7]
Figure 1: Mechanism of Action of Mitotic Inhibitors.
Preclinical Data: A Quantitative Comparison
Preclinical studies provide valuable insights into the potency and selectivity of these inhibitors. The following tables summarize key in vitro and in vivo data. It is important to note that these data are from separate studies and not from direct head-to-head comparisons.
In Vitro Kinase Inhibitory Activity
| Inhibitor | Target Kinase | IC50 (nM) | Other Kinases Inhibited (IC50 > 10x of primary target) | Reference(s) |
| This compound (CFI-400945) | PLK4 | 2.8 | TRKA (6 nM), TRKB (9 nM), TIE2/TEK (22 nM), AURKA (140 nM), AURKB (98 nM) | [3][8] |
| Alisertib (MLN8237) | Aurora A | 1.2 | Aurora B (>200-fold less potent) | [9] |
In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | GI50 / IC50 (nM) | Reference(s) |
| This compound (CFI-400945) | A549 | Lung Cancer | 5 | [4] |
| OVCAR-3 | Ovarian Cancer | 18 | [4] | |
| BT-20 | Breast Cancer | 58 | [3] | |
| HCT116+/+ | Colon Cancer | 4 | [3] | |
| Paclitaxel | SUM159 | Triple Negative Breast Cancer | Not specified (used in combination studies) | [10] |
| Docetaxel | SUM149, SUM159 | Triple Negative Breast Cancer | Not specified (used in combination studies) | [10] |
| Alisertib | HCT-116 | Colon Cancer | Not specified (used in xenograft model) | [9] |
In Vivo Antitumor Activity in Xenograft Models
| Inhibitor | Cancer Type | Model | Dosing | Tumor Growth Inhibition | Reference(s) |
| This compound (CFI-400945) | Human Cancer Xenografts | Mice | 3.0, 9.4 mg/kg (oral) | Significant inhibition | [3][8] |
| Onvansertib (PLK1 inhibitor) + Paclitaxel | Triple Negative Breast Cancer | SUM159 xenograft | Not specified | Significantly decreased tumor volume compared to single agent paclitaxel | [10] |
Clinical Trial Data
Clinical trials provide the ultimate assessment of a drug's safety and efficacy in humans. Below is a summary of key clinical trial findings for this compound and other relevant mitotic inhibitors.
This compound (CFI-400945)
| Trial ID | Phase | Cancer Type(s) | Key Findings | Reference(s) |
| NCT01954316 | I | Advanced Solid Tumors | Established safety and tolerability. Recommended Phase II dose (RP2D) of 64 mg daily. Most common treatment-related adverse events (TRAEs) were fatigue, nausea, diarrhea, and neutropenia. | [11] |
| NCT03187288 | I | Relapsed/Refractory AML and MDS | Showed clinical activity in a high-risk population. 3 out of 9 evaluable AML patients achieved complete remission (CR). Dose-limiting toxicity was enteritis/colitis. | [12][13] |
| NCT04730258 | I/II | AML, MDS, CMML | Ongoing study evaluating this compound as a single agent and in combination with azacitidine. Preliminary results show responses in AML patients. | [1][14][15] |
Other Mitotic Inhibitors (for context)
| Inhibitor | Trial Context | Cancer Type | Key Findings from Comparative/Combination Trials |
| Alisertib + Paclitaxel | Phase II | Small Cell Lung Cancer | Median PFS of 3.32 months vs 2.17 months for placebo + paclitaxel (not statistically significant in ITT, but significant in corrected analysis). |
| Onvansertib + Paclitaxel | Preclinical | Triple Negative Breast Cancer | In a xenograft model, the combination significantly decreased tumor volume compared to paclitaxel alone. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of mitotic inhibitors.
In Vitro Kinase Assay (e.g., LanthaScreen® Eu Kinase Binding Assay for PLK4)
This assay is used to determine the inhibitory activity of a compound against a specific kinase.
-
Reagents: Kinase, europium-labeled anti-tag antibody, Alexa Fluor® 647-labeled ATP-competitive kinase tracer, test compound.
-
Procedure:
-
A mixture of the kinase and the europium-labeled antibody is prepared.
-
The test compound is serially diluted and added to the assay plate.
-
The kinase/antibody mixture is added to the wells containing the test compound.
-
The Alexa Fluor® 647-labeled tracer is added to initiate the binding reaction.
-
The plate is incubated at room temperature to allow for binding equilibrium.
-
Fluorescence Resonance Energy Transfer (FRET) is measured. Inhibition of tracer binding by the test compound results in a decrease in the FRET signal.
-
-
Data Analysis: IC50 values are calculated from the dose-response curves.[16]
References
- 1. onclive.com [onclive.com]
- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CFI-400945 (this compound) | PLK4 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology of the taxanes: implications of the differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors in preclinical and clinical testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polo-like kinase 1 (Plk1) inhibition synergizes with taxanes in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 12. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms. [clin.larvol.com]
- 13. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paper: Preliminary Results from a Phase 1b/2 Open-Label, Multicenter, Dose Optimization Clinical Study of the Safety, Tolerability, and Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles of Cfi-400945 As a Single Agent or in Combination with Azacitidine in Patients (Pts) with Acute Myeloid Leukemia, Myelodysplastic Syndrome or Chronic Myelomonocytic Leukemia (TWT-202) [ash.confex.com]
- 15. treadwelltx.com [treadwelltx.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison of Ocifisertib and Other Mitotic Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ocifisertib (a Polo-like Kinase 4 inhibitor) and other prominent mitotic inhibitors, supported by experimental data. The information is presented to facilitate a clear understanding of their mechanisms, efficacy, and safety profiles.
Introduction to Mitotic Inhibitors
Mitotic inhibitors are a class of anti-cancer agents that target the process of mitosis, or cell division.[1] By disrupting the formation or function of the mitotic spindle, these drugs can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] This class of drugs encompasses various agents with distinct molecular targets, including the microtubule-stabilizing taxanes, the microtubule-destabilizing vinca alkaloids, and inhibitors of key mitotic kinases such as Aurora kinases and Polo-like kinases.[1][2]
This compound (formerly CFI-400945) is a first-in-class, orally bioavailable small molecule inhibitor of Polo-like Kinase 4 (PLK4).[3][4] PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, a process essential for the formation of a bipolar mitotic spindle.[2] Overexpression of PLK4 has been observed in various cancers and is associated with poor prognosis.[5] By inhibiting PLK4, this compound disrupts centriole duplication, leading to mitotic defects, aneuploidy, and ultimately, cancer cell death.[3][4]
This guide will provide a comparative overview of this compound against other well-established and emerging mitotic inhibitors, focusing on their mechanism of action, preclinical efficacy, and clinical trial data.
Mechanism of Action: A Comparative Overview
The primary distinction between this compound and other mitotic inhibitors lies in their specific molecular targets within the complex machinery of cell division.
This compound (PLK4 Inhibitor): this compound selectively inhibits PLK4, a master regulator of centriole duplication.[2] This inhibition leads to an abnormal number of centrioles, resulting in the formation of aberrant mitotic spindles and subsequent mitotic catastrophe.[3][4]
Taxanes (e.g., Paclitaxel, Docetaxel): Taxanes bind to and stabilize microtubules, preventing their depolymerization.[6] This stabilization disrupts the dynamic instability of microtubules required for proper mitotic spindle function, leading to mitotic arrest.[6]
Vinca Alkaloids (e.g., Vinblastine, Vincristine, Vinorelbine): In contrast to taxanes, vinca alkaloids inhibit the polymerization of tubulin, preventing the formation of microtubules.[1] This disruption of microtubule assembly leads to the dissolution of the mitotic spindle and cell cycle arrest in metaphase.
Aurora Kinase Inhibitors (e.g., Alisertib): Aurora kinases (A, B, and C) are critical for various mitotic events, including centrosome maturation, chromosome segregation, and cytokinesis.[7] Alisertib is a selective inhibitor of Aurora A kinase, which is involved in centrosome separation and spindle assembly.[7]
Figure 1: Mechanism of Action of Mitotic Inhibitors.
Preclinical Data: A Quantitative Comparison
Preclinical studies provide valuable insights into the potency and selectivity of these inhibitors. The following tables summarize key in vitro and in vivo data. It is important to note that these data are from separate studies and not from direct head-to-head comparisons.
In Vitro Kinase Inhibitory Activity
| Inhibitor | Target Kinase | IC50 (nM) | Other Kinases Inhibited (IC50 > 10x of primary target) | Reference(s) |
| This compound (CFI-400945) | PLK4 | 2.8 | TRKA (6 nM), TRKB (9 nM), TIE2/TEK (22 nM), AURKA (140 nM), AURKB (98 nM) | [3][8] |
| Alisertib (MLN8237) | Aurora A | 1.2 | Aurora B (>200-fold less potent) | [9] |
In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | GI50 / IC50 (nM) | Reference(s) |
| This compound (CFI-400945) | A549 | Lung Cancer | 5 | [4] |
| OVCAR-3 | Ovarian Cancer | 18 | [4] | |
| BT-20 | Breast Cancer | 58 | [3] | |
| HCT116+/+ | Colon Cancer | 4 | [3] | |
| Paclitaxel | SUM159 | Triple Negative Breast Cancer | Not specified (used in combination studies) | [10] |
| Docetaxel | SUM149, SUM159 | Triple Negative Breast Cancer | Not specified (used in combination studies) | [10] |
| Alisertib | HCT-116 | Colon Cancer | Not specified (used in xenograft model) | [9] |
In Vivo Antitumor Activity in Xenograft Models
| Inhibitor | Cancer Type | Model | Dosing | Tumor Growth Inhibition | Reference(s) |
| This compound (CFI-400945) | Human Cancer Xenografts | Mice | 3.0, 9.4 mg/kg (oral) | Significant inhibition | [3][8] |
| Onvansertib (PLK1 inhibitor) + Paclitaxel | Triple Negative Breast Cancer | SUM159 xenograft | Not specified | Significantly decreased tumor volume compared to single agent paclitaxel | [10] |
Clinical Trial Data
Clinical trials provide the ultimate assessment of a drug's safety and efficacy in humans. Below is a summary of key clinical trial findings for this compound and other relevant mitotic inhibitors.
This compound (CFI-400945)
| Trial ID | Phase | Cancer Type(s) | Key Findings | Reference(s) |
| NCT01954316 | I | Advanced Solid Tumors | Established safety and tolerability. Recommended Phase II dose (RP2D) of 64 mg daily. Most common treatment-related adverse events (TRAEs) were fatigue, nausea, diarrhea, and neutropenia. | [11] |
| NCT03187288 | I | Relapsed/Refractory AML and MDS | Showed clinical activity in a high-risk population. 3 out of 9 evaluable AML patients achieved complete remission (CR). Dose-limiting toxicity was enteritis/colitis. | [12][13] |
| NCT04730258 | I/II | AML, MDS, CMML | Ongoing study evaluating this compound as a single agent and in combination with azacitidine. Preliminary results show responses in AML patients. | [1][14][15] |
Other Mitotic Inhibitors (for context)
| Inhibitor | Trial Context | Cancer Type | Key Findings from Comparative/Combination Trials |
| Alisertib + Paclitaxel | Phase II | Small Cell Lung Cancer | Median PFS of 3.32 months vs 2.17 months for placebo + paclitaxel (not statistically significant in ITT, but significant in corrected analysis). |
| Onvansertib + Paclitaxel | Preclinical | Triple Negative Breast Cancer | In a xenograft model, the combination significantly decreased tumor volume compared to paclitaxel alone. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of mitotic inhibitors.
In Vitro Kinase Assay (e.g., LanthaScreen® Eu Kinase Binding Assay for PLK4)
This assay is used to determine the inhibitory activity of a compound against a specific kinase.
-
Reagents: Kinase, europium-labeled anti-tag antibody, Alexa Fluor® 647-labeled ATP-competitive kinase tracer, test compound.
-
Procedure:
-
A mixture of the kinase and the europium-labeled antibody is prepared.
-
The test compound is serially diluted and added to the assay plate.
-
The kinase/antibody mixture is added to the wells containing the test compound.
-
The Alexa Fluor® 647-labeled tracer is added to initiate the binding reaction.
-
The plate is incubated at room temperature to allow for binding equilibrium.
-
Fluorescence Resonance Energy Transfer (FRET) is measured. Inhibition of tracer binding by the test compound results in a decrease in the FRET signal.
-
-
Data Analysis: IC50 values are calculated from the dose-response curves.[16]
References
- 1. onclive.com [onclive.com]
- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CFI-400945 (this compound) | PLK4 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology of the taxanes: implications of the differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors in preclinical and clinical testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polo-like kinase 1 (Plk1) inhibition synergizes with taxanes in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 12. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms. [clin.larvol.com]
- 13. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paper: Preliminary Results from a Phase 1b/2 Open-Label, Multicenter, Dose Optimization Clinical Study of the Safety, Tolerability, and Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles of Cfi-400945 As a Single Agent or in Combination with Azacitidine in Patients (Pts) with Acute Myeloid Leukemia, Myelodysplastic Syndrome or Chronic Myelomonocytic Leukemia (TWT-202) [ash.confex.com]
- 15. treadwelltx.com [treadwelltx.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Ocifisertib Demonstrates Synergistic Antitumor Activity with Standard Chemotherapy Agents in Preclinical Models
For Immediate Release
[City, State] – [Date] – New preclinical data reveal that Ocifisertib (CFI-400945), a first-in-class inhibitor of Polo-like kinase 4 (PLK4), exhibits significant synergistic effects when combined with standard chemotherapy agents in various cancer models. These findings, targeted at researchers, scientists, and drug development professionals, suggest that combination therapies involving this compound could offer improved therapeutic outcomes compared to monotherapy. This comparison guide provides a detailed overview of the supporting experimental data, protocols, and the underlying signaling pathways.
Synergistic Effect of this compound with Doxorubicin (B1662922) in Diffuse Large B-cell Lymphoma (DLBCL)
A key study investigated the combination of this compound and doxorubicin in DLBCL cell lines. The combination demonstrated a synergistic effect in reducing cell viability, particularly in the TP53-mutated LY8 cell line.
Quantitative Data Summary
The following table summarizes the cell viability data for this compound and doxorubicin as single agents and in combination in the LY8 and LY3 DLBCL cell lines after 48 hours of treatment. A Combination Index (CI) of less than 1 in LY8 cells indicates a synergistic interaction.[1]
| Treatment Group | LY8 Cell Viability (%) | LY3 Cell Viability (%) | Combination Index (CI) - LY8 |
| Control | 100 | 100 | - |
| This compound (20 nM) | ~80 | ~70 | - |
| Doxorubicin (50 nM) | ~75 | ~60 | - |
| This compound (20 nM) + Doxorubicin (50 nM) | ~40 | ~45 | < 1 |
In an in vivo xenograft model using LY8 cells, the combination of this compound and doxorubicin resulted in significantly greater tumor growth inhibition compared to either agent alone, leading to prolonged survival of the tumor-bearing mice.[1]
Experimental Protocol: In Vitro Cell Viability Assay
-
Cell Lines: LY8 (TP53-mutated) and LY3 (TP53-wildtype) DLBCL cell lines.
-
Treatment: Cells were treated with this compound (20 nM), doxorubicin (50 nM), or the combination of both for 48 hours.
-
Assay: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay.
-
Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[1]
Experimental Protocol: In Vivo Xenograft Model
-
Animal Model: SCID/Beige mice were subcutaneously injected with LY8 cells.
-
Treatment Regimen: Seven days post-injection, mice were randomized into four groups: vehicle control, this compound (7.5 mg/kg, oral, daily for 21 days), doxorubicin (3.3 mg/kg, intravenous, day 1), and the combination of this compound and doxorubicin.
-
Tumor Assessment: Tumor growth was monitored by caliper measurements and bioluminescent imaging.[1]
Synergistic Effects with DNA-Damaging Agents in Pediatric Brain Tumors
Research in atypical teratoid/rhabdoid tumors (AT/RT) and medulloblastoma has indicated that inhibition of PLK4 by this compound leads to polyploidy, which in turn increases the susceptibility of these cancer cells to DNA-damaging agents like doxorubicin and etoposide.[2][3][4] While the studies report a synergistic effect, specific quantitative data such as IC50 values or combination indices were not detailed in the available literature.
Enhanced Radiosensitization in Triple-Negative Breast Cancer (TNBC)
In preclinical models of TNBC, this compound demonstrated a synergistic anti-cancer effect when combined with radiation therapy.[5][6] This combination led to a significant increase in the inhibition of cancer cell proliferation in both cell lines and patient-derived organoids. In vivo studies also showed a significant survival advantage in xenograft models treated with the combination compared to single-agent treatments.[5][6][7]
Clinical Investigations of this compound in Combination with Azacitidine
Building on the promising preclinical synergistic findings with various agents, clinical trials are currently underway to evaluate the safety and efficacy of this compound in combination with the standard chemotherapy agent azacitidine in patients with acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), and chronic myelomonocytic leukemia (CMML).[8][9][10] While preclinical data on the direct synergistic interaction between this compound and azacitidine is not yet publicly available, the ongoing clinical studies underscore the potential of this combination approach.
Signaling Pathways and Experimental Workflows
PLK4 Signaling Pathway in Cancer
This compound targets PLK4, a master regulator of centriole duplication.[11][12] In many cancers, PLK4 is overexpressed, leading to centrosome amplification and chromosomal instability, which contributes to tumorigenesis.[13][14][15][16] By inhibiting PLK4, this compound disrupts this process, leading to mitotic errors and ultimately, cancer cell death.[12][17] The synergistic effect with DNA-damaging agents and radiation is thought to arise from the exacerbation of genomic instability, making cancer cells more vulnerable to apoptosis.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer effects of radiation therapy combined with Polo-Like Kinase 4 (PLK4) inhibitor CFI-400945 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uwo.scholaris.ca [uwo.scholaris.ca]
- 8. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 9. onclive.com [onclive.com]
- 10. treadwelltx.com [treadwelltx.com]
- 11. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Polo-like kinase 4 induces mitotic defects and DNA damage in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Inhibition of Polo-like kinase 4 induces mitotic defects and DNA damage in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Ocifisertib Demonstrates Synergistic Antitumor Activity with Standard Chemotherapy Agents in Preclinical Models
For Immediate Release
[City, State] – [Date] – New preclinical data reveal that Ocifisertib (CFI-400945), a first-in-class inhibitor of Polo-like kinase 4 (PLK4), exhibits significant synergistic effects when combined with standard chemotherapy agents in various cancer models. These findings, targeted at researchers, scientists, and drug development professionals, suggest that combination therapies involving this compound could offer improved therapeutic outcomes compared to monotherapy. This comparison guide provides a detailed overview of the supporting experimental data, protocols, and the underlying signaling pathways.
Synergistic Effect of this compound with Doxorubicin in Diffuse Large B-cell Lymphoma (DLBCL)
A key study investigated the combination of this compound and doxorubicin in DLBCL cell lines. The combination demonstrated a synergistic effect in reducing cell viability, particularly in the TP53-mutated LY8 cell line.
Quantitative Data Summary
The following table summarizes the cell viability data for this compound and doxorubicin as single agents and in combination in the LY8 and LY3 DLBCL cell lines after 48 hours of treatment. A Combination Index (CI) of less than 1 in LY8 cells indicates a synergistic interaction.[1]
| Treatment Group | LY8 Cell Viability (%) | LY3 Cell Viability (%) | Combination Index (CI) - LY8 |
| Control | 100 | 100 | - |
| This compound (20 nM) | ~80 | ~70 | - |
| Doxorubicin (50 nM) | ~75 | ~60 | - |
| This compound (20 nM) + Doxorubicin (50 nM) | ~40 | ~45 | < 1 |
In an in vivo xenograft model using LY8 cells, the combination of this compound and doxorubicin resulted in significantly greater tumor growth inhibition compared to either agent alone, leading to prolonged survival of the tumor-bearing mice.[1]
Experimental Protocol: In Vitro Cell Viability Assay
-
Cell Lines: LY8 (TP53-mutated) and LY3 (TP53-wildtype) DLBCL cell lines.
-
Treatment: Cells were treated with this compound (20 nM), doxorubicin (50 nM), or the combination of both for 48 hours.
-
Assay: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay.
-
Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[1]
Experimental Protocol: In Vivo Xenograft Model
-
Animal Model: SCID/Beige mice were subcutaneously injected with LY8 cells.
-
Treatment Regimen: Seven days post-injection, mice were randomized into four groups: vehicle control, this compound (7.5 mg/kg, oral, daily for 21 days), doxorubicin (3.3 mg/kg, intravenous, day 1), and the combination of this compound and doxorubicin.
-
Tumor Assessment: Tumor growth was monitored by caliper measurements and bioluminescent imaging.[1]
Synergistic Effects with DNA-Damaging Agents in Pediatric Brain Tumors
Research in atypical teratoid/rhabdoid tumors (AT/RT) and medulloblastoma has indicated that inhibition of PLK4 by this compound leads to polyploidy, which in turn increases the susceptibility of these cancer cells to DNA-damaging agents like doxorubicin and etoposide.[2][3][4] While the studies report a synergistic effect, specific quantitative data such as IC50 values or combination indices were not detailed in the available literature.
Enhanced Radiosensitization in Triple-Negative Breast Cancer (TNBC)
In preclinical models of TNBC, this compound demonstrated a synergistic anti-cancer effect when combined with radiation therapy.[5][6] This combination led to a significant increase in the inhibition of cancer cell proliferation in both cell lines and patient-derived organoids. In vivo studies also showed a significant survival advantage in xenograft models treated with the combination compared to single-agent treatments.[5][6][7]
Clinical Investigations of this compound in Combination with Azacitidine
Building on the promising preclinical synergistic findings with various agents, clinical trials are currently underway to evaluate the safety and efficacy of this compound in combination with the standard chemotherapy agent azacitidine in patients with acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), and chronic myelomonocytic leukemia (CMML).[8][9][10] While preclinical data on the direct synergistic interaction between this compound and azacitidine is not yet publicly available, the ongoing clinical studies underscore the potential of this combination approach.
Signaling Pathways and Experimental Workflows
PLK4 Signaling Pathway in Cancer
This compound targets PLK4, a master regulator of centriole duplication.[11][12] In many cancers, PLK4 is overexpressed, leading to centrosome amplification and chromosomal instability, which contributes to tumorigenesis.[13][14][15][16] By inhibiting PLK4, this compound disrupts this process, leading to mitotic errors and ultimately, cancer cell death.[12][17] The synergistic effect with DNA-damaging agents and radiation is thought to arise from the exacerbation of genomic instability, making cancer cells more vulnerable to apoptosis.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer effects of radiation therapy combined with Polo-Like Kinase 4 (PLK4) inhibitor CFI-400945 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uwo.scholaris.ca [uwo.scholaris.ca]
- 8. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 9. onclive.com [onclive.com]
- 10. treadwelltx.com [treadwelltx.com]
- 11. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Polo-like kinase 4 induces mitotic defects and DNA damage in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Inhibition of Polo-like kinase 4 induces mitotic defects and DNA damage in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Independent Verification of Ocifisertib's Selectivity for PLK4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity of Ocifisertib (formerly CFI-400945), a potent inhibitor of Polo-like Kinase 4 (PLK4), with other known PLK4 inhibitors. The information presented is collated from independent studies to support informed decisions in research and drug development. All quantitative data is summarized in clear, comparative tables, and detailed experimental methodologies are provided for key assays.
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication, a fundamental process in cell division. Dysregulation of PLK4 has been implicated in tumorigenesis, making it an attractive target for cancer therapy. This compound is a first-in-class, orally bioavailable PLK4 inhibitor that has advanced to clinical trials.[1][2] This guide focuses on the independent verification of its selectivity profile in comparison to other tool compounds and potential therapeutic agents targeting PLK4.
Kinase Selectivity Profile: A Quantitative Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other PLK4 inhibitors against PLK4 and a selection of off-target kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (CFI-400945) IC50 (nM) | Centrinone (B606597) IC50 (nM) | CFI-400437 IC50 (nM) | KW-2449 IC50 (nM) | Alisertib IC50 (nM) |
| PLK4 | 2.8 - 4.85 [3][4] | 2.71 [5] | 1.55 [5] | 52.6 [5] | 62.7 [5] |
| Aurora A | 140[6] | >1000-fold selectivity for PLK4[7] | - | 45.8[8] | Potent inhibitor[8] |
| Aurora B | 22 - 98[6][8] | >1000-fold selectivity for PLK4[7] | <15[5] | 23.8[8] | - |
| Aurora C | 106[4] | - | <15[5] | 23.2[8] | - |
| TrkA | 6[8] | - | - | - | - |
| TrkB | 9[8] | - | - | - | - |
| Tie2/TEK | 22[8] | - | - | - | - |
Key Observations:
-
This compound is a highly potent PLK4 inhibitor with IC50 values in the low nanomolar range.[3][4]
-
While highly selective against other PLK family members (PLK1, 2, and 3 with IC50 > 50 µM), this compound exhibits off-target activity against several other kinases, most notably Aurora B, TrkA, TrkB, and Tie2/TEK.[8][9][10]
-
Centrinone and its analogue Centrinone B are reported to be the most selective PLK4 inhibitors, exhibiting over 1000-fold selectivity against Aurora kinases.[7][8] However, they are noted to have poor metabolic stability and oral bioavailability, limiting their in vivo applications.[11]
-
CFI-400437 is another potent PLK4 inhibitor but also shows significant activity against Aurora B and C.[5]
-
KW-2449 and Alisertib are less potent against PLK4 and show greater inhibition of Aurora kinases.[5][8]
Experimental Protocols for Kinase Selectivity Assays
The determination of kinase inhibitor selectivity is crucial for understanding its biological effects and potential toxicities. In vitro kinase assays are standard methods for quantifying the potency of inhibitors against a panel of kinases. Below is a detailed methodology for a representative biochemical kinase assay.
Representative In Vitro Kinase Assay Protocol (Luminescent ADP Detection)
This protocol is based on the principles of the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
1. Materials and Reagents:
-
Purified recombinant kinase (e.g., PLK4, Aurora A, etc.)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
2. Kinase Reaction:
-
Prepare serial dilutions of the test inhibitor in kinase reaction buffer.
-
In a multiwell plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
3. ADP Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, using a non-linear regression analysis.
Visualizing Pathways and Workflows
To further elucidate the context of PLK4 inhibition and the methodologies for its assessment, the following diagrams are provided.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. [PDF] A quantitative analysis of kinase inhibitor selectivity | Semantic Scholar [semanticscholar.org]
- 3. ulab360.com [ulab360.com]
- 4. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ADP-Glo kinase assay [bio-protocol.org]
- 7. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 10. promega.com [promega.com]
- 11. Discovery of RP-1664: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Ocifisertib's Selectivity for PLK4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity of Ocifisertib (formerly CFI-400945), a potent inhibitor of Polo-like Kinase 4 (PLK4), with other known PLK4 inhibitors. The information presented is collated from independent studies to support informed decisions in research and drug development. All quantitative data is summarized in clear, comparative tables, and detailed experimental methodologies are provided for key assays.
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication, a fundamental process in cell division. Dysregulation of PLK4 has been implicated in tumorigenesis, making it an attractive target for cancer therapy. This compound is a first-in-class, orally bioavailable PLK4 inhibitor that has advanced to clinical trials.[1][2] This guide focuses on the independent verification of its selectivity profile in comparison to other tool compounds and potential therapeutic agents targeting PLK4.
Kinase Selectivity Profile: A Quantitative Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other PLK4 inhibitors against PLK4 and a selection of off-target kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (CFI-400945) IC50 (nM) | Centrinone IC50 (nM) | CFI-400437 IC50 (nM) | KW-2449 IC50 (nM) | Alisertib IC50 (nM) |
| PLK4 | 2.8 - 4.85 [3][4] | 2.71 [5] | 1.55 [5] | 52.6 [5] | 62.7 [5] |
| Aurora A | 140[6] | >1000-fold selectivity for PLK4[7] | - | 45.8[8] | Potent inhibitor[8] |
| Aurora B | 22 - 98[6][8] | >1000-fold selectivity for PLK4[7] | <15[5] | 23.8[8] | - |
| Aurora C | 106[4] | - | <15[5] | 23.2[8] | - |
| TrkA | 6[8] | - | - | - | - |
| TrkB | 9[8] | - | - | - | - |
| Tie2/TEK | 22[8] | - | - | - | - |
Key Observations:
-
This compound is a highly potent PLK4 inhibitor with IC50 values in the low nanomolar range.[3][4]
-
While highly selective against other PLK family members (PLK1, 2, and 3 with IC50 > 50 µM), this compound exhibits off-target activity against several other kinases, most notably Aurora B, TrkA, TrkB, and Tie2/TEK.[8][9][10]
-
Centrinone and its analogue Centrinone B are reported to be the most selective PLK4 inhibitors, exhibiting over 1000-fold selectivity against Aurora kinases.[7][8] However, they are noted to have poor metabolic stability and oral bioavailability, limiting their in vivo applications.[11]
-
CFI-400437 is another potent PLK4 inhibitor but also shows significant activity against Aurora B and C.[5]
-
KW-2449 and Alisertib are less potent against PLK4 and show greater inhibition of Aurora kinases.[5][8]
Experimental Protocols for Kinase Selectivity Assays
The determination of kinase inhibitor selectivity is crucial for understanding its biological effects and potential toxicities. In vitro kinase assays are standard methods for quantifying the potency of inhibitors against a panel of kinases. Below is a detailed methodology for a representative biochemical kinase assay.
Representative In Vitro Kinase Assay Protocol (Luminescent ADP Detection)
This protocol is based on the principles of the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
1. Materials and Reagents:
-
Purified recombinant kinase (e.g., PLK4, Aurora A, etc.)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
2. Kinase Reaction:
-
Prepare serial dilutions of the test inhibitor in kinase reaction buffer.
-
In a multiwell plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
3. ADP Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, using a non-linear regression analysis.
Visualizing Pathways and Workflows
To further elucidate the context of PLK4 inhibition and the methodologies for its assessment, the following diagrams are provided.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. [PDF] A quantitative analysis of kinase inhibitor selectivity | Semantic Scholar [semanticscholar.org]
- 3. ulab360.com [ulab360.com]
- 4. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ADP-Glo kinase assay [bio-protocol.org]
- 7. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 10. promega.com [promega.com]
- 11. Discovery of RP-1664: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Ocifisertib: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Ocifisertib (CFI-400945), a first-in-class inhibitor of Polo-like kinase 4 (PLK4). Its performance is evaluated against other PLK4 inhibitors, supported by experimental data to inform preclinical and clinical research decisions.
Abstract
This compound is an orally bioavailable small molecule that selectively inhibits PLK4, a key regulator of centriole duplication.[1][2] Overexpression of PLK4 is common in various cancers and is associated with poor prognosis.[3] By inhibiting PLK4, this compound disrupts mitosis and induces cell death in cancer cells, demonstrating potent anti-tumor activity in both preclinical models and clinical trials.[1][4] This guide summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action: PLK4 Inhibition and Centriole Duplication
This compound selectively targets PLK4, a serine/threonine kinase that plays a critical role in the regulation of centriole duplication during the cell cycle.[1] Inhibition of PLK4 disrupts this process, leading to mitotic defects and ultimately, apoptosis in cancer cells that overexpress this kinase.[1][5] The simplified signaling pathway is illustrated below.
Caption: PLK4 Signaling Pathway and this compound's Point of Intervention.
In Vitro Efficacy
This compound has demonstrated potent and selective inhibition of PLK4 and significant anti-proliferative activity across a range of cancer cell lines.
Kinase Inhibition Profile
This compound is a highly potent inhibitor of PLK4 with a Ki of 0.26 nM and an IC50 of 2.8 nM.[5] While it shows activity against other kinases, it is most selective for PLK4.[5]
| Kinase Target | IC50 (nM)[5] |
| PLK4 | 2.8 |
| TRKA | 6 |
| TRKB | 9 |
| TIE2/TEK | 22 |
| AURKB/INCENP | 98 |
| AURKA | 140 |
Anti-proliferative Activity in Cancer Cell Lines
This compound has been shown to inhibit the growth of various cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[5]
| Cell Line | Cancer Type | IC50 (µM)[5] |
| HCT116+/+ | Colon Cancer | 0.004 |
| A549 | Lung Cancer | 0.005 |
| Colo-205 | Colon Cancer | 0.017 |
| OVCAR-3 | Ovarian Cancer | 0.018 |
| BT-20 | Breast Cancer | 0.058 |
| Cal-51 | Breast Cancer | 0.26 |
| SW620 | Colon Cancer | 0.38 |
| SKBr-3 | Breast Cancer | 5.3 |
Comparison with Other PLK4 Inhibitors
While direct head-to-head studies are limited, data from various sources allow for a comparative view of the in vitro potency of different PLK4 inhibitors.
| Compound | PLK4 IC50 (nM) | Reference |
| This compound (CFI-400945) | 2.8 - 4.85 | [5][6] |
| CFI-400437 | 1.55 | [6] |
| Centrinone | 2.71 | [6] |
| RP-1664 | N/A | [7] |
In Vivo Efficacy
Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of this compound.
Xenograft Studies
Oral administration of this compound has been shown to cause significant tumor growth inhibition in mice bearing human cancer xenografts.[5] In a study with an intracranial atypical teratoid rhabdoid tumor (AT/RT) xenograft model, treatment with this compound at 7.5 mg/kg/day resulted in a significant reduction in tumor growth and extended survival.[8] Another study in a uterine leiomyosarcoma xenograft model (SK-UT-1) showed a dose-dependent anti-tumor effect.[9]
| Xenograft Model | Cancer Type | This compound Dose | Outcome | Reference |
| AT/RT | Brain Tumor | 7.5 mg/kg/day (oral) | Significantly reduced tumor growth and extended survival | [8] |
| SK-UT-1 | Uterine Leiomyosarcoma | 5 mg/kg and 7.5 mg/kg (oral) | Dose-dependent significant reduction in tumor volume | [9] |
| Various | Breast, Lung, Ovarian, Colon | 3.0, 9.4 mg/kg (oral) | Significant inhibition of tumor growth | [5] |
Clinical Efficacy
This compound is currently being evaluated in clinical trials for various hematological malignancies and solid tumors.
Relapsed/Refractory Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS)
A Phase 1 study (NCT03187288) in patients with relapsed/refractory AML and MDS showed promising clinical activity.[10] A subsequent Phase 1b/2 study (TWT-202; NCT04730258) is further evaluating this compound as a single agent and in combination with azacitidine.[2][4]
| Trial ID | Indication | Key Findings | Reference |
| NCT03187288 | R/R AML, MDS | 3 of 9 evaluable AML patients achieved complete remission (CR). 2 of 4 AML patients with TP53 mutations achieved CR. | [10] |
| TWT-202 (NCT04730258) | R/R AML, MDS, CMML | At the 96 mg dose, 50% of 6 response-evaluable AML patients responded after one cycle. One patient with adverse genetics achieved a complete remission with incomplete count recovery. | [4] |
Comparison with Standard of Care
There is no single standard of care for relapsed/refractory AML, and outcomes are generally poor, with low complete remission rates and short overall survival.[1][11] For higher-risk MDS, treatment options include hypomethylating agents and hematopoietic stem cell transplantation.[12] The response rates observed with this compound in early trials appear promising in this difficult-to-treat patient population.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant PLK4 enzyme, a suitable substrate (e.g., a peptide), and ATP are prepared in an appropriate kinase buffer.
-
Compound Plating: Serial dilutions of this compound and a vehicle control (e.g., DMSO) are added to a multi-well assay plate.
-
Kinase Addition: The prepared PLK4 enzyme solution is added to the wells containing the test compounds and incubated briefly.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature).
-
Signal Detection: The reaction is stopped, and the amount of substrate phosphorylation is quantified using a detection reagent that generates a signal (e.g., luminescence or fluorescence) proportional to the kinase activity.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay (General Protocol)
Caption: Workflow for a cell viability (MTT) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated for a specified duration (e.g., 72 hours) to allow the compound to exert its effect.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is determined.
In Vivo Xenograft Study (General Protocol)
Caption: Workflow for an in vivo xenograft study.
Methodology:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: The mice are then randomized into different treatment groups, including a vehicle control group.
-
Drug Administration: this compound is administered orally at specified doses and schedules.
-
Monitoring: Tumor dimensions are measured regularly with calipers to calculate tumor volume, and the body weight of the mice is monitored as an indicator of toxicity.
-
Study Endpoint: The study is concluded after a predefined treatment period or when the tumors in the control group reach a maximum allowable size.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated groups to the control group.
Conclusion
This compound is a potent and selective PLK4 inhibitor with demonstrated in vitro and in vivo anti-cancer activity. Its efficacy in preclinical models and promising early clinical data, particularly in hematological malignancies with high unmet medical needs, position it as a compelling therapeutic candidate. Further clinical investigation is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this targeted therapy. This guide provides a foundational overview to aid researchers in the continued evaluation and development of this compound and other PLK4 inhibitors.
References
- 1. Relapsed acute myeloid leukemia: Why is there no standard of care? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. treadwelltx.com [treadwelltx.com]
- 3. karger.com [karger.com]
- 4. onclive.com [onclive.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of RP-1664 / a first-in-class orally bioavailable, selective PLK4 inhibitor - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 8. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 12. cancer.org.au [cancer.org.au]
Ocifisertib: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Ocifisertib (CFI-400945), a first-in-class inhibitor of Polo-like kinase 4 (PLK4). Its performance is evaluated against other PLK4 inhibitors, supported by experimental data to inform preclinical and clinical research decisions.
Abstract
This compound is an orally bioavailable small molecule that selectively inhibits PLK4, a key regulator of centriole duplication.[1][2] Overexpression of PLK4 is common in various cancers and is associated with poor prognosis.[3] By inhibiting PLK4, this compound disrupts mitosis and induces cell death in cancer cells, demonstrating potent anti-tumor activity in both preclinical models and clinical trials.[1][4] This guide summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action: PLK4 Inhibition and Centriole Duplication
This compound selectively targets PLK4, a serine/threonine kinase that plays a critical role in the regulation of centriole duplication during the cell cycle.[1] Inhibition of PLK4 disrupts this process, leading to mitotic defects and ultimately, apoptosis in cancer cells that overexpress this kinase.[1][5] The simplified signaling pathway is illustrated below.
Caption: PLK4 Signaling Pathway and this compound's Point of Intervention.
In Vitro Efficacy
This compound has demonstrated potent and selective inhibition of PLK4 and significant anti-proliferative activity across a range of cancer cell lines.
Kinase Inhibition Profile
This compound is a highly potent inhibitor of PLK4 with a Ki of 0.26 nM and an IC50 of 2.8 nM.[5] While it shows activity against other kinases, it is most selective for PLK4.[5]
| Kinase Target | IC50 (nM)[5] |
| PLK4 | 2.8 |
| TRKA | 6 |
| TRKB | 9 |
| TIE2/TEK | 22 |
| AURKB/INCENP | 98 |
| AURKA | 140 |
Anti-proliferative Activity in Cancer Cell Lines
This compound has been shown to inhibit the growth of various cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[5]
| Cell Line | Cancer Type | IC50 (µM)[5] |
| HCT116+/+ | Colon Cancer | 0.004 |
| A549 | Lung Cancer | 0.005 |
| Colo-205 | Colon Cancer | 0.017 |
| OVCAR-3 | Ovarian Cancer | 0.018 |
| BT-20 | Breast Cancer | 0.058 |
| Cal-51 | Breast Cancer | 0.26 |
| SW620 | Colon Cancer | 0.38 |
| SKBr-3 | Breast Cancer | 5.3 |
Comparison with Other PLK4 Inhibitors
While direct head-to-head studies are limited, data from various sources allow for a comparative view of the in vitro potency of different PLK4 inhibitors.
| Compound | PLK4 IC50 (nM) | Reference |
| This compound (CFI-400945) | 2.8 - 4.85 | [5][6] |
| CFI-400437 | 1.55 | [6] |
| Centrinone | 2.71 | [6] |
| RP-1664 | N/A | [7] |
In Vivo Efficacy
Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of this compound.
Xenograft Studies
Oral administration of this compound has been shown to cause significant tumor growth inhibition in mice bearing human cancer xenografts.[5] In a study with an intracranial atypical teratoid rhabdoid tumor (AT/RT) xenograft model, treatment with this compound at 7.5 mg/kg/day resulted in a significant reduction in tumor growth and extended survival.[8] Another study in a uterine leiomyosarcoma xenograft model (SK-UT-1) showed a dose-dependent anti-tumor effect.[9]
| Xenograft Model | Cancer Type | This compound Dose | Outcome | Reference |
| AT/RT | Brain Tumor | 7.5 mg/kg/day (oral) | Significantly reduced tumor growth and extended survival | [8] |
| SK-UT-1 | Uterine Leiomyosarcoma | 5 mg/kg and 7.5 mg/kg (oral) | Dose-dependent significant reduction in tumor volume | [9] |
| Various | Breast, Lung, Ovarian, Colon | 3.0, 9.4 mg/kg (oral) | Significant inhibition of tumor growth | [5] |
Clinical Efficacy
This compound is currently being evaluated in clinical trials for various hematological malignancies and solid tumors.
Relapsed/Refractory Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS)
A Phase 1 study (NCT03187288) in patients with relapsed/refractory AML and MDS showed promising clinical activity.[10] A subsequent Phase 1b/2 study (TWT-202; NCT04730258) is further evaluating this compound as a single agent and in combination with azacitidine.[2][4]
| Trial ID | Indication | Key Findings | Reference |
| NCT03187288 | R/R AML, MDS | 3 of 9 evaluable AML patients achieved complete remission (CR). 2 of 4 AML patients with TP53 mutations achieved CR. | [10] |
| TWT-202 (NCT04730258) | R/R AML, MDS, CMML | At the 96 mg dose, 50% of 6 response-evaluable AML patients responded after one cycle. One patient with adverse genetics achieved a complete remission with incomplete count recovery. | [4] |
Comparison with Standard of Care
There is no single standard of care for relapsed/refractory AML, and outcomes are generally poor, with low complete remission rates and short overall survival.[1][11] For higher-risk MDS, treatment options include hypomethylating agents and hematopoietic stem cell transplantation.[12] The response rates observed with this compound in early trials appear promising in this difficult-to-treat patient population.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant PLK4 enzyme, a suitable substrate (e.g., a peptide), and ATP are prepared in an appropriate kinase buffer.
-
Compound Plating: Serial dilutions of this compound and a vehicle control (e.g., DMSO) are added to a multi-well assay plate.
-
Kinase Addition: The prepared PLK4 enzyme solution is added to the wells containing the test compounds and incubated briefly.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature).
-
Signal Detection: The reaction is stopped, and the amount of substrate phosphorylation is quantified using a detection reagent that generates a signal (e.g., luminescence or fluorescence) proportional to the kinase activity.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay (General Protocol)
Caption: Workflow for a cell viability (MTT) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated for a specified duration (e.g., 72 hours) to allow the compound to exert its effect.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is determined.
In Vivo Xenograft Study (General Protocol)
Caption: Workflow for an in vivo xenograft study.
Methodology:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: The mice are then randomized into different treatment groups, including a vehicle control group.
-
Drug Administration: this compound is administered orally at specified doses and schedules.
-
Monitoring: Tumor dimensions are measured regularly with calipers to calculate tumor volume, and the body weight of the mice is monitored as an indicator of toxicity.
-
Study Endpoint: The study is concluded after a predefined treatment period or when the tumors in the control group reach a maximum allowable size.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated groups to the control group.
Conclusion
This compound is a potent and selective PLK4 inhibitor with demonstrated in vitro and in vivo anti-cancer activity. Its efficacy in preclinical models and promising early clinical data, particularly in hematological malignancies with high unmet medical needs, position it as a compelling therapeutic candidate. Further clinical investigation is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this targeted therapy. This guide provides a foundational overview to aid researchers in the continued evaluation and development of this compound and other PLK4 inhibitors.
References
- 1. Relapsed acute myeloid leukemia: Why is there no standard of care? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. treadwelltx.com [treadwelltx.com]
- 3. karger.com [karger.com]
- 4. onclive.com [onclive.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of RP-1664 / a first-in-class orally bioavailable, selective PLK4 inhibitor - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 8. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 12. cancer.org.au [cancer.org.au]
Safety Operating Guide
Navigating the Safe Disposal of Ocifisertib: A Guide for Laboratory Professionals
Providing essential guidance for the proper disposal of the research-use compound Ocifisertib, this document outlines key safety protocols and operational procedures for researchers, scientists, and drug development professionals. In the absence of explicit manufacturer disposal instructions for this potent polo-like kinase 4 (PLK4) inhibitor, this guide synthesizes general best practices for chemical waste management to ensure operational safety and environmental compliance.
This compound is a potent, selective, and orally bioavailable PLK4 inhibitor with significant activity in cancer cell lines.[1][2][3] While the fumarate (B1241708) salt of this compound is classified as not a hazardous substance or mixture, its potent biological effects necessitate a cautious and systematic approach to its disposal.[4] Standard laboratory procedures for chemical waste management should be strictly followed to minimize risk to personnel and the environment.
Key Disposal Considerations
Proper disposal of this compound and associated materials requires careful segregation and containment of different waste streams. This includes the pure compound, solutions, and contaminated labware.
| Waste Stream | Containment Procedure | Disposal Route |
| Unused/Expired this compound | Collect in original or a clearly labeled, sealed, and compatible container. | Via institutional Environmental Health and Safety (EHS) or a licensed hazardous waste contractor. |
| Solutions Containing this compound | Collect in a designated, leak-proof, and non-reactive liquid waste container. Do not mix with incompatible chemicals. | Via institutional EHS or a licensed hazardous waste contractor. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated, leak-proof container lined with a heavy-duty plastic bag. | Via institutional EHS or a licensed hazardous waste contractor. |
| Contaminated Sharps (e.g., needles) | Dispose of immediately in a designated, puncture-resistant sharps container.[5] | Via institutional EHS or a licensed hazardous waste contractor. |
| Contaminated Personal Protective Equipment (PPE) | Collect in a designated container for contaminated solid waste. | Via institutional EHS or a licensed hazardous waste contractor. |
Experimental Protocol: Disposal of this compound Waste
The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste from a laboratory setting.
Materials:
-
Appropriate personal protective equipment (PPE): safety goggles, gloves, lab coat.
-
Designated and clearly labeled waste containers for solid, liquid, and sharps waste.
-
Sealable bags for solid waste.
-
Spill containment materials (e.g., absorbent pads).
Procedure:
-
Waste Segregation: At the point of generation, carefully segregate waste containing this compound from other laboratory waste streams. This includes unused product, solutions, and contaminated disposables.[6]
-
Solid Waste Containment:
-
Place all non-sharp, solid waste contaminated with this compound (e.g., gloves, pipette tips, absorbent paper) into a designated, leak-proof container lined with a durable plastic bag.
-
Once the bag is full, securely seal it and label the container with the contents ("this compound Waste") and the date.
-
-
Liquid Waste Containment:
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, compatible, and shatter-resistant liquid waste container.
-
Ensure the container is clearly labeled with "this compound Waste," the solvent composition, and an approximate concentration of the active compound.
-
Keep the container securely capped when not in use to prevent spills and evaporation.[7][8]
-
-
Sharps Waste Containment:
-
Dispose of any needles, syringes, or other sharps contaminated with this compound in a designated, puncture-resistant sharps container.[5]
-
-
Decontamination of Glassware:
-
Reusable glassware should be decontaminated by rinsing with an appropriate solvent that is known to solubilize this compound.
-
The initial rinsate should be collected and disposed of as liquid chemical waste.[9]
-
Subsequent rinses with detergent and water can typically be disposed of down the drain, but consult your institutional EHS for specific guidance.[9]
-
-
Empty Container Disposal:
-
Once emptied, the original this compound container should be triple-rinsed with an appropriate solvent.[6][8]
-
The rinsate must be collected as hazardous waste.[6]
-
After rinsing, deface the label and dispose of the container according to your institution's guidelines for empty chemical containers.[8]
-
-
Storage Pending Disposal:
-
Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound or its solutions down the drain or in the regular trash.[8]
-
Caption: Workflow for the proper disposal of this compound waste.
This guide provides a framework for the safe handling and disposal of this compound in a laboratory setting. It is crucial for all personnel to be trained on these procedures and to consult their institution's specific chemical hygiene plan and waste disposal guidelines. Adherence to these protocols will help ensure a safe research environment and responsible environmental stewardship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CFI-400945 free base | PLK4 inhibitor | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. olseh.iisc.ac.in [olseh.iisc.ac.in]
Navigating the Safe Disposal of Ocifisertib: A Guide for Laboratory Professionals
Providing essential guidance for the proper disposal of the research-use compound Ocifisertib, this document outlines key safety protocols and operational procedures for researchers, scientists, and drug development professionals. In the absence of explicit manufacturer disposal instructions for this potent polo-like kinase 4 (PLK4) inhibitor, this guide synthesizes general best practices for chemical waste management to ensure operational safety and environmental compliance.
This compound is a potent, selective, and orally bioavailable PLK4 inhibitor with significant activity in cancer cell lines.[1][2][3] While the fumarate salt of this compound is classified as not a hazardous substance or mixture, its potent biological effects necessitate a cautious and systematic approach to its disposal.[4] Standard laboratory procedures for chemical waste management should be strictly followed to minimize risk to personnel and the environment.
Key Disposal Considerations
Proper disposal of this compound and associated materials requires careful segregation and containment of different waste streams. This includes the pure compound, solutions, and contaminated labware.
| Waste Stream | Containment Procedure | Disposal Route |
| Unused/Expired this compound | Collect in original or a clearly labeled, sealed, and compatible container. | Via institutional Environmental Health and Safety (EHS) or a licensed hazardous waste contractor. |
| Solutions Containing this compound | Collect in a designated, leak-proof, and non-reactive liquid waste container. Do not mix with incompatible chemicals. | Via institutional EHS or a licensed hazardous waste contractor. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated, leak-proof container lined with a heavy-duty plastic bag. | Via institutional EHS or a licensed hazardous waste contractor. |
| Contaminated Sharps (e.g., needles) | Dispose of immediately in a designated, puncture-resistant sharps container.[5] | Via institutional EHS or a licensed hazardous waste contractor. |
| Contaminated Personal Protective Equipment (PPE) | Collect in a designated container for contaminated solid waste. | Via institutional EHS or a licensed hazardous waste contractor. |
Experimental Protocol: Disposal of this compound Waste
The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste from a laboratory setting.
Materials:
-
Appropriate personal protective equipment (PPE): safety goggles, gloves, lab coat.
-
Designated and clearly labeled waste containers for solid, liquid, and sharps waste.
-
Sealable bags for solid waste.
-
Spill containment materials (e.g., absorbent pads).
Procedure:
-
Waste Segregation: At the point of generation, carefully segregate waste containing this compound from other laboratory waste streams. This includes unused product, solutions, and contaminated disposables.[6]
-
Solid Waste Containment:
-
Place all non-sharp, solid waste contaminated with this compound (e.g., gloves, pipette tips, absorbent paper) into a designated, leak-proof container lined with a durable plastic bag.
-
Once the bag is full, securely seal it and label the container with the contents ("this compound Waste") and the date.
-
-
Liquid Waste Containment:
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, compatible, and shatter-resistant liquid waste container.
-
Ensure the container is clearly labeled with "this compound Waste," the solvent composition, and an approximate concentration of the active compound.
-
Keep the container securely capped when not in use to prevent spills and evaporation.[7][8]
-
-
Sharps Waste Containment:
-
Dispose of any needles, syringes, or other sharps contaminated with this compound in a designated, puncture-resistant sharps container.[5]
-
-
Decontamination of Glassware:
-
Reusable glassware should be decontaminated by rinsing with an appropriate solvent that is known to solubilize this compound.
-
The initial rinsate should be collected and disposed of as liquid chemical waste.[9]
-
Subsequent rinses with detergent and water can typically be disposed of down the drain, but consult your institutional EHS for specific guidance.[9]
-
-
Empty Container Disposal:
-
Once emptied, the original this compound container should be triple-rinsed with an appropriate solvent.[6][8]
-
The rinsate must be collected as hazardous waste.[6]
-
After rinsing, deface the label and dispose of the container according to your institution's guidelines for empty chemical containers.[8]
-
-
Storage Pending Disposal:
-
Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound or its solutions down the drain or in the regular trash.[8]
-
Caption: Workflow for the proper disposal of this compound waste.
This guide provides a framework for the safe handling and disposal of this compound in a laboratory setting. It is crucial for all personnel to be trained on these procedures and to consult their institution's specific chemical hygiene plan and waste disposal guidelines. Adherence to these protocols will help ensure a safe research environment and responsible environmental stewardship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CFI-400945 free base | PLK4 inhibitor | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. olseh.iisc.ac.in [olseh.iisc.ac.in]
Personal protective equipment for handling Ocifisertib
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ocifisertib. The following procedures are designed to ensure a safe laboratory environment and proper management of this potent compound.
I. Personal Protective Equipment (PPE)
Given that this compound is a potent Polo-like kinase 4 (PLK4) inhibitor, a cautious approach to handling is paramount. While one Safety Data Sheet (SDS) for this compound fumarate (B1241708) classifies it as not a hazardous substance or mixture, it also recommends avoiding contact and using ventilation[1]. Standard practice for handling potent pharmaceutical compounds involves a more comprehensive set of personal protective equipment to minimize exposure.
The following table summarizes the recommended PPE for handling this compound, categorized by the type of task.
| Task Category | Required Personal Protective Equipment (PPE) |
| Low-Dust Activities | Double Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields |
| (e.g., handling sealed containers, visual inspection) | |
| Activities with Potential for Dust/Aerosol Generation | Double Nitrile Gloves, Disposable Gown (solid front, back closure), Safety Goggles, N95 Respirator (or higher) |
| (e.g., weighing, preparing solutions, reconstituting powder) | Consider using a Powered Air-Purifying Respirator (PAPR) for higher-risk operations[2][3][4]. |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown, Safety Goggles, N95 Respirator (or higher). For large spills, a PAPR is recommended. |
| General Laboratory Work | Standard laboratory PPE including a lab coat, gloves, and safety glasses should be worn at all times. |
II. Handling and Operational Plan
Proper handling procedures are critical to prevent contamination and exposure.
A. Engineering Controls:
-
Ventilation: All work with solid this compound that could generate dust, such as weighing and reconstituting, should be performed in a certified chemical fume hood, a glove box, or a similar ventilated enclosure[1].
-
Containment: For procedures with a high risk of aerosol generation, consider using containment solutions like a glove bag or an isolator to minimize exposure[3].
B. Standard Operating Procedure for Handling this compound Powder:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the ventilated enclosure by lining it with absorbent, disposable bench paper.
-
Weighing: Use a dedicated set of utensils (spatula, weighing paper). Handle the compound gently to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid to minimize dust formation. Based on product information, this compound has the following solubilities:
-
DMSO: 100 mg/mL (187.04 mM)[5]
-
Ethanol (B145695): 100 mg/mL (187.04 mM)[5]
-
-
Storage:
C. Spill Management:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Contain: Prevent the spill from spreading using absorbent materials.
-
Clean: For small spills, use a damp cloth or a vacuum with a HEPA filter to clean up the powder. For liquid spills, absorb with an inert material. Decontaminate the area with a suitable cleaning agent.
-
Dispose: All cleanup materials should be treated as hazardous waste and disposed of accordingly.
III. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's and local regulations for chemical waste disposal. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container for incineration or other approved disposal methods. |
| Contaminated PPE (gloves, gowns, etc.) | Place in a sealed bag and dispose of as hazardous waste. |
| Empty Stock Vials | Rinse with a suitable solvent (e.g., ethanol or DMSO) three times. Collect the rinsate as hazardous waste. Deface the label before disposing of the empty vial in the appropriate glass waste container. |
| Aqueous Solutions | Dispose of as hazardous chemical waste. Do not pour down the drain. |
If a drug take-back program is available, this is the preferred method for disposing of unused medicine[8][9]. If not, and if permitted by local regulations, you can mix the medicine with an unappealing substance like dirt or coffee grounds, place it in a sealed plastic bag, and then in the trash[8][9]. However, for a potent research compound, standard hazardous waste disposal is the more appropriate and safer route.
IV. Experimental Workflow
The following diagram outlines a general workflow for handling this compound from receipt to disposal, emphasizing safety at each step.
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. aiha.org [aiha.org]
- 4. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 5. This compound | CFI-400945 free base | PLK4 inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
Personal protective equipment for handling Ocifisertib
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ocifisertib. The following procedures are designed to ensure a safe laboratory environment and proper management of this potent compound.
I. Personal Protective Equipment (PPE)
Given that this compound is a potent Polo-like kinase 4 (PLK4) inhibitor, a cautious approach to handling is paramount. While one Safety Data Sheet (SDS) for this compound fumarate classifies it as not a hazardous substance or mixture, it also recommends avoiding contact and using ventilation[1]. Standard practice for handling potent pharmaceutical compounds involves a more comprehensive set of personal protective equipment to minimize exposure.
The following table summarizes the recommended PPE for handling this compound, categorized by the type of task.
| Task Category | Required Personal Protective Equipment (PPE) |
| Low-Dust Activities | Double Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields |
| (e.g., handling sealed containers, visual inspection) | |
| Activities with Potential for Dust/Aerosol Generation | Double Nitrile Gloves, Disposable Gown (solid front, back closure), Safety Goggles, N95 Respirator (or higher) |
| (e.g., weighing, preparing solutions, reconstituting powder) | Consider using a Powered Air-Purifying Respirator (PAPR) for higher-risk operations[2][3][4]. |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown, Safety Goggles, N95 Respirator (or higher). For large spills, a PAPR is recommended. |
| General Laboratory Work | Standard laboratory PPE including a lab coat, gloves, and safety glasses should be worn at all times. |
II. Handling and Operational Plan
Proper handling procedures are critical to prevent contamination and exposure.
A. Engineering Controls:
-
Ventilation: All work with solid this compound that could generate dust, such as weighing and reconstituting, should be performed in a certified chemical fume hood, a glove box, or a similar ventilated enclosure[1].
-
Containment: For procedures with a high risk of aerosol generation, consider using containment solutions like a glove bag or an isolator to minimize exposure[3].
B. Standard Operating Procedure for Handling this compound Powder:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the ventilated enclosure by lining it with absorbent, disposable bench paper.
-
Weighing: Use a dedicated set of utensils (spatula, weighing paper). Handle the compound gently to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid to minimize dust formation. Based on product information, this compound has the following solubilities:
-
Storage:
C. Spill Management:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Contain: Prevent the spill from spreading using absorbent materials.
-
Clean: For small spills, use a damp cloth or a vacuum with a HEPA filter to clean up the powder. For liquid spills, absorb with an inert material. Decontaminate the area with a suitable cleaning agent.
-
Dispose: All cleanup materials should be treated as hazardous waste and disposed of accordingly.
III. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's and local regulations for chemical waste disposal. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container for incineration or other approved disposal methods. |
| Contaminated PPE (gloves, gowns, etc.) | Place in a sealed bag and dispose of as hazardous waste. |
| Empty Stock Vials | Rinse with a suitable solvent (e.g., ethanol or DMSO) three times. Collect the rinsate as hazardous waste. Deface the label before disposing of the empty vial in the appropriate glass waste container. |
| Aqueous Solutions | Dispose of as hazardous chemical waste. Do not pour down the drain. |
If a drug take-back program is available, this is the preferred method for disposing of unused medicine[8][9]. If not, and if permitted by local regulations, you can mix the medicine with an unappealing substance like dirt or coffee grounds, place it in a sealed plastic bag, and then in the trash[8][9]. However, for a potent research compound, standard hazardous waste disposal is the more appropriate and safer route.
IV. Experimental Workflow
The following diagram outlines a general workflow for handling this compound from receipt to disposal, emphasizing safety at each step.
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. aiha.org [aiha.org]
- 4. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 5. This compound | CFI-400945 free base | PLK4 inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
